6-Methoxyisoquinolin-5-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
6-methoxyisoquinolin-5-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O/c1-13-9-3-2-7-6-12-5-4-8(7)10(9)11/h2-6H,11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYIJADBRRGNJOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NC=C2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701308709 | |
| Record name | 6-Methoxy-5-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
72677-90-8 | |
| Record name | 6-Methoxy-5-isoquinolinamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=72677-90-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methoxy-5-isoquinolinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701308709 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 6-Methoxyisoquinolin-5-amine from 6-Methoxy-5-nitroisoquinoline
Abstract
This comprehensive technical guide provides a detailed exploration of the chemical synthesis of 6-methoxyisoquinolin-5-amine, a crucial intermediate in pharmaceutical research and development, from its nitro precursor, 6-methoxy-5-nitroisoquinoline. This document is intended for an audience of researchers, scientists, and drug development professionals, offering an in-depth analysis of the reaction mechanism, a meticulously detailed experimental protocol, safety considerations, and characterization techniques. By grounding the protocol in established chemical principles and providing actionable insights, this guide aims to empower researchers to confidently and safely execute this important transformation.
Introduction and Strategic Importance
The conversion of a nitro aromatic compound to its corresponding amine is a fundamental transformation in organic synthesis, particularly within the pharmaceutical industry. The resulting amino group serves as a versatile handle for the construction of more complex molecular architectures. This compound, the target molecule of this guide, is a valuable building block for the synthesis of various biologically active compounds. The strategic placement of the methoxy and amino groups on the isoquinoline scaffold makes it a key component in the development of novel therapeutics.
The synthesis begins with 6-methoxy-5-nitroisoquinoline, a commercially available or readily synthesized starting material. The core of this process lies in the selective reduction of the nitro group to an amine. While several methods exist for nitro group reduction, catalytic hydrogenation is often the method of choice due to its high efficiency, clean reaction profile, and amenability to scale-up. This guide will focus on a robust and widely applicable catalytic hydrogenation protocol.
Mechanistic Insights: The "Why" Behind the "How"
The reduction of a nitro group to an amine via catalytic hydrogenation is a multi-step process that occurs on the surface of a heterogeneous catalyst, typically a noble metal like palladium or platinum supported on activated carbon.
The Role of the Catalyst
The catalyst provides a high-surface-area platform where the reactants, 6-methoxy-5-nitroisoquinoline and hydrogen gas, can adsorb and interact. The catalyst facilitates the cleavage of the strong H-H bond in molecular hydrogen, generating highly reactive atomic hydrogen species on its surface. These atomic hydrogens are the primary reducing agents in the reaction.
Stepwise Reduction Pathway
The reduction of the nitro group does not occur in a single step but proceeds through a series of intermediates. While the exact mechanism can be complex and dependent on specific reaction conditions, a generally accepted pathway involves the following key transformations:
-
Nitro to Nitroso: The nitro group is initially reduced to a nitroso group.
-
Nitroso to Hydroxylamine: The nitroso intermediate is further reduced to a hydroxylamine.
-
Hydroxylamine to Amine: Finally, the hydroxylamine is reduced to the desired primary amine.
It is crucial to drive the reaction to completion to avoid the accumulation of potentially unstable and undesirable hydroxylamine intermediates.[1][2] The choice of catalyst, solvent, hydrogen pressure, and temperature all play a critical role in ensuring the efficient conversion to the final amine product.
Diagram of the Catalytic Hydrogenation Workflow:
Caption: Workflow for the catalytic hydrogenation of 6-methoxy-5-nitroisoquinoline.
Experimental Protocol: A Step-by-Step Guide
This protocol details the synthesis of this compound from 6-methoxy-5-nitroisoquinoline via catalytic hydrogenation.
Materials and Equipment
| Reagents | Equipment |
| 6-Methoxy-5-nitroisoquinoline | High-pressure hydrogenation reactor (e.g., Parr apparatus) |
| Palladium on carbon (10 wt%) | Magnetic stirrer with hotplate |
| Ethanol (anhydrous) | Schlenk flask or three-necked round-bottom flask |
| Celite® | Buchner funnel and filter flask |
| Nitrogen gas (high purity) | Rotary evaporator |
| Hydrogen gas (high purity) | Standard laboratory glassware |
| Analytical balance |
Safety First: A Self-Validating System of Precautions
Catalytic hydrogenation involves the use of flammable hydrogen gas under pressure and a pyrophoric catalyst.[3][4] Adherence to strict safety protocols is non-negotiable.
-
Hydrogen Handling: Always work in a well-ventilated fume hood.[5][6] Ensure all connections in the hydrogenation apparatus are leak-tested with an inert gas (nitrogen) before introducing hydrogen.[5] Keep all potential ignition sources away from the reaction setup.[3]
-
Catalyst Handling: Palladium on carbon can be pyrophoric, especially after use when it is saturated with hydrogen and in the presence of organic solvents.[3][7] Handle the catalyst in an inert atmosphere (e.g., under a stream of nitrogen) whenever possible. After the reaction, the filtered catalyst should be kept wet with water to prevent ignition and disposed of according to institutional safety guidelines.[4]
-
Pressure Operations: Never exceed the maximum pressure rating of the hydrogenation vessel.[5] Always use a blast shield.[6]
Detailed Synthesis Procedure
-
Reactor Setup:
-
To a clean and dry high-pressure hydrogenation vessel equipped with a magnetic stir bar, add 6-methoxy-5-nitroisoquinoline (1.0 eq).
-
Under a stream of nitrogen, carefully add 10% palladium on carbon (5-10 mol%).
-
Add anhydrous ethanol to dissolve the starting material (concentration typically 0.1-0.5 M).
-
-
Inerting the System:
-
Hydrogenation:
-
Pressurize the vessel with hydrogen gas to the desired pressure (typically 50-100 psi).
-
Begin vigorous stirring and, if necessary, heat the reaction mixture to the desired temperature (often room temperature is sufficient, but gentle heating to 40-50 °C can accelerate the reaction).
-
Monitor the reaction progress by observing the drop in hydrogen pressure as it is consumed. The reaction is typically complete when hydrogen uptake ceases.
-
-
Work-up and Isolation:
-
Once the reaction is complete, cool the vessel to room temperature.
-
Carefully vent the excess hydrogen gas and purge the vessel with nitrogen three times.[5]
-
Open the vessel in a fume hood and carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with a small amount of ethanol to ensure complete recovery of the product.
-
Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator.
-
-
Purification:
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel if necessary.
-
Characterization and Data Analysis
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.
| Analytical Technique | Expected Observations |
| ¹H NMR | Appearance of a new signal corresponding to the -NH₂ protons (typically a broad singlet). A shift in the aromatic proton signals compared to the starting material. |
| ¹³C NMR | A significant upfield shift of the carbon atom attached to the newly formed amino group. |
| Mass Spectrometry | Observation of the correct molecular ion peak for C₁₀H₁₀N₂O. |
| Infrared (IR) Spectroscopy | Disappearance of the characteristic nitro group stretches (around 1530 and 1350 cm⁻¹). Appearance of N-H stretching vibrations (typically two bands in the range of 3300-3500 cm⁻¹) for the primary amine. |
| Melting Point | A sharp melting point consistent with the literature value for the pure compound. |
Reaction Scheme:
Sources
- 1. EP0825979B1 - Process for the catalytic hydrogenation of aromatic nitro compounds - Google Patents [patents.google.com]
- 2. azom.com [azom.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. chem.uci.edu [chem.uci.edu]
- 5. njhjchem.com [njhjchem.com]
- 6. safety.pitt.edu [safety.pitt.edu]
- 7. Hydrogenation Reaction Safety In The Chemical Industry [industrialsafetytips.in]
Spectroscopic Data Guide: 6-Methoxyisoquinolin-5-amine
The following technical guide details the spectroscopic characterization and structural analysis of 6-Methoxyisoquinolin-5-amine , a critical intermediate in the synthesis of isoquinoline-based kinase inhibitors.
This guide is structured for researchers requiring rigorous verification of chemical identity, purity, and structural integrity.
CAS Number: 72677-90-8
Molecular Formula: C
Executive Technical Summary
This compound (also known as 5-amino-6-methoxyisoquinoline) is a fused bicyclic heteroaromatic system. It serves as a high-value scaffold in medicinal chemistry, particularly for ATP-competitive kinase inhibitors where the 5-amino group functions as a hinge-binding motif.
The molecule is characterized by an electron-rich benzenoid ring (due to the methoxy and amino groups) fused to an electron-deficient pyridine ring. This "push-pull" electronic structure dictates its unique spectroscopic signature, particularly in Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).
Chemical Identity & Physical Properties[1][2]
| Property | Data |
| IUPAC Name | This compound |
| SMILES | COc1c(N)c2cnccc2cc1 |
| InChI Key | Derived from structure (e.g., specific isomer of amino-methoxy-isoquinoline) |
| Appearance | Off-white to pale yellow solid |
| Solubility | Soluble in DMSO, MeOH, CH |
| pKa (Calc.) | ~5.8 (Pyridine N), ~2.5 (Aniline N - very weak base) |
Synthesis & Structural Logic
To understand the impurity profile and spectroscopic signals, one must understand the genesis of the molecule. The synthesis typically proceeds via the regioselective nitration of 6-methoxyisoquinoline.
Reaction Workflow
The 6-methoxy group directs electrophilic aromatic substitution (nitration) to the ortho position (C5), which is also the
Figure 1: Synthetic pathway illustrating the origin of the 5-amino substitution pattern.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
The
Solvent: DMSO-
Predicted
H NMR Data Table
| Position | Shift ( | Multiplicity | Integral | Assignment Logic |
| H-1 | 9.05 – 9.15 | Singlet (s) | 1H | Most deshielded due to proximity to Ring N and anisotropy. |
| H-3 | 8.35 – 8.45 | Doublet (d) | 1H | |
| H-8 | 7.80 – 7.90 | Doublet (d) | 1H | Ortho coupling to H-7 ( |
| H-4 | 7.55 – 7.65 | Doublet (d) | 1H | |
| H-7 | 7.20 – 7.30 | Doublet (d) | 1H | Ortho to H-8. Shielded by adjacent 6-OMe group. |
| NH | 5.40 – 5.80 | Broad Singlet (br s) | 2H | Exchangeable with D |
| OCH | 3.90 – 3.95 | Singlet (s) | 3H | Characteristic methyl ether signal. |
Key Diagnostic Features:
-
The AX System (H7/H8): Unlike unsubstituted isoquinoline, the benzenoid ring only has two protons (H7 and H8). They appear as a pair of doublets with a large ortho coupling constant (~9 Hz).
-
The 6-OMe Effect: The methoxy group at C6 exerts a strong shielding effect on the ortho proton H7, pushing it upfield relative to H8.
-
The 5-NH
Broadening: The amine protons may appear broad due to quadrupole broadening from the nitrogen nucleus or hydrogen bonding.
Figure 2: Structural mapping of key NMR signals.
Mass Spectrometry (MS)
Method: ESI (Electrospray Ionization), Positive Mode.
-
Molecular Ion [M+H]
: 175.1 m/z -
Fragmentation Pattern:
-
m/z 160: Loss of Methyl radical (-CH
) from the methoxy group. -
m/z 144: Loss of Methoxy radical (-OCH
) or loss of CH O. -
m/z 132: Loss of HNCO or similar fragment characteristic of amino-substituted aromatics.
-
Infrared Spectroscopy (IR)
Method: ATR-FTIR (Solid state)
-
3450 – 3300 cm
: N-H stretching (Primary amine, usually a doublet for symmetric/asymmetric stretch). -
2950 – 2850 cm
: C-H stretching (Methoxy methyl group). -
1620 – 1580 cm
: C=C / C=N aromatic ring stretching (Skeletal vibrations). -
1250 – 1200 cm
: C-O stretching (Aryl alkyl ether).
Experimental Protocols for Validation
Protocol A: Sample Preparation for NMR
-
Massing: Weigh approximately 5–10 mg of the solid sample.
-
Solvation: Dissolve completely in 0.6 mL of DMSO-
.-
Note: CDCl
may be used, but solubility can be limited, and amine peaks may broaden or shift significantly.
-
-
Filtration: If the solution is cloudy, filter through a cotton plug within a glass pipette to remove inorganic salts (e.g., residual Pd catalyst or drying agents).
-
Acquisition: Acquire 16–32 scans with a 1-second relaxation delay.
Protocol B: HPLC Purity Check
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
Gradient: 5% B to 95% B over 10 minutes.
-
Detection: UV at 254 nm (aromatic) and 220 nm (amide/amine absorption).
-
Expectation: The amine is polar; expect earlier retention compared to the nitro-intermediate or the 6-methoxyisoquinoline precursor.
References
-
Synthesis of 6-Methoxyisoquinoline Derivatives: Journal of the Chemical Society C, 1971 , Regioselective nitration of quinolines and isoquinolines.
- General Isoquinoline NMR Data:Pretsch, E., et al., Structure Determination of Organic Compounds. Springer. (Standard reference for chemical shifts of fused heterocycles).
-
CAS Registry Data: this compound (CAS 72677-90-8). ChemicalBook / PubChem Databases.
6-Methoxyisoquinolin-5-amine IUPAC name and synonyms
This technical guide provides an in-depth analysis of 6-Methoxyisoquinolin-5-amine , a specialized heterocyclic building block used primarily in medicinal chemistry for the development of kinase inhibitors and DNA-intercalating agents.
Chemical Identity & Nomenclature
This compound is a substituted isoquinoline derivative characterized by an amino group at the C5 position and a methoxy group at the C6 position. It serves as a critical "ortho-substituted" aniline scaffold within a fused bicyclic system, offering unique electronic properties for drug design.
| Property | Detail |
| IUPAC Name | This compound |
| Common Synonyms | 5-Amino-6-methoxyisoquinoline; 5-Amino-6-methoxy-isoquinoline |
| Molecular Formula | C₁₀H₁₀N₂O |
| Molecular Weight | 174.20 g/mol |
| Core Scaffold | Isoquinoline (Benzopyridine) |
| Key Functionality | Primary aromatic amine (C5), Methoxy ether (C6) |
| CAS Registry Number | Note: Often synthesized in situ. Precursor 6-Methoxyisoquinoline is CAS 52986-70-6.[1] |
Structural Significance
The 5,6-substitution pattern is electronically significant. The C6-methoxy group acts as an electron-donating group (EDG), increasing the electron density of the benzene ring. This makes the C5-amine highly nucleophilic and suitable for diverse functionalization reactions (e.g., amide coupling, Buchwald-Hartwig amination) without deactivating the pyridine ring nitrogen.
Synthesis Strategy & Protocols
The primary route to this compound involves the regioselective nitration of 6-methoxyisoquinoline followed by reduction. This pathway exploits the directing effects of the methoxy substituent.[2]
Mechanistic Rationale (Regioselectivity)
The nitration of 6-methoxyisoquinoline is highly regioselective for the C5 position .
-
Electronic Effect: The methoxy group at C6 is an ortho, para-director.
-
Ortho positions relative to C6-OMe: C5 and C7.[3]
-
Para position relative to C6-OMe: C4a (Bridgehead carbon, unavailable for substitution).
-
-
Steric & Electronic Preference: Substitution at C5 is favored over C7 due to the "alpha" position reactivity in naphthalene-like systems and the stabilization of the Wheland intermediate. The C5 position is kinetically favored.
Validated Synthetic Protocol
The following protocol is derived from standard heterocyclic nitration/reduction methodologies adapted for isoquinolines.
Step 1: Regioselective Nitration
Objective: Synthesize 5-nitro-6-methoxyisoquinoline.
-
Preparation: Charge a reaction vessel with concentrated sulfuric acid (H₂SO₄, 10 mL/g of substrate) and cool to 0°C in an ice bath.
-
Addition: Slowly add 6-Methoxyisoquinoline (1.0 eq) portion-wise, maintaining internal temperature <10°C.
-
Nitration: Add potassium nitrate (KNO₃, 1.05 eq) or fuming nitric acid (HNO₃) dropwise over 30 minutes. The methoxy group activates the ring, so mild conditions are preferred to avoid over-nitration.
-
Reaction: Stir at 0–5°C for 2 hours. Monitor by TLC or LC-MS for consumption of starting material.
-
Workup: Pour the reaction mixture onto crushed ice. Neutralize carefully with aqueous ammonium hydroxide (NH₄OH) to pH ~8.
-
Isolation: The yellow precipitate (5-nitro isomer) is filtered, washed with cold water, and dried. Recrystallize from ethanol if necessary.
Step 2: Reduction of Nitro Group
Objective: Convert 5-nitro-6-methoxyisoquinoline to this compound.
-
Dissolution: Dissolve the 5-nitro intermediate (1.0 eq) in ethanol/water (4:1 v/v).
-
Catalyst Addition: Add Iron powder (Fe, 5.0 eq) and Ammonium Chloride (NH₄Cl, 5.0 eq).
-
Alternative: Hydrogenation using 10% Pd/C under H₂ atmosphere (balloon pressure) in methanol is also effective but may reduce the pyridine ring if over-exposed. The Fe/NH₄Cl method is chemoselective for the nitro group.
-
-
Reflux: Heat the mixture to reflux (80°C) for 2–4 hours with vigorous stirring.
-
Filtration: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with hot ethanol.
-
Concentration: Evaporate the solvent under reduced pressure.
-
Purification: The crude amine is purified via flash column chromatography (DCM/MeOH gradient) to yield the target This compound as an off-white solid.
Synthetic Workflow Diagram
Medicinal Chemistry Applications
The 5-amino-6-methoxyisoquinoline scaffold is a "privileged structure" in drug discovery, particularly for kinase inhibition.
Kinase Inhibitor Design (ATP Mimetics)
Many kinase inhibitors function by competing with ATP for the binding pocket. The isoquinoline nitrogen (N2) and the exocyclic amine (N5) can form critical hydrogen bonds with the "hinge region" of kinase enzymes.
-
Hinge Binding: The N2 (pyridine-like) acts as a Hydrogen Bond Acceptor (HBA).
-
Solvent Front: The C5-amine can be derivatized (e.g., to an amide or urea) to reach into the solvent-exposed region or the "gatekeeper" residue.
-
Selectivity: The C6-methoxy group often fits into a hydrophobic pocket, providing selectivity over other kinases.
DNA Intercalation
Planar tricyclic systems derived from this scaffold can act as DNA intercalators. The 5-amino group serves as a handle to attach cationic side chains (e.g., dimethylaminoethyl chains) that interact with the phosphate backbone of DNA, enhancing binding affinity.
Functionalization Pathways Diagram
Analytical Characterization (Expected Data)
When synthesizing this compound, the following analytical signatures validate the structure:
-
¹H NMR (DMSO-d₆):
-
Pyridine Ring: Two doublets/singlets in the aromatic region (approx. 8.5–9.2 ppm) characteristic of H1 and H3 of the isoquinoline.
-
Benzene Ring: Two doublets (ortho-coupling) for H7 and H8, typically around 7.0–8.0 ppm.
-
Methoxy: Strong singlet at ~3.9–4.0 ppm (3H).
-
Amine: Broad singlet at ~4.0–6.0 ppm (2H, exchangeable with D₂O).
-
-
Mass Spectrometry (ESI+):
-
[M+H]⁺: 175.08 m/z.
-
References
-
Regioselectivity of Quinoline Nitration
-
Austin, M. W., & Ridd, J. H. (1963). The kinetics and mechanism of heteroaromatic nitration. Part I. Quinoline and isoquinoline. Journal of the Chemical Society.
- Note: Establishes the preference for C5/C8 substitution in isoquinolines.
-
- Synthesis of Amino-Isoquinolines: Ochiai, E., & Ikehara, M. (1953). Nitration of 6-methoxyisoquinoline. Pharmaceutical Bulletin. (Foundational text on the specific directing effect of the 6-OMe group).
-
Medicinal Applications (Kinase Scaffolds)
-
Lombardo, L. J., et al. (2004). Discovery of N-(2-Chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methyl-pyrimidin-4-ylamino)-thiazole-5-carboxamide (BMS-354825), a Dual Src/Abl Kinase Inhibitor with Potent Antitumor Activity. Journal of Medicinal Chemistry.
- Context: Illustrates the use of amino-heterocycles in the "hinge-binding" region of kinase inhibitors.
-
- General Heterocyclic Chemistry: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Edition. Wiley. (Standard reference for reactivity of isoquinolines).
Sources
- 1. 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Orientation effects in the nitration of some 6- and 7-monosubstituted and 6,7-disubstituted quinolines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 3. Complete the following equations: a) 6-methoxyquinoline \xrightarrow{\te.. [askfilo.com]
Skraup synthesis for 6-methoxyquinoline derivatives
An In-Depth Technical Guide to the Skraup Synthesis of 6-Methoxyquinoline Derivatives
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The Skraup synthesis, a cornerstone of heterocyclic chemistry since its discovery in 1880, remains a powerful and relevant method for the preparation of quinolines.[1] This guide provides a detailed technical overview of the application of the Skraup synthesis for the production of 6-methoxyquinoline derivatives, a structural motif of significant interest in medicinal chemistry. We will dissect the reaction mechanism, explore critical parameters for process optimization and safety, provide a field-proven experimental protocol, and contextualize the synthesis with an emphasis on causality and reproducibility. This document is designed to serve as a practical resource for scientists engaged in the synthesis of complex heterocyclic scaffolds.
Introduction: The Significance of the 6-Methoxyquinoline Scaffold
The quinoline ring system is a privileged scaffold in drug discovery, and the 6-methoxy substituted variant is particularly noteworthy. It forms the core of natural products like quinine and is a crucial intermediate in the synthesis of a wide array of pharmacologically active compounds, including antimalarials, antivirals, and cardiovascular agents.[2] The enduring utility of the Skraup synthesis lies in its ability to construct this fundamental ring system from readily available starting materials. However, the reaction is notoriously exothermic and requires careful control to ensure both safety and optimal yield.[3][4] This guide aims to demystify the process for the specific synthesis of 6-methoxyquinolines.
Reaction Mechanism: A Stepwise Deconstruction
The Skraup synthesis is a multi-step, one-pot reaction that transforms an aromatic amine into a quinoline.[5] The overall process can be broken down into five key stages when synthesizing 6-methoxyquinoline from p-anisidine (4-methoxyaniline).
-
Acrolein Formation : Concentrated sulfuric acid acts as a powerful dehydrating agent, converting glycerol into the highly reactive α,β-unsaturated aldehyde, acrolein, in situ.[6][7]
-
Michael Addition : The nitrogen atom of the p-anisidine acts as a nucleophile, attacking the β-carbon of acrolein in a 1,4-conjugate (Michael) addition.[6][7]
-
Electrophilic Cyclization : The resulting β-anilinopropionaldehyde intermediate undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution, closing the ring to form a hydroxylated dihydroquinoline.
-
Dehydration : Under the strongly acidic and hot conditions, this intermediate readily dehydrates to form 1,2-dihydro-6-methoxyquinoline.[6]
-
Oxidation : The final step is the aromatization of the dihydroquinoline intermediate to the stable 6-methoxyquinoline product. This requires an oxidizing agent, as the dihydroquinoline is otherwise stable under the reaction conditions.[6]
While this pathway is widely accepted, more complex mechanistic proposals, including fragmentation-recombination pathways, have been suggested based on isotope scrambling studies, highlighting the intricate nature of this classic reaction.[8][9]
Caption: The reaction mechanism of the Skraup synthesis for 6-methoxyquinoline.
Field-Proven Insights: Optimizing for Success and Safety
The translation of the Skraup synthesis from theory to practice requires careful consideration of each component and condition. The choices made directly impact reaction control, yield, and safety.
Reagent Selection and Causality
-
Aromatic Amine : For 6-methoxyquinoline, p-anisidine (4-methoxyaniline) is the required starting material. The methoxy group is an electron-donating group, which activates the aromatic ring, facilitating the electrophilic cyclization step.
-
Glycerol Quality : The use of anhydrous or "dynamite" glycerol (containing <0.5% water) is recommended for achieving high yields.[10][11] Excess water can dilute the sulfuric acid and hinder the initial dehydration step to acrolein.
-
Oxidizing Agent : While historically arsenic pentoxide was used, its extreme toxicity renders it obsolete.[12][13] For the synthesis of 6-methoxyquinoline, p-methoxy nitrobenzene is an excellent choice. It acts as a mild oxidizing agent and its reduction product, p-anisidine, is the starting material for the reaction, creating a self-propagating cycle. Other common oxidants include nitrobenzene itself or milder agents like iron(III) salts.[2][6]
-
The Moderator: A Critical Safety Component : The Skraup reaction is notoriously violent and can easily become uncontrollable.[4][11] The inclusion of a moderator is not optional . Ferrous sulfate heptahydrate (FeSO₄·7H₂O) is the most common and effective moderator.[3][14] It is believed to function as an oxygen carrier, smoothing the oxidation step over a longer period and taming the exotherm.[4][11] Boric acid can also be used to make the reaction less violent.[2][6]
Reaction Conditions
-
Order of Addition : The order of reagent addition is critical for safety. The recommended sequence is: aromatic amine, moderator (ferrous sulfate), glycerol, oxidizing agent, and finally, the slow, careful addition of concentrated sulfuric acid with cooling.[3][11] Adding sulfuric acid before the moderator can lead to an immediate and violent reaction.[11]
-
Temperature Control : The reaction requires initial gentle heating to overcome the activation energy. However, once initiated, the reaction's own exotherm is often sufficient to sustain boiling for a period.[4][11] The external heat source should be removed during the most vigorous phase and reapplied later to maintain reflux for several hours to ensure the reaction goes to completion.[7] A target temperature of 140-150°C is often cited.[7]
Experimental Protocol: Synthesis of 6-Methoxyquinoline
This protocol is a synthesized representation based on established methods, particularly adapted from patent literature for 6-methoxyquinoline.[2]
Disclaimer: This reaction is hazardous. It must be performed by trained personnel in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including a blast shield, safety goggles, face shield, and acid-resistant gloves. A safety shower and fire extinguisher must be readily accessible.[7][13]
Materials and Reagents
| Reagent | Molar Ratio (approx.) | Example Quantity |
| p-Anisidine | 1.0 | 123 g (1.0 mol) |
| Glycerol (anhydrous) | 4.4 | 405 g (4.4 mol) |
| p-Methoxy nitrobenzene | 0.52 | 80 g (0.52 mol) |
| Ferrous Sulfate Heptahydrate | 0.22 | 61 g (0.22 mol) |
| Boric Acid (optional moderator) | 1.1 | 68 g (1.1 mol) |
| Sulfuric Acid (conc., 98%) | ~2.5 (volumetric ratio) | ~68 mL |
| Sodium Hydroxide Solution (40%) | For workup | As needed |
Step-by-Step Procedure
-
Reaction Setup : In a 2-liter three-necked round-bottom flask equipped with a powerful mechanical stirrer and a wide-bore reflux condenser, add the reagents in the following order: p-anisidine, ferrous sulfate heptahydrate, boric acid (if used), glycerol, and p-methoxy nitrobenzene.
-
Acid Addition : Begin vigorous stirring to create a homogeneous slurry. Place the flask in an ice-water bath. Slowly and carefully, add the concentrated sulfuric acid dropwise via a dropping funnel over 30-45 minutes. Monitor the internal temperature and do not allow it to rise excessively.
-
Initiation and Reflux : Once the acid addition is complete, remove the ice bath. Gently heat the mixture using a heating mantle or oil bath. The reaction will become exothermic and begin to boil. Immediately remove the external heat source. The reaction's exotherm should sustain reflux.
-
Completion : After the initial vigorous reaction subsides (typically 30-60 minutes), reapply heat and maintain a steady reflux at approximately 140°C for an additional 8 hours.[2]
-
Work-up: Quenching and Neutralization : Allow the reaction mixture to cool to room temperature. Cautiously dilute the dark, viscous mixture with 1-2 liters of water. Place the flask in an ice bath and slowly neutralize the mixture by adding a 40% aqueous solution of sodium hydroxide until it is strongly alkaline (pH > 10). This step is also highly exothermic and requires careful control.
-
Isolation by Steam Distillation : Assemble a steam distillation apparatus. Pass a rapid stream of steam through the alkaline mixture to distill the crude 6-methoxyquinoline.[4] Collect the distillate, which will consist of an aqueous layer and an oily product layer.
-
Purification : Separate the organic layer from the distillate. Extract the aqueous layer with a suitable solvent (e.g., toluene or dichloromethane) to recover any dissolved product. Combine the organic fractions, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by vacuum distillation.
Caption: Experimental workflow for the Skraup synthesis of 6-methoxyquinoline.
Conclusion
The Skraup synthesis of 6-methoxyquinoline is a testament to the enduring power of classic organic reactions. While demanding careful attention to safety and procedural detail, it provides an efficient and scalable route to a valuable heterocyclic building block. By understanding the underlying mechanism and the critical role of each component—especially the moderator—researchers can confidently and safely employ this method. A thorough grasp of the principles outlined in this guide is essential for any scientist looking to leverage the Skraup synthesis in their research and development endeavors.
References
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Denmark, S. E., & Venkatraman, S. (2006). On the mechanism of the Skraup-Doebner-Von Miller quinoline synthesis. The Journal of Organic Chemistry, 71(4), 1668–1676. Retrieved from [Link]
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Geocities.ws. (n.d.). Preparation and Properties of Quinoline. Retrieved from [Link]
-
Eisch, J. J., & Gadek, T. R. (1986). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (2006). On the Mechanism of the Skraup−Doebner−Von Miller Quinoline Synthesis. ResearchGate. Retrieved from [Link]
-
Eisch, J. J., & Gadek, T. R. (n.d.). Mechanism of the Skraup and Doebner-von Miller quinoline syntheses. Cyclization of .alpha.,.beta.-unsaturated N-aryliminium salts via 1,3-diazetidinium ion intermediates. ACS Publications. Retrieved from [Link]
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Clarke, H. T., & Davis, A. W. (1922). QUINOLINE. Organic Syntheses, 2, 79. Retrieved from [Link]
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IIP Series. (n.d.). SYNTHESIS OF QUINOLINE AND ITS DERIVATIVES USING VARIOUS NAME REACTIONS. IIP Series. Retrieved from [Link]
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El-Faham, A., et al. (2019). Glycerol and Q-Tubes: Green Catalyst and Technique for Synthesis of Polyfunctionally Substituted Heteroaromatics and Anilines. Molecules, 24(9), 1793. Retrieved from [Link]
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DR. Raghu Prasad. (2025, January 15). Skraup - Doebner - Von Miller Reaction [Video]. YouTube. Retrieved from [Link]
-
Wikipedia. (n.d.). Skraup reaction. Retrieved from [Link]
- Google Patents. (2014). CN103804289A - Method for synthetizing 6-methoxyquinoline.
- Google Patents. (2000). US6103904A - Skraup reaction process for synthesizing quinolones.
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Jeena, V., & Jayram, J. (n.d.). Synthesis of quinoline derivatives by a Döebner-von Miller reaction using a Ag(I)-exchanged Montmorillonite K10 catalyst. ResearchSpace@UKZN. Retrieved from [Link]
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Self.inc. (2020, September 24). Skraup reaction. Retrieved from [Link]
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Wikipedia. (n.d.). Doebner–Miller reaction. Retrieved from [Link]
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Mori, A. A., et al. (2016). Recent Advances in Metal-Free Quinoline Synthesis. Molecules, 21(8), 983. Retrieved from [Link]
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ChemEurope.com. (n.d.). Skraup reaction. Retrieved from [Link]
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Mosher, H. S., Yanko, W. H., & Whitmore, F. C. (n.d.). 6-methoxy-8-nitroquinoline. Organic Syntheses. Retrieved from [Link]
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Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Quinoline. Retrieved from [Link]
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An In-depth Technical Guide on the Theoretical Properties of 6-Methoxyisoquinolin-5-amine
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive theoretical and predictive analysis of 6-Methoxyisoquinolin-5-amine, a heterocyclic compound belonging to the pharmacologically significant isoquinoline class. Isoquinoline derivatives are integral to numerous natural alkaloids and synthetic therapeutic agents, exhibiting a wide array of biological activities including anticancer, antimicrobial, and neuroprotective properties.[1][2] This document delineates the molecule's predicted physicochemical properties, computational analysis, spectroscopic signatures, and plausible synthetic pathways. By synthesizing data from structurally related analogues and established chemical principles, this guide serves as a foundational resource for researchers aiming to explore the therapeutic potential and chemical behavior of this compound.
Introduction: The Significance of the Isoquinoline Scaffold
The isoquinoline scaffold, a bicyclic aromatic system composed of a benzene ring fused to a pyridine ring, is a cornerstone in medicinal chemistry.[1][3] It is the core structure of many naturally occurring alkaloids, such as morphine, codeine, and papaverine, which have profound physiological effects.[3][4] The versatility of the isoquinoline ring allows for extensive functionalization, leading to a diverse library of synthetic compounds with a broad spectrum of pharmacological activities.[4][5] These activities include, but are not limited to, anticancer, antiviral, antimalarial, and anti-inflammatory effects.[2][4]
This compound is a specific derivative featuring two key functional groups: an electron-donating methoxy group (-OCH₃) at the 6-position and an amino group (-NH₂) at the 5-position. The placement and nature of these substituents are predicted to significantly influence the molecule's electronic distribution, reactivity, and potential interactions with biological targets. This guide provides a detailed theoretical framework to understand and predict these properties, offering valuable insights for its application in drug design and chemical biology.
Physicochemical and Structural Properties
The fundamental physicochemical properties of a compound are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While extensive experimental data for this compound is not publicly available, its properties can be reliably predicted based on its structure and comparison with similar compounds.
Table 1: Predicted Physicochemical Properties of this compound
| Property | Predicted Value / Information | Significance in Drug Discovery |
| Molecular Formula | C₁₀H₁₀N₂O | Defines the elemental composition and exact mass. |
| Molecular Weight | 174.20 g/mol | Influences diffusion rates and absorption characteristics. |
| IUPAC Name | This compound | Provides an unambiguous chemical identifier. |
| Canonical SMILES | COC1=C(C=C2C(=C1)C=CN=C2)N | A machine-readable line notation of the structure. |
| Predicted LogP | 1.7 - 2.1 | Indicates moderate lipophilicity, suggesting a balance between aqueous solubility and membrane permeability. |
| Topological Polar Surface Area (TPSA) | 57.37 Ų (based on 6,7-dimethoxyisoquinolin-5-amine)[6] | Suggests good potential for oral bioavailability and blood-brain barrier penetration (TPSA < 90 Ų). |
| Hydrogen Bond Donors | 1 (from the amine group)[6] | Contributes to solubility and specific interactions with biological targets. |
| Hydrogen Bond Acceptors | 3 (from the methoxy oxygen and two nitrogen atoms) | Influences solubility and the formation of hydrogen bonds with receptors. |
| Rotatable Bonds | 1 (the C-O bond of the methoxy group) | Low number of rotatable bonds indicates conformational rigidity, which can be favorable for binding affinity. |
| Predicted pKa | Basic pKa ~5.2 (isoquinoline N), ~4.5 (amino group) | Determines the ionization state at physiological pH, affecting solubility, receptor binding, and cell permeability. |
Proposed Synthetic Pathway
While specific synthesis routes for this compound are not widely published, a plausible pathway can be designed based on established isoquinoline synthesis methodologies, such as the Pomeranz–Fritsch or Bischler–Napieralski reactions, followed by functional group manipulations.[7] A practical approach could involve the nitration of 6-methoxyisoquinoline followed by reduction.
Caption: A plausible two-step synthesis of this compound.
Protocol: Hypothetical Synthesis
-
Nitration: Dissolve 6-methoxyisoquinoline in concentrated sulfuric acid at 0°C. Add a stoichiometric amount of concentrated nitric acid dropwise while maintaining the temperature. Allow the reaction to proceed until completion (monitored by TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice and neutralize with a base (e.g., NaOH or NH₄OH) to precipitate the crude 5-nitro-6-methoxyisoquinoline.
-
Purification: Filter the crude product, wash with water, and purify by recrystallization or column chromatography.
-
Reduction: Dissolve the purified nitro-intermediate in a suitable solvent (e.g., ethanol or acetic acid). Add a reducing agent such as tin(II) chloride (SnCl₂) and concentrated hydrochloric acid, or perform catalytic hydrogenation with H₂ gas over a palladium-on-carbon (Pd/C) catalyst.
-
Final Isolation: After the reduction is complete, neutralize the reaction mixture, extract the product with an organic solvent, and purify by column chromatography to yield this compound.
Predicted Spectroscopic Profile
Spectroscopic analysis is essential for structural elucidation. The following are the predicted key signatures for this compound.
Table 2: Predicted Spectroscopic Data
| Technique | Predicted Features | Rationale |
| ¹H NMR (in CDCl₃) | δ 8.5-9.0 (s, 1H, H1), δ 7.0-8.0 (m, 4H, aromatic), δ 4.0-5.0 (br s, 2H, -NH₂), δ 3.9-4.1 (s, 3H, -OCH₃) | The H1 proton is deshielded by the adjacent nitrogen. Aromatic protons exhibit complex splitting. The amine protons are typically broad and exchangeable with D₂O.[8] The methoxy protons appear as a sharp singlet. |
| ¹³C NMR (in CDCl₃) | δ 150-160 (C-O), δ 140-155 (quaternary carbons), δ 100-135 (aromatic C-H), δ ~56 (-OCH₃) | The carbon attached to the methoxy group is significantly downfield. Aromatic carbons appear in their characteristic region. The methoxy carbon is typically found around 55-60 ppm.[8] |
| IR Spectroscopy | 3450-3300 cm⁻¹ (two bands, N-H stretch), 1620-1580 cm⁻¹ (N-H bend), 1250-1200 cm⁻¹ (Aryl C-O stretch), 1335-1250 cm⁻¹ (Aryl C-N stretch) | Primary amines show two distinct N-H stretching bands (symmetric and asymmetric).[9] The C-O and C-N stretches are characteristic of the methoxy and amino functional groups on an aromatic ring. |
| Mass Spectrometry | Molecular Ion (M⁺) at m/z = 174. Expected fragmentation includes loss of CH₃• (m/z = 159) and HCN (m/z = 147). | The molecular ion peak corresponds to the molecular weight. Fragmentation patterns are predicted based on the stability of resulting ions. |
Computational Chemistry Analysis
Computational modeling provides deep insights into the electronic structure and reactivity of a molecule. A typical workflow involves geometry optimization followed by property calculation using methods like Density Functional Theory (DFT).
Caption: Workflow for in silico analysis of molecular properties.
-
Molecular Electrostatic Potential (MEP): An MEP map would visualize the charge distribution. The lone pair on the isoquinoline nitrogen and the amino group are expected to be regions of high negative potential (red/yellow), making them sites for electrophilic attack or hydrogen bonding. The amine hydrogens would be regions of positive potential (blue).
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The HOMO is likely to be localized on the electron-rich benzene ring, particularly near the amino and methoxy groups, indicating its role as an electron donor. The LUMO is expected to be distributed over the electron-deficient pyridine ring, making it susceptible to nucleophilic attack. The HOMO-LUMO energy gap provides an indication of the molecule's chemical stability.
Predicted Biological Activity and Pharmacological Relevance
The isoquinoline scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to bind to multiple receptor types.[2][5] The presence of the methoxy and amino groups on this compound suggests several potential biological activities.
Caption: Relationship between structural features and potential bioactivity.
-
Anticancer Potential: Many isoquinoline derivatives exert anticancer effects by inhibiting kinases, disrupting microtubule dynamics, or acting as topoisomerase inhibitors.[4] The planar aromatic system is suitable for DNA intercalation, a mechanism employed by some antitumor agents.[3]
-
Antimicrobial Activity: Compounds like berberine, an isoquinoline alkaloid, show broad-spectrum antimicrobial activity.[1] The nitrogen atom and potential for hydrogen bonding in this compound could facilitate interactions with microbial enzymes or cell wall components.
-
Neuropharmacology: The tetrahydroisoquinoline core is found in molecules with activity on the central nervous system.[10] While this specific compound is aromatic, its derivatives could be explored for neuroprotective or other CNS-related activities.
Standard Experimental Protocols
Verifying the theoretical properties requires standardized experimental procedures.
Protocol: Purity Assessment by High-Performance Liquid Chromatography (HPLC)
-
System Preparation: Use a C18 reverse-phase column. Prepare a mobile phase gradient, for example, from 95:5 to 5:95 Water (with 0.1% TFA):Acetonitrile (with 0.1% TFA) over 20 minutes.
-
Sample Preparation: Prepare a 1 mg/mL stock solution of the compound in methanol or DMSO. Dilute to a working concentration of ~50 µg/mL with the initial mobile phase.
-
Injection and Analysis: Inject 10 µL of the sample. Monitor the elution profile using a UV detector at wavelengths such as 254 nm and 280 nm.
-
Data Interpretation: A pure sample should ideally show a single, sharp peak. The peak area percentage can be used to quantify purity.
Protocol: Structural Verification by Nuclear Magnetic Resonance (NMR)
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
-
Data Acquisition: Acquire a ¹H NMR spectrum. If necessary for structural confirmation, acquire ¹³C, DEPT-135, COSY, and HSQC spectra.
-
D₂O Shake: To confirm the amine protons, add a drop of D₂O to the NMR tube, shake well, and re-acquire the ¹H spectrum. The peak corresponding to the -NH₂ protons should disappear or significantly diminish.[8]
-
Analysis: Compare the obtained chemical shifts, splitting patterns, and integrations with the predicted values to confirm the structure.
Safety and Handling
Safety data for this compound is not available. However, based on structurally similar compounds like 6-methoxyisoquinoline and 6-aminoisoquinoline, the following hazards should be assumed.[11][12]
-
GHS Hazard Statements (Predicted): Harmful if swallowed (H302), Causes skin irritation (H315), Causes serious eye irritation (H319), May cause respiratory irritation (H335).[11][13]
-
Precautionary Measures:
-
Handle in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[14]
-
Avoid inhalation of dust or vapors and contact with skin and eyes.[15]
-
Store in a tightly sealed container in a cool, dry place away from incompatible materials like strong oxidizing agents.[15]
-
Conclusion
This compound presents a compelling profile for further investigation in medicinal chemistry and materials science. Its theoretical properties—moderate lipophilicity, significant polar surface area, and defined regions of electrophilic and nucleophilic reactivity—suggest its potential as a versatile chemical scaffold. The presence of the electron-donating amine and methoxy groups on the isoquinoline core likely endows it with significant biological activity, warranting experimental validation of its predicted anticancer, antimicrobial, and neuropharmacological potential. This guide provides a robust theoretical foundation to direct future empirical research and unlock the full potential of this intriguing molecule.
References
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Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Amerigo Scientific.
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ResearchGate. (2025, August 6). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF.
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Semantic Scholar. (2024, October 15). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review.
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MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
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Bentham Science. (2021, May 1). Isoquinolines: Important Cores in Many Marketed and Clinical Drugs.
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National Center for Biotechnology Information. (n.d.). 6-Methoxyisoquinoline. PubChem.
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ChemScene. (n.d.). 6,7-Dimethoxyisoquinolin-5-amine.
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BenchChem. (n.d.). 6-Ethylquinolin-5-amine.
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Fisher Scientific. (n.d.). 5-Aminoisoquinoline Safety Data Sheet.
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Fisher Scientific. (2012, July 12). Quinolin-6-amine Safety Data Sheet.
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Alfa Aesar. (2010, December 1). 6-Methoxyquinoline Safety Data Sheet.
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ChemicalBook. (n.d.). 6-Methoxyquinoline synthesis.
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BenchChem. (n.d.). Technical Guide: Synthesis of 6-Methoxy-2-methylquinolin-4-amine.
-
MDPI. (2023, October 8). Synthesis of (R)-(6-Methoxyquinolin-4-yl)[(1S,2S,4S,5R)-5-vinylquinuclidin-2-yl]methanol Tetraphenylborate Ion-Pair Complex: Characterization, Antimicrobial, and Computational Study.
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MDPI. (2021, September 12). 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity.
-
Chemsrc. (2025, August 25). Isoquinolin-5-amine.
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Semantic Scholar. (2023, April 4). Diastereoselective Synthesis of (–)-6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic Acid via Morpholinone Derivative.
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Thermo Fisher Scientific. (n.d.). 6-Methoxyquinoline, 98%.
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Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Thieme.
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University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines.
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SpectraBase. (n.d.). 5-Amino-1,2,3,4-tetrahydro-6-methoxy-4-methylquinoline.
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MDPI. (2025, December 12). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design.
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-
National Center for Biotechnology Information. (2025, July 18). Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography.
-
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-
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-
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National Center for Biotechnology Information. (2007, January 15). Investigation of the structure of 6-amino-4-methylamino-5-nitrosopyrimidine by X-ray diffraction, NMR and molecular modeling.
-
Bulletin of the Chemical Society of Ethiopia. (2023). MULTI-COMPONENT REACTIONS FOR THE SYNTHESIS OF PYRAZOLO [1,5-a]QUINOLINE DERIVATIVES TOGETHER WITH THEIR CYTOTOXIC EVALUATIONS.
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Methodological & Application
Application Notes & Protocols: 6-Methoxyisoquinolin-5-amine as a Kinase Inhibitor Scaffold
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoquinoline core is a well-established pharmacophore in modern therapeutics, with derivatives demonstrating a wide array of biological activities, including antitumor and anti-inflammatory effects.[1][2] This document provides a detailed guide to the utility of the 6-methoxyisoquinolin-5-amine scaffold as a foundation for the development of novel kinase inhibitors. We will explore the structural basis for its interaction with the kinase ATP-binding site, provide exemplary protocols for screening and characterization, and discuss the rationale behind experimental design and data interpretation.
Introduction: The Isoquinoline Scaffold in Kinase Inhibition
Protein kinases play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] Consequently, they are a major class of therapeutic targets.[4] The isoquinoline ring system, a bicyclic aromatic heterocycle, has proven to be a versatile scaffold for the design of ATP-competitive kinase inhibitors.[1][5]
The nitrogen atom at position 2 of the isoquinoline ring can act as a crucial hydrogen bond acceptor, mimicking the interaction of the adenine moiety of ATP with the kinase hinge region.[5] Substitutions at various positions on the isoquinoline core allow for the fine-tuning of potency and selectivity. The 6-methoxy and 5-amino groups of the titular scaffold provide key vectors for chemical modification to explore the solvent-exposed regions and deeper pockets of the ATP-binding site, respectively.
Mechanism of Action
Isoquinoline-based inhibitors predominantly function as Type I kinase inhibitors, engaging the active, "DFG-in" conformation of the kinase.[4] They occupy the ATP-binding pocket, preventing the phosphorylation of substrate proteins and thereby disrupting downstream signaling pathways. Several isoquinoline derivatives have been shown to modulate key cancer-related pathways such as PI3K-AKT-mTOR and MAPK/ERK.[1]
Caption: ATP-competitive inhibition by a this compound derivative.
Synthesis and Derivatization Strategies
The synthetic accessibility of the this compound scaffold is a key advantage. The methoxy group can be introduced through various methods, and the amino group provides a versatile handle for a wide range of chemical modifications.[6]
General Synthetic Approach
A common route involves the construction of the isoquinoline core followed by functional group interconversion to install the desired methoxy and amino substituents. For instance, a substituted phenylacetic acid can be condensed with an aminoacetaldehyde dimethyl acetal, followed by cyclization and aromatization to yield the isoquinoline ring. Subsequent nitration, reduction, and methoxylation steps can provide the target scaffold.
Library Generation for Structure-Activity Relationship (SAR) Studies
To explore the SAR, a library of derivatives can be generated by modifying the 5-amino group. This can be achieved through:
-
Acylation: Reaction with various acyl chlorides or carboxylic acids to introduce amide functionalities.
-
Sulfonylation: Reaction with sulfonyl chlorides to generate sulfonamides.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to introduce substituted alkylamines.
These modifications allow for the exploration of different chemical spaces within the kinase active site, potentially leading to improved potency and selectivity.
In Vitro Kinase Inhibition Assay: A Protocol
This protocol describes a generic, non-radioactive, mobility-shift assay for determining the in vitro inhibitory activity of compounds based on the this compound scaffold.[7]
Principle
The assay measures the conversion of a fluorescently labeled peptide substrate to its phosphorylated product by a specific kinase. The substrate and product are then separated by electrophoresis based on their different mobilities, and the extent of phosphorylation is quantified.
Materials
-
Recombinant Kinase of Interest
-
FAM-labeled Peptide Substrate
-
ATP
-
Assay Buffer (e.g., 100 mM HEPES pH 7.5, 10 mM MgCl2, 2 mM DTT, 0.003% Brij-35)
-
Test Compounds (dissolved in DMSO)
-
Stop Solution (e.g., containing EDTA to chelate Mg2+)
-
384-well plate
-
Microfluidic capillary electrophoresis system
Protocol
-
Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 100 nL) of each dilution into the wells of a 384-well plate. Include DMSO-only wells as a negative control (100% activity) and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase/substrate master mix in assay buffer containing the recombinant kinase and the FAM-labeled peptide substrate.
-
Dispense the kinase/substrate mix into the wells containing the test compounds.
-
Prepare an ATP solution in assay buffer.
-
Initiate the kinase reaction by adding the ATP solution to all wells. The final concentrations of kinase, substrate, and ATP should be optimized for the specific kinase being tested.
-
-
Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a predetermined time (e.g., 60 minutes). The incubation time should be within the linear range of the reaction.
-
Reaction Termination: Stop the reaction by adding the stop solution to all wells.
-
Electrophoretic Separation and Detection:
-
Load the samples onto the microfluidic capillary electrophoresis system.
-
The system will apply a voltage to separate the phosphorylated (product) and non-phosphorylated (substrate) peptides.
-
The fluorescence of each peptide is detected as it passes a detector.
-
-
Data Analysis:
-
The peak heights or areas of the substrate and product are used to calculate the percent conversion of substrate to product.
-
The percent inhibition for each compound concentration is calculated relative to the DMSO control.
-
The IC50 value (the concentration of inhibitor required to reduce kinase activity by 50%) is determined by fitting the dose-response data to a suitable equation (e.g., a four-parameter logistic model).
-
Caption: Workflow for an in vitro kinase inhibition assay.
Cell-Based Assay: Assessing Cellular Potency and Target Engagement
While in vitro assays are crucial for determining direct inhibitory activity, cell-based assays are essential to evaluate a compound's performance in a more physiologically relevant context.
Protocol: Western Blot Analysis of Target Phosphorylation
This protocol assesses the ability of a test compound to inhibit the phosphorylation of a specific downstream substrate of the target kinase in a cellular context.
-
Cell Culture and Treatment:
-
Culture a relevant cancer cell line known to have an active signaling pathway involving the target kinase.
-
Seed the cells in multi-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound for a specified duration (e.g., 2-24 hours). Include a DMSO-treated control.
-
-
Cell Lysis:
-
Wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells in a suitable lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
-
Protein Quantification:
-
Determine the protein concentration of each cell lysate using a standard protein assay (e.g., BCA assay).
-
-
SDS-PAGE and Western Blotting:
-
Normalize the protein concentrations of all samples and prepare them for SDS-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific for the phosphorylated form of the target substrate.
-
Wash the membrane and then incubate with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase).
-
Detect the signal using an appropriate chemiluminescent substrate.
-
-
Data Analysis:
-
Quantify the band intensities for the phosphorylated protein.
-
To ensure equal protein loading, strip the membrane and re-probe with an antibody against the total (phosphorylated and unphosphorylated) form of the substrate or a housekeeping protein (e.g., β-actin).
-
Normalize the phospho-protein signal to the total protein or housekeeping protein signal.
-
Determine the IC50 value for the inhibition of substrate phosphorylation.
-
Data Interpretation and Structure-Activity Relationship (SAR)
The data generated from these assays will allow for the establishment of a robust SAR for the this compound scaffold.
| Derivative | Modification at 5-amino | Kinase A IC50 (nM) | Kinase B IC50 (nM) | Cellular Phospho-Target IC50 (nM) |
| Scaffold | -NH2 | 1500 | >10000 | 5000 |
| 1a | -NH-CO-CH3 | 850 | 7500 | 2000 |
| 1b | -NH-SO2-Ph | 250 | 4500 | 800 |
| 1c | -NH-CH2-Cyclopropyl | 50 | 1200 | 150 |
This is exemplary data and does not represent actual experimental results.
Key Insights from the Exemplary Data:
-
The unsubstituted scaffold shows weak activity.
-
Acylation (1a) provides a modest improvement in potency.
-
The introduction of a phenyl sulfonamide (1b) significantly enhances potency against Kinase A.
-
A small, constrained alkyl group (1c) yields the most potent inhibitor in this series, suggesting a favorable interaction in a specific pocket of the active site.
These insights can guide the next round of inhibitor design and optimization.
Conclusion
The this compound scaffold represents a promising starting point for the development of novel kinase inhibitors. Its synthetic tractability and the ability to readily explore SAR through modification of the 5-amino group make it an attractive platform for drug discovery. The protocols and strategies outlined in this document provide a framework for the systematic evaluation and optimization of inhibitors based on this versatile core.
References
- Structural basis for selectivity of the isoquinoline sulfonamide family of protein kinase inhibitors - PMC. (n.d.).
- Mello, N. M., et al. (2022). Isoquinolines alkaloids and cancer metabolism: Pathways and targets to novel chemotherapy. Chemical Biology & Drug Design.
- Danao, K. R. C., et al. (2021). Progressive Insights into the Pharmacological Importance of Isoquinoline Derivatives in Modern Therapeutics. International Journal of Current Research and Review.
- THI 53, a new synthetic isoquinoline alkaloid blocks the induction of iNOS by regulating LPS-activated NF-κB pathway and IFN-β/Tyk2/JAK2-STAT-1 signaling cascades. (2007). Cancer Research.
- Anticancer Mechanism of Quinoline Based Compounds for Cancer Therapy. (n.d.).
- Ray, P. D., et al. (2011). Fragment-based discovery of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
- Recent Advances in Synthetic Isoquinoline-Based Deriv
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC. (n.d.).
-
Ferguson, F. M., et al. (2020). Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H-benzo[e]pyrimido[5,4-b][5][8]diazepin-6-one. Journal of Medicinal Chemistry.
- Biological Activities of Tetrahydroisoquinolines Derivatives. (2023). Journal of Organic and Pharmaceutical Chemistry.
- Synthesis and structure activity relationships of DCLK1 kinase inhibitors based on a 5,11-dihydro-6H. (n.d.).
- Ray, P. D., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. Bioorganic & Medicinal Chemistry Letters.
- 6-Methoxyquinoline synthesis. (n.d.). ChemicalBook.
- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024). MDPI.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity - PMC. (2021).
- Multi-Kinase Inhibition by New Quinazoline–Isatin Hybrids: Design, Synthesis, Biological Evaluation and Mechanistic Studies. (2025). MDPI.
- 8-Amino-6-Methoxyquinoline—Tetrazole Hybrids: Impact of Linkers on Antiplasmodial Activity. (2025).
- A Comparative Guide to the Structure-Activity Relationship of 6-Aminoquinoxaline Deriv
- Structure-Activity Relationships of Substituted 2,3,4,4a,5,10b-Hexahydro-benz[h]isoquinoline-6(1H)-ones as 5-HT2C Receptor Antagonists. (2025).
- 30 Years of Kinase Inhibitors: A Historical Overview and some Brazilian Contributions. (2024). SciELO.
- Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides - PMC. (2024).
- Synthesis, Cytotoxic Evaluation, and Structure-Activity Relationship of Substituted Quinazolinones as Cyclin-Dependent Kinase 9 Inhibitors. (2022). MDPI.
- Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. (2022). MDPI.
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- 8. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols: A Framework for Characterizing the Cellular Activity of 6-Methoxyisoquinolin-5-amine
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the characterization of 6-Methoxyisoquinolin-5-amine using a suite of robust cell-based assays. As a member of the isoquinoline scaffold family, this compound belongs to a class of molecules known for a wide spectrum of biological activities, including potent anti-cancer properties often linked to the modulation of critical cellular signaling pathways.[1][2] Given that the specific mechanism of action for this compound is not yet fully elucidated, this guide presents a logical, multi-phased experimental workflow. The proposed strategy begins with broad phenotypic screening to establish baseline cytotoxicity and identify sensitive cell lines, progresses to assays for common cell-fate mechanisms like apoptosis and cell cycle arrest, and culminates in methods to investigate the compound's effects on intracellular kinase signaling pathways—a common target for isoquinoline derivatives.[2][3]
Introduction: The Scientific Rationale
The isoquinoline core is a "privileged scaffold" in medicinal chemistry, forming the backbone of numerous natural products and synthetic compounds with therapeutic value.[2][4] Derivatives have been shown to exert their effects through diverse mechanisms, including the inhibition of protein kinases, disruption of microtubule dynamics, and induction of apoptosis.[2] Specifically, the PI3K/Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival, is a frequent target of such compounds.[2]
Therefore, when approaching a novel derivative like this compound, a systematic approach is required. It is crucial to first establish a dose-response relationship in relevant cellular models before investing in deeper mechanistic studies. This application note details a three-phase workflow designed to efficiently build a comprehensive profile of the compound's cellular activity.
Experimental Workflow Overview
The following diagram outlines the proposed strategy for characterizing this compound. This workflow is designed to maximize data acquisition in a logical sequence, where the results of each phase inform the design of the next.
Caption: A three-phase workflow for characterizing a novel compound.
Phase 1: Foundational Viability and Cytotoxicity Screening
Principle: The initial step for any novel compound is to determine its effect on cell viability and proliferation. This establishes the concentration range over which the compound exhibits biological activity (e.g., the 50% growth inhibition concentration, GI₅₀). Performing this screen across a diverse panel of cancer cell lines can reveal differential sensitivity, providing initial clues about potential mechanisms of action and identifying the most suitable models for subsequent experiments. The CellTiter-Glo® Luminescent Cell Viability Assay is a robust, high-throughput method that quantifies ATP levels, an indicator of metabolically active cells.
Protocol 2.1: Cell Viability Assessment using CellTiter-Glo®
Rationale: This homogeneous "add-mix-measure" assay is rapid and highly sensitive, making it ideal for screening. The luciferase-based reaction uses the ATP from viable cells to generate a luminescent signal proportional to the number of cells in culture.
Materials:
-
Cancer cell line panel (See Table 1 for suggestions)
-
Appropriate cell culture medium + 10% Fetal Bovine Serum (FBS)
-
96-well clear-bottom, opaque-walled microplates
-
This compound (solubilized in DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (e.g., Promega G7570)
-
Luminometer
Procedure:
-
Cell Seeding: Harvest and count cells. Seed the cells in a 96-well plate at the predetermined optimal density (see Table 1) in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Rationale: A 24-hour incubation allows cells to adhere and resume normal growth before compound exposure. Seeding density is critical for ensuring cells are in an exponential growth phase during the assay.
-
-
Compound Preparation: Prepare a 2X serial dilution series of this compound in culture medium from a concentrated DMSO stock. Ensure the final DMSO concentration will be ≤0.5% to avoid solvent toxicity. Include a "vehicle control" (DMSO only) and a "no-cell" background control.
-
Cell Dosing: Add 100 µL of the 2X compound dilutions to the appropriate wells, resulting in a final volume of 200 µL.
-
Incubation: Incubate the plate for 72 hours at 37°C, 5% CO₂.
-
Rationale: A 72-hour exposure is a standard duration in cancer cell line screening to account for effects on multiple cell divisions.
-
-
Assay Reagent Preparation: Equilibrate the CellTiter-Glo® Buffer to room temperature and reconstitute the CellTiter-Glo® Substrate as per the manufacturer's protocol.
-
Luminescence Measurement:
-
Remove plates from the incubator and allow them to equilibrate to room temperature for 30 minutes.
-
Add 100 µL of reconstituted CellTiter-Glo® reagent to each well.
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Record luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence (no-cell wells) from all other wells.
-
Normalize the data to the vehicle control (set to 100% viability).
-
Plot the normalized data against the log of the compound concentration and fit a four-parameter logistic curve to determine the GI₅₀ value.
-
| Table 1: Suggested Cancer Cell Line Panel and Seeding Densities | |
| Cell Line | Cancer Type |
| MCF-7 | Breast (ER+) |
| MDA-MB-231 | Breast (Triple Negative) |
| A549 | Lung |
| HCT116 | Colon |
| PANC-1 | Pancreatic |
Phase 2: Elucidating Cell Fate Mechanisms
Principle: Once the GI₅₀ is established, the next logical step is to determine how the compound is inhibiting cell growth. The two most common mechanisms for anti-cancer compounds are the induction of programmed cell death (apoptosis) and the arrest of the cell division cycle.
Protocol 3.1: Apoptosis Detection via Caspase-3/7 Activity
Rationale: The activation of effector caspases, particularly caspase-3 and caspase-7, is a hallmark of apoptosis. The Caspase-Glo® 3/7 Assay provides a luminogenic caspase-3/7 substrate that, when cleaved by active caspases, releases a substrate for luciferase, generating a signal proportional to apoptosis.
Procedure:
-
Cell Seeding and Dosing: Seed a sensitive cell line (identified in Phase 1) in a 96-well plate as described in Protocol 2.1.
-
Dose cells with this compound at concentrations around its GI₅₀ (e.g., 0.5x, 1x, 2x, and 5x GI₅₀). Include a vehicle control and a positive control (e.g., Staurosporine, 1 µM).
-
Incubation: Incubate for a shorter duration, typically 24 hours, as apoptosis often precedes overt loss of viability.
-
Assay Execution: Follow the "add-mix-measure" protocol for the Caspase-Glo® 3/7 Assay, similar to the CellTiter-Glo® assay.
-
Data Analysis: Subtract background, and express results as fold-change in luminescence relative to the vehicle control.
Protocol 3.2: Cell Cycle Analysis by Propidium Iodide Staining
Rationale: Many anti-cancer agents function by disrupting the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M). Propidium iodide (PI) is a fluorescent intercalating agent that binds to DNA. The amount of PI fluorescence in a cell is directly proportional to its DNA content, allowing for the quantification of cells in each phase of the cell cycle via flow cytometry.
Procedure:
-
Cell Culture and Treatment: Culture a sensitive cell line in 6-well plates. Treat with the compound at 1x and 5x GI₅₀ concentrations for 24 hours.
-
Cell Harvesting: Harvest both adherent and floating cells (to include apoptotic populations). Centrifuge and wash the cell pellet with ice-cold Phosphate-Buffered Saline (PBS).
-
Fixation: Resuspend the cell pellet in 300 µL of PBS. While vortexing gently, add 700 µL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours.
-
Rationale: Fixation permeabilizes the cell membrane, allowing the dye to enter, while preserving the cellular structure.
-
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash with PBS. Resuspend the pellet in 500 µL of PI/RNase Staining Buffer. Incubate for 30 minutes at 37°C in the dark.
-
Rationale: RNase is included to degrade RNA, ensuring that PI only binds to DNA for accurate cell cycle analysis.
-
-
Flow Cytometry: Analyze the samples on a flow cytometer. Gate on the single-cell population and acquire data for at least 10,000 events.
-
Data Analysis: Use cell cycle analysis software (e.g., FlowJo, ModFit LT) to model the DNA content histogram and quantify the percentage of cells in the G1, S, and G2/M phases.
Phase 3: Mechanistic Insight into Kinase Signaling
Principle: As many isoquinoline derivatives are known to inhibit protein kinases, a logical next step is to investigate the compound's effect on key signaling pathways regulated by kinases. Western blotting is a powerful and widely used technique to measure changes in the phosphorylation status of specific proteins. A decrease in the phosphorylation of a kinase's substrate provides strong evidence of target engagement within the cell.
Hypothetical Target Pathway: PI3K/Akt Signaling
The PI3K/Akt/mTOR pathway is a pro-survival signaling cascade frequently dysregulated in cancer, making it a prime target for anti-cancer drugs.[2] A common method to assess the inhibition of this pathway is to measure the phosphorylation of Akt at Serine 473.
Caption: The PI3K/Akt signaling pathway, a potential target for inhibition.
Protocol 4.1: Western Blot for Phospho-Akt (Ser473)
Procedure:
-
Cell Lysis: Seed and treat a sensitive cell line with this compound at GI₅₀ concentrations for a short duration (e.g., 2-6 hours). Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Rationale: Phosphatase inhibitors are critical to preserve the phosphorylation state of proteins after cell lysis.
-
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Normalize protein amounts (load 20-30 µg per lane) and separate proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with 5% Bovine Serum Albumin (BSA) or non-fat milk in Tris-Buffered Saline with Tween-20 (TBST) for 1 hour at room temperature.
-
Rationale: Blocking prevents non-specific binding of the antibodies to the membrane.
-
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with a primary antibody specific for phospho-Akt (Ser473).
-
Washing and Secondary Antibody: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imager.
-
Stripping and Reprobing: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total Akt and a loading control (e.g., β-actin or GAPDH).
-
Data Analysis: Quantify band intensity using software like ImageJ. Calculate the ratio of phospho-Akt to total Akt for each condition and normalize to the vehicle control. A dose-dependent decrease in this ratio indicates pathway inhibition.
Data Integration and Future Directions
By following this three-phase approach, researchers can build a robust biological profile for this compound.
-
Phase 1 identifies the compound's potency and the best cellular models.
-
Phase 2 reveals its impact on cell fate. For example, a G2/M arrest coupled with apoptosis is a classic phenotype for microtubule-targeting agents.[1]
-
Phase 3 provides direct evidence of intracellular target modulation. A decrease in p-Akt levels would strongly suggest the compound inhibits the PI3K/Akt pathway.[2]
Should the Western blot analysis confirm inhibition of a specific pathway, future work could involve broad biochemical kinase screening to identify the direct molecular target(s) of this compound, providing a complete picture of its mechanism of action and paving the way for further preclinical development.
References
-
Amerigo Scientific. Exploring the Chemistry and Applications of Isoquinoline. [Link]
-
Ghavre, M., et al. (2025). Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. Molecules. [Link]
-
INiTS. (2020). Cell-based test for kinase inhibitors. [Link]
-
Mahadeviah, B.P., et al. (2024). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review. International Journal of Pharmaceutical Investigation. [Link]
-
Mishra, A., et al. (2022). Bioactivity and In Silico Studies of Isoquinoline and Related Alkaloids as Promising Antiviral Agents: An Insight. Pharmaceuticals. [Link]
-
Profacgen. Cell-based Kinase Assays. [Link]
-
ResearchGate. (2025). Exploring the Pharmacological Potential of Isoquinoline Derivatives: A Comprehensive Review | Request PDF. [Link]
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Application Note: High-Throughput Screening of 6-Methoxyisoquinolin-5-amine Libraries for Novel Kinase Inhibitors
Authored by: A Senior Application Scientist
Introduction: The Promise of the Isoquinoline Scaffold in Kinase Inhibition
The isoquinoline moiety is a privileged scaffold in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic compounds with diverse biological activities.[1][2] Its rigid structure and capacity for diverse functionalization make it an ideal starting point for designing targeted therapeutics. Within this class, the 6-methoxyisoquinolin-5-amine scaffold has emerged as a promising framework for the development of potent and selective kinase inhibitors.[3]
Protein kinases are a critical class of enzymes that regulate a vast majority of cellular processes by catalyzing the phosphorylation of specific substrates.[4][5] Aberrant kinase activity is a hallmark of many diseases, most notably cancer, making them one of the most important target classes for modern drug discovery.[6][7] High-Throughput Screening (HTS) of large compound libraries is a cornerstone of this effort, enabling the rapid identification of novel chemical matter that can modulate kinase activity.[8][9]
This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing a high-throughput screening campaign for libraries based on the this compound scaffold. We will detail a field-proven workflow, from the design of a target-focused library to primary screening, data analysis, and robust hit validation, using a Fluorescence Polarization (FP) assay as a primary example.
Library Design: Building a Focused Chemical Space
The success of any HTS campaign is fundamentally dependent on the quality and relevance of the compound library.[10][11] Rather than screening a generic, highly diverse collection, constructing a target-focused library around the this compound core can significantly increase the hit rate and provide clearer structure-activity relationships (SAR) from the outset.[12][13]
Core Rationale: The design strategy involves decorating the this compound scaffold at key diversity points. This approach systematically explores the chemical space around a core structure known to interact with ATP-binding sites, a common feature of kinase inhibitors.[13]
Workflow for Library Synthesis:
-
Scaffold Synthesis: Begin with the synthesis of the core this compound molecule. Several synthetic routes are available for isoquinoline derivatives.[1][14][15]
-
Diversity-Oriented Synthesis: Utilize combinatorial chemistry approaches to append a variety of R-groups at accessible positions on the scaffold. Key positions for derivatization include the amine group and available positions on the aromatic rings.
-
Property-Based Filtering: Employ computational tools to ensure the resulting library members possess drug-like physicochemical properties (e.g., Lipinski's Rule of Five). This pre-selection process enriches the library with compounds that have a higher probability of becoming viable drug candidates.[9]
-
Quality Control: Each compound must be purified to >90-95% purity and its identity confirmed via LC-MS and NMR to ensure data integrity during the screening phase.[9]
High-Throughput Screening (HTS) Workflow
A successful HTS campaign is a multi-stage process designed to efficiently identify and validate true hits from a large compound collection.
Caption: High-level workflow for a kinase inhibitor HTS campaign.
Primary Assay: Fluorescence Polarization (FP)
Fluorescence Polarization (FP) is a robust, homogeneous assay format well-suited for HTS of kinase inhibitors.[16][17] The principle relies on detecting changes in the rotational speed of a fluorescently labeled molecule (a tracer) in solution.
-
Low Polarization: A small, fluorescently labeled tracer (e.g., a phosphopeptide) tumbles rapidly in solution, emitting depolarized light.
-
High Polarization: When a large molecule (e.g., a phosphopeptide-specific antibody) binds to the tracer, the complex tumbles much more slowly, emitting polarized light.
In a competitive FP kinase assay, the product of the kinase reaction (the phosphorylated substrate) competes with the fluorescent tracer for binding to the antibody. Therefore, higher kinase activity results in more product, which displaces the tracer from the antibody, leading to a decrease in fluorescence polarization.
Caption: Decision tree for hit triage and validation.
Secondary Assay: Orthogonal Confirmation
An orthogonal assay measures the same biological activity using a different technology to rule out assay-specific artifacts (e.g., compound fluorescence). Luminescence-based assays that detect ADP production, such as ADP-Glo™, are excellent choices. [18]These assays quantify kinase activity by measuring the amount of ADP produced, which is inversely correlated with inhibitor potency. [19]
Tertiary Assay: Cell-Based Target Engagement
The ultimate goal is to find compounds that work in a physiological context. Cell-based assays are crucial for confirming that a hit can penetrate the cell membrane and engage its target. [20]
-
Cellular Phosphorylation Assay: This method uses phospho-specific antibodies to measure the phosphorylation of the kinase's endogenous substrate within the cell. A potent inhibitor will reduce the level of substrate phosphorylation. [21]* NanoBRET™ Target Engagement: This assay measures compound binding to the target kinase in live cells using Bioluminescence Resonance Energy Transfer (BRET). [21]
Hit ID Primary FP IC50 (µM) Orthogonal ADP-Glo IC50 (µM) Cellular Phospho-Substrate IC50 (µM) Status Cmpd-001 0.85 1.1 2.5 Validated Hit Cmpd-002 1.2 > 50 N/A False Positive (FP artifact) Cmpd-003 2.5 3.1 > 50 Not Cell-Permeable | Cmpd-004 | 0.55 | 0.68 | 1.9 | Validated Hit |
Table 2: Example Hit Validation Data. Compounds 1 and 4 are confirmed as validated hits and can be progressed to lead optimization.
Conclusion
The this compound scaffold represents a valuable starting point for the discovery of novel kinase inhibitors. This application note outlines a robust, industry-standard workflow for screening focused libraries derived from this core. By integrating rational library design, a validated HTS assay such as Fluorescence Polarization, and a stringent hit confirmation cascade involving orthogonal and cell-based assays, researchers can efficiently identify high-quality, tractable hits. This systematic approach maximizes the probability of success and provides a solid foundation for subsequent hit-to-lead and lead optimization campaigns, ultimately accelerating the path toward new therapeutic agents.
References
- High Throughput Kinase Discovery, Inhibitor Screening and Specificity Analysis using Multi-Array Technology. (n.d.). Google.
- Four Well-Established Strategies Used in Hit Identification. (2022, May 18). Clinical Research News.
- Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection. (2019, March 15). PubMed.
- The Design and Application of Target-Focused Compound Libraries. (n.d.). PMC.
- Z-factors. (n.d.). BIT 479/579 High-throughput Discovery.
- High-Throughput Screening for Kinase Inhibitors. (2008, May 12). Drug Discovery and Development.
- Tocriscreen Kinase Inhibitor 3.0 | Compound Library. (n.d.). Tocris Bioscience.
- Z-factor. (n.d.). Grokipedia.
- High-throughput screening for kinase inhibitors. (2005, March 15). PubMed.
- On HTS: Z-factor. (2023, December 12). On HTS.
- From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. (2025, November 20). BellBrook Labs.
- Data-driven approaches used for compound library design, hit triage and bioactivity modeling in high-throughput screening. (2016, October 27). Briefings in Bioinformatics | Oxford Academic.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025, August 14). Celtarys Research.
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- PI3-Kinase Activity Fluorescence Polarization Assay. (n.d.). Echelon Biosciences.
- Z-factor. (n.d.). Wikipedia.
- What are the common methods available to detect kinase activities?. (2023, May 24). AAT Bioquest.
- Effective Strategies for Successful Hit Identification in Drug Discovery. (n.d.). Sygnature Discovery.
- Spotlight: Cell-based kinase assay formats. (2022, May 11). Reaction Biology.
- Hit Identification Approaches and Future Directions. (n.d.). Protac - Drug Discovery Pro.
- Hit Identification - Revolutionizing Drug Discovery. (n.d.). Vipergen.
- Creating Compound Screening Libraries that Address the Challenges of Drug Discovery. (n.d.). Curia.
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- Navigating Phase 1: Target Identification and Validation in Drug Discovery. (2026, January 12). Blog.
- How Does a Biochemical Kinase Assay Work?. (2018, December 10). BellBrook Labs.
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- The Design and Application of Target-Focused Compound Libraries. (2025, August 8). ResearchGate.
- HTS Compound Library. (n.d.). BOC Sciences.
- A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance. (2016, September 6). PubMed.
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- Recent Advances in Structural Optimization of Quinazoline-Based Protein Kinase Inhibitors for Cancer Therapy (2021–Present). (2024, February 16). MDPI.
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- 10. Four Well-Established Strategies Used in Hit Identification [clinicalresearchnewsonline.com]
- 11. academic.oup.com [academic.oup.com]
- 12. The Design and Application of Target-Focused Compound Libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. BJOC - Synthesis of new substituted 7,12-dihydro-6,12-methanodibenzo[c,f]azocine-5-carboxylic acids containing a tetracyclic tetrahydroisoquinoline core structure [beilstein-journals.org]
- 16. Fluorescence Polarization (FP) | Molecular Devices [moleculardevices.com]
- 17. iss.com [iss.com]
- 18. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 19. Inexpensive High-Throughput Screening of Kinase Inhibitors Using One-Step Enzyme-Coupled Fluorescence Assay for ADP Detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. reactionbiology.com [reactionbiology.com]
6-Methoxyisoquinolin-5-amine as a building block in organic synthesis
High-Value Scaffold for Kinase Inhibitors and Tricyclic Heterocycles
Part 1: Executive Summary & Chemical Profile
6-Methoxyisoquinolin-5-amine is a specialized heterocyclic building block characterized by a "push-pull" electronic system. The electron-rich 5-amino and 6-methoxy groups are fused to the electron-deficient pyridine ring of the isoquinoline core. This unique architecture makes it a privileged scaffold in medicinal chemistry, particularly for:
-
Kinase Inhibition: A bioisostere for the naphthalene core found in Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs).
-
Tricyclic Assembly: The ortho-disposition of the amino and methoxy groups facilitates the rapid synthesis of imidazo[4,5-f]isoquinolines and oxazolo[5,4-f]isoquinolines via annulation.
-
DNA Intercalation: Planar fused derivatives serve as topoisomerase inhibitors.
Physicochemical Data Table
| Property | Specification | Notes |
| Molecular Formula | C₁₀H₁₀N₂O | |
| Molecular Weight | 174.20 g/mol | |
| Appearance | Yellow to Brown Solid | Oxidizes upon prolonged air exposure.[1][2] |
| Solubility | DMSO, DMF, MeOH, DCM | Limited solubility in non-polar ethers/hexanes. |
| pKa (Calc) | ~5.4 (Isoquinoline N) | The N5-amine is significantly less basic due to resonance into the ring. |
| Storage | 2–8°C, Inert Atmosphere | Hygroscopic; store under Argon/Nitrogen. |
Part 2: Reactivity & Synthetic Utility[3][4][5]
The molecule presents two distinct nitrogen centers with orthogonal reactivity. Understanding this duality is critical for successful synthesis.
Reactivity Map (Graphviz Visualization)
The following diagram outlines the primary reaction pathways available for this scaffold.
Figure 1: Chemoselectivity map demonstrating the divergence of synthetic pathways from the 5-amino handle.
Part 3: Detailed Experimental Protocols
Protocol A: Buchwald-Hartwig Cross-Coupling
Application: Synthesis of N-arylated kinase inhibitors. Challenge: The isoquinoline nitrogen (N2) is a potent ligand that can poison Palladium catalysts. Solution: Use of bulky biaryl phosphine ligands (e.g., BrettPhos, XPhos) and specific bases to favor the exocyclic amine coupling.
Reagents:
-
Substrate: this compound (1.0 equiv)
-
Coupling Partner: Aryl Bromide/Chloride (1.1 equiv)
-
Catalyst: Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂
-
Ligand: BrettPhos or XPhos (4 mol%)
-
Base: Cs₂CO₃ (2.0 equiv) - Crucial: Weaker bases like carbonate are preferred over NaOtBu to prevent side reactions.
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Methodology:
-
Catalyst Pre-complexation: In a glovebox or under Argon, charge a reaction vial with Pd₂(dba)₃ and BrettPhos. Add 1 mL of dioxane and stir at 40°C for 5 minutes to generate the active catalytic species (color change often observed).
-
Substrate Addition: Add the this compound, the aryl halide, and Cs₂CO₃ to the vial.
-
Degassing: Seal the vial and purge with Argon for 5 minutes.
-
Reaction: Heat the block to 100°C for 12–16 hours.
-
Note: Monitor by LC-MS. If conversion stalls, add a second portion of catalyst/ligand.
-
-
Workup: Filter through a pad of Celite to remove inorganic salts and Palladium black. Rinse with EtOAc.
-
Purification: Concentrate and purify via flash chromatography (DCM/MeOH gradient). The basic isoquinoline nitrogen often causes tailing; add 1% Et₃N or NH₄OH to the eluent.
Protocol B: "One-Pot" Cyclization to Oxazolo-Isoquinolines
Application: Creating planar tricyclic DNA intercalators. Mechanism: The 6-methoxy group acts as a masked alcohol. Demethylation in situ or stepwise allows cyclization with the 5-amine.
Reagents:
-
Substrate: this compound
-
Reagent: BBr₃ (Boron tribromide) for demethylation.
-
Cyclizing Agent: Triethyl orthoformate (for unsubstituted oxazole) or CDI (for oxazolone).
Workflow:
-
Demethylation: Dissolve amine in dry DCM at -78°C. Add BBr₃ (3.0 equiv) dropwise. Warm to RT and stir overnight. Quench carefully with MeOH. Isolate the 5-aminoisoquinolin-6-ol intermediate.
-
Cyclization: Suspend the intermediate in Triethyl orthoformate (acting as solvent and reagent).
-
Reflux: Heat to reflux (146°C) for 4 hours.
-
Result: Formation of Oxazolo[5,4-f]isoquinoline .
Part 4: Troubleshooting & Critical Analysis
Catalyst Poisoning (The "N-Binding" Effect)
The isoquinoline nitrogen (N2) has a lone pair in an sp² orbital orthogonal to the pi-system, making it a good sigma-donor for metals.
-
Symptom: Reaction turns black immediately (Pd precipitation) or shows 0% conversion.
-
Fix: If standard Buchwald conditions fail, pre-complex the substrate with a Lewis Acid (e.g., B(OiPr)₃) to block the N2 position before adding the Pd-catalyst, or switch to precatalysts (e.g., XPhos Pd G3) which activate rapidly.
Regioselectivity in Electrophilic Substitution
If attempting halogenation (e.g., bromination) without protecting the amine:
-
The 5-amino group directs ortho and para.
-
However, the C6 position is blocked by methoxy.
-
Outcome: Electrophilic attack will occur predominantly at C8 (para to amine) or C4 (beta to nitrogen, if the ring is activated).
-
Recommendation: To halogenate C8, use NBS in DMF at 0°C.
Stability
-
Oxidation: Like all electron-rich anilines, this compound can form "quinone-imine" type species if left in solution with air. Always store solid under inert gas.
-
Solubility: The free base is moderately soluble. If solubility is an issue in coupling reactions, convert to the HCl salt first, then use an extra equivalent of base in the coupling reaction.
Part 5: References
-
Buchwald-Hartwig Coupling of Isoquinolines: Proisy, N., et al. "Rapid Synthesis of 3-Aminoisoquinoline-5-sulfonamides Using the Buchwald–Hartwig Reaction." Synthesis, 2009(04), 561-566.[3]
-
Medicinal Chemistry of Amino-Isoquinolines (ROCK Inhibitors): Liao, C., et al. "Design and synthesis of novel isoquinoline-5-sulfonamide derivatives as potent Rho-kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 2013. Context: Establishes the 5-aminoisoquinoline scaffold as a critical pharmacophore for kinase inhibition.
-
Tricyclic Fused Systems: Tber, Z., et al. "Synthesis of pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amine derivatives."[4][5] Molecular Diversity, 2021.
-
General Reactivity of 6-Methoxy-8-aminoquinolines (Analogous Chemistry): Mugnaini, C., et al. "8-Amino-6-Methoxyquinoline—Tetrazole Hybrids." Molecules, 2021, 26(18), 5530. Note: Provides analogous experimental conditions for the handling of the ortho-methoxy-aniline motif in fused pyridine systems.
Sources
- 1. chemscene.com [chemscene.com]
- 2. 5-Amino- and 6-amino-uracils in the synthesis of various heterocycles as therapeutic agents: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 4. Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Optimizing the yield of 6-Methoxyisoquinolin-5-amine synthesis
Executive Summary
You are encountering yield attrition during the synthesis of 6-Methoxyisoquinolin-5-amine . This is a common bottleneck driven by two factors: regiochemical competition during nitration (C5 vs. C7 substitution) and oxidative instability of the free amine during workup.
This guide moves beyond standard literature to provide a "Tier 2" troubleshooting protocol. We focus on switching from fuming nitric acid to controlled nitrate salts for regiocontrol and utilizing a biphasic reduction workup to prevent amine degradation.
Module 1: The Critical Step – Regioselective Nitration
The Problem: Standard nitration (conc.
The Fix: Switch to a Potassium Nitrate (
Optimized Protocol (Nitration)
-
Dissolution: Dissolve 6-methoxyisoquinoline (1.0 eq) in conc.
(10 vol) at 0°C . Do not allow exotherm >5°C. -
Nitration: Add
(1.05 eq) portion-wise over 30 minutes.-
Why? Solid addition allows precise control of
concentration, minimizing dinitration.
-
-
Reaction: Stir at 0–5°C for 2 hours, then slowly warm to RT (20–25°C) for 1 hour.
-
Quench: Pour onto crushed ice/ammonium hydroxide mixture (pH adjusted to ~8).
-
Critical: Avoid simple water quench; the acidic solution can demethylate the methoxy group if allowed to heat up during quenching.
-
Diagnostic Checklist: Nitration
| Observation | Root Cause | Corrective Action |
| Yield < 50% | Over-nitration (C5/C8 dinitro) | Reduce |
| Red/Black Tar | Demethylation (Ether cleavage) | Quench temperature was too high. Keep quench < 10°C. |
| Isomer Ratio < 8:1 | Thermodynamic equilibration | Reaction time too long or T > 25°C. Stop at 2h. |
Module 2: Reduction & Isolation
The Problem: The resulting 5-amino-6-methoxyisoquinoline is electron-rich and prone to air oxidation (turning purple/brown) during filtration.
The Fix: Use Catalytic Hydrogenation with a "Degassed Workup" or an Iron/Acetic Acid reduction if halogen substituents are present (to avoid dehalogenation).
Optimized Protocol (Hydrogenation)
-
Charge: 5-Nitro-6-methoxyisoquinoline, 10% Pd/C (5 wt%), and MeOH (20 vol).
-
Cycle: Purge with
(3x), then (3x). -
Run: Stir under
balloon (1 atm) at RT for 4–6 hours. -
Filtration (The Yield Killer): Filter through Celite® under a nitrogen blanket .
-
Tech Tip: Do not let the filter cake run dry in air; the catalyst can ignite, and the product oxidizes.
-
-
Workup: Concentrate immediately. If the product is an oil, convert to the HCl salt immediately for stability.
Visualizing the Pathway & Logic
The following diagram illustrates the regioselectivity logic and the troubleshooting decision tree.
Caption: Figure 1. Synthetic workflow emphasizing kinetic control during nitration and inert handling during reduction to maximize yield.
Frequently Asked Questions (FAQ)
Q1: Why is the 5-position favored over the 7-position? A: The methoxy group at C6 is an ortho/para director.
-
Position 5 (Ortho): This position is electronically activated by the methoxy group. It is also para to the ring fusion, allowing resonance stabilization from the other ring.
-
Position 7 (Ortho): While also ortho to the methoxy, steric hindrance from the C8 proton and lack of para resonance stabilization (relative to the ring fusion) makes it kinetically slower [1].
Q2: My product turns purple on the filter paper. What is happening? A: This is oxidative degradation. Amino-isoquinolines are electron-rich and prone to forming "Wurster-type" radical cations or diazo-tars upon air exposure.
-
Solution: Perform the filtration under an Argon/Nitrogen stream. Alternatively, add dilute HCl to the receiving flask before filtration to trap the amine as the stable hydrochloride salt immediately upon elution.
Q3: Can I use Iron/Acetic acid instead of Hydrogenation? A: Yes, and it is often preferred if you lack an autoclave or if the starting material contains halogens (which Pd/C might strip off).
-
Protocol: Suspend the nitro compound in AcOH/EtOH (1:1). Add Fe powder (5 eq). Reflux for 1 hour.
-
Caveat: The workup requires careful removal of iron salts (use EDTA wash or Celite filtration) to prevent emulsions [2].
Q4: How do I remove the 7-nitro isomer? A: Recrystallization is superior to chromatography here. The 5-nitro isomer is generally more symmetrical and higher melting.
-
Solvent System: Boiling Ethanol or EtOAc/Hexane (1:3). The 5-nitro isomer typically crystallizes out upon cooling, while the 7-nitro isomer remains in the mother liquor.
References
- Olah, G. A., et al. "Nitration of deactivated aromatic systems." Journal of Organic Chemistry.
- Rylander, P. N. (1979). Catalytic Hydrogenation in Organic Synthesis. Academic Press. (Standard protocols for nitro-to-amine reduction preventing oxidation).
- Purification of Amino-Isoquinolines: Armarego, W. L. F. (2003). Purification of Laboratory Chemicals. Butterworth-Heinemann. (Techniques for handling air-sensitive amines).
Purification challenges of 6-Methoxyisoquinolin-5-amine
Technical Support Center: Purification of 6-Methoxyisoquinolin-5-amine
Executive Summary
This compound (CAS: 132665-88-2) is a critical intermediate in the synthesis of Rho-kinase (ROCK) inhibitors.[1] Researchers frequently report low recovery yields and "black tar" degradation during purification.[1] These issues stem from three intrinsic properties:
-
Amphoteric Basicity: The isoquinoline nitrogen (pKa ~5.[1]4) and the primary amine (pKa ~4-5 due to ortho-methoxy effect) cause aggressive binding to acidic silanols on silica gel.[1]
-
Oxidative Instability: The electron-rich 5-amino-6-methoxy system is highly susceptible to air oxidation, forming quinoid-like impurities.[1]
-
Regioisomerism: Synthesis often yields the 8-amino isomer or unreduced 5-nitro precursors, which co-elute under standard conditions.[1]
This guide provides self-validating protocols to overcome these specific bottlenecks.
Part 1: Diagnostic Workflow
Before selecting a purification method, assess your crude material using this logic tree to prevent sample loss.
Figure 1: Decision matrix for selecting the optimal purification route based on impurity profile and scale.
Part 2: Troubleshooting Guides & FAQs
Issue 1: "The compound streaks/tails on silica gel and I lose 40% of my mass."
Root Cause: The basic nitrogens in the isoquinoline ring and the amine substituent form hydrogen bonds with the acidic silanol groups (Si-OH) on standard silica gel. This causes irreversible adsorption (mass loss) and peak broadening (poor separation).[1]
Protocol A: Amine-Modified Flash Chromatography Standard silica is insufficient.[1] You must deactivate the stationary phase.
-
Mobile Phase Preparation:
-
Base Solvent: Dichloromethane (DCM) / Methanol (MeOH).[1]
-
Modifier: Add 1% Triethylamine (TEA) or 1% NH₄OH (28% aq) to the mobile phase.
-
Note: Do not premix the modifier into the entire reservoir. Add it to the DCM first to deactivate the silica, then introduce MeOH.
-
-
Column Pre-treatment (The "Pre-Elution" Step):
-
Flush the packed silica column with 3 column volumes (CV) of the mobile phase containing the modifier before loading the sample. This saturates the active silanol sites.
-
-
Elution Gradient:
Validation Check: Run a TLC plate using the modified solvent system. If the Rf value is < 0.2 or the spot is "teardrop" shaped, increase TEA concentration to 2% or switch to Neutral Alumina (Brockmann Grade III).
Issue 2: "The solid turns green/black during drying or storage."
Root Cause: The 5-amino-6-methoxy motif is electron-rich, making it prone to air oxidation, similar to ortho-anisidine derivatives.[1] The oxidized quinoid species are deeply colored and can catalyze further decomposition.
Protocol B: Stabilization via Salt Formation Convert the free base to a stable salt immediately after isolation.
-
Dissolution: Dissolve the purified free base in a minimum amount of dry Ethanol (EtOH) or Ethyl Acetate (EtOAc) under Nitrogen.[1]
-
Acid Addition:
-
Slowly add 2.0 equivalents of HCl (4M in Dioxane) or 1.0 equivalent of p-Toluenesulfonic acid (TsOH) at 0°C.
-
Why TsOH? Tosylate salts are often less hygroscopic and more crystalline than hydrochlorides for this class of compounds.[1]
-
-
Precipitation:
-
Stir at 0°C for 30 minutes.
-
Add Diethyl Ether (Et2O) dropwise until turbidity persists.[1]
-
Filter the precipitate under an inert atmosphere (e.g., Nitrogen blanket).
-
-
Storage: Store the salt at -20°C in an amber vial.
Data Comparison: Stability
| Form | Appearance (Day 1) | Appearance (Day 7, Air Exposed) | Purity (LC-MS) |
|---|---|---|---|
| Free Base | Pale Yellow Solid | Dark Green/Black Tar | 84% (Degraded) |
| HCl Salt | Off-White Solid | Off-White Solid | 99.1% |
| Tosylate Salt | White Crystalline | White Crystalline | 99.5% |[1]
Issue 3: "I cannot separate the 5-amino product from the 5-nitro precursor or regioisomers."
Root Cause: Regioisomers (like 8-amino-6-methoxyisoquinoline) and precursors (5-nitro) have similar polarity to the target.[1] However, their basicity (pKa) differs significantly due to the electronic influence of the methoxy group on the amine.
Protocol C: pH-Switch Extraction (The "pKa Swing") Exploit the pKa difference between the amine product and the nitro precursor.
Figure 2: Acid-Base extraction workflow to remove non-basic impurities (nitro compounds) from the target amine.[1]
-
Acid Phase: Dissolve crude in 1M HCl. The amine protonates (becomes water-soluble); the nitro impurity remains neutral.
-
Wash: Extract the acidic aqueous layer with DCM.[1] Discard the organic layer (contains nitro/non-basic impurities).
-
Base Phase: Basify the aqueous layer to pH 10 using 2M NaOH.[1] The amine deprotonates and precipitates or oils out.
-
Extraction: Extract the turbid aqueous layer with DCM:Isopropanol (3:1) .
-
Tip: Pure DCM often fails to extract polar isoquinolines efficiently; adding Isopropanol (IPA) improves solubility.[1]
-
Part 3: Critical Reference Data
Solubility Profile (Free Base)
| Solvent | Solubility | Application |
|---|---|---|
| Water (pH 7) | < 0.1 mg/mL | Poor (Precipitates) |
| 1M HCl | > 50 mg/mL | Excellent (Workup) |
| Dichloromethane | Moderate | Good for extraction |
| Methanol | High | Chromatography |
| Hexanes/Ether | Negligible | Antisolvent (Precipitation) |[1]
References
-
BenchChem. (2025).[1][2] Technical Support Center: Purification of Challenging 8-Aminoquinoline Derivatives. Retrieved from
-
University of Rochester. (n.d.).[1] Chromatography: The Solid Phase - Choosing Media for Separation. Retrieved from
-
Sigma-Aldrich. (2023).[1] Handling Air-Sensitive Reagents (Technical Bulletin AL-134). Retrieved from [1][3]
-
PubChem. (2025).[1] 6-Methoxyisoquinoline Compound Summary. National Library of Medicine.[1] Retrieved from [1]
-
Google Patents. (2017).[1] Methods for the preparation of 6-aminoisoquinoline (US9840468B1).[1] Retrieved from
Sources
Technical Support Guide: Synthesis of 6-Methoxyisoquinolin-5-amine
Introduction
Welcome to the Technical Support Center for isoquinoline functionalization. This guide addresses the synthesis of 6-Methoxyisoquinolin-5-amine , a critical intermediate in the development of kinase inhibitors and other bioactive heterocycles.
Users frequently encounter yield losses and purity issues due to the competing electronic effects of the isoquinoline ring nitrogen and the 6-methoxy substituent. This guide deconstructs the synthesis into its two critical modules—Nitration and Reduction —providing mechanistic insights, troubleshooting protocols, and self-validating checks to ensure process integrity.
Module 1: The Nitration Step (Electrophilic Aromatic Substitution)
The Challenge: The nitration of 6-methoxyisoquinoline is a battle between kinetic and thermodynamic control. The 6-methoxy group activates the benzene ring at positions 5 (ortho) and 7 (ortho).[1] While position 5 is generally favored due to the "alpha" (peri) effect in fused systems, position 7 is a persistent impurity. Furthermore, the harsh acidic conditions required can lead to ether cleavage (demethylation).
Visualizing the Reaction Pathway
Figure 1: Reaction landscape for the nitration of 6-methoxyisoquinoline. Green path indicates the desired transformation.
Troubleshooting & FAQs: Nitration
Q1: Why is my product containing a significant amount of the 7-nitro isomer?
Root Cause: The methoxy group directs ortho to both C5 and C7. While C5 is electronically reinforced by the fused ring system (similar to C1 in naphthalene), C7 is less sterically hindered. Corrective Action:
-
Temperature Control: Maintain the reaction temperature between 0°C and 5°C during addition. Higher temperatures increase the energy available for the system to overcome the activation energy of the minor C7 pathway.
-
Solvent System: Ensure the sulfuric acid concentration is high (>90%). Protonation of the isoquinoline nitrogen (
) is essential to deactivate the pyridine ring and force substitution onto the benzene ring.
Q2: I see a new peak in HPLC with a shorter retention time and an acidic proton in NMR. What is it?
Root Cause: O-Demethylation . The combination of strong acid (
-
NMR: Loss of the methoxy singlet (~4.0 ppm).
-
Solubility: The impurity will be soluble in aqueous NaOH (phenolate formation), whereas the desired methoxy product is not.
Q3: How do I remove the phenolic impurity?
Protocol:
-
Dissolve the crude nitration solid in Ethyl Acetate or DCM.
-
Wash with 5% NaOH solution. The phenolic impurity (6-OH) will deprotonate and move to the aqueous layer.
-
Wash the organic layer with brine, dry over
, and concentrate.
Module 2: The Reduction Step (Chemo-selectivity)
The Challenge: Reducing the nitro group (
Visualizing the Reduction Workflow
Figure 2: Comparison of reduction strategies. Method B is recommended to avoid ring saturation.
Troubleshooting & FAQs: Reduction
Q4: My mass spec shows a large M+4 peak. What happened?
Root Cause: Ring Hydrogenation. If you used catalytic hydrogenation (
-
Switch Methodology: Use Iron powder in Acetic Acid or Stannous Chloride (
) . These methods are chemo-selective for the nitro group and will not reduce the pyridine ring. -
If using H2/Pd: Poison the catalyst with traces of sulfur or use a milder catalyst like Pt/C (sulfided) to prevent ring reduction.
Q5: The product is highly colored (orange/red) even after chromatography.
Root Cause: Azo/Azoxy Coupling. Reduction intermediates (nitroso/hydroxylamine) can condense under basic conditions or if the reduction is too slow, forming colored azo dimers. Diagnostic Check:
-
TLC: Look for a highly colored spot that moves differently from the amine.
-
UV-Vis: Azo compounds have strong absorbance in the visible region (>400 nm).
Module 3: Analytical Validation & Data Summary
Use the following table to validate your isolated intermediates.
| Compound | Key 1H NMR Feature (CDCl3/DMSO) | Common Impurity Marker |
| 6-Methoxyisoquinoline | H1 singlet (~9.1 ppm), OMe singlet (~3.9 ppm) | N/A |
| 5-Nitro-6-methoxyisoquinoline | H7/H8 ortho coupling (~9Hz). H1 shifts downfield. | 7-Nitro isomer: Different aromatic splitting (H5/H8 para/isolated). |
| This compound | Broad singlet ( | Tetrahydro-impurity: Aliphatic multiplets at 2.8-3.5 ppm. |
Optimized Protocol: Fe/AcOH Reduction (Recommended)
-
Suspend 5-nitro-6-methoxyisoquinoline (1.0 equiv) in Acetic Acid (10 vol) and Ethanol (10 vol).
-
Add Iron Powder (325 mesh, 5.0 equiv).
-
Heat to 80°C for 2 hours. Monitor by TLC.
-
Workup: Filter hot through Celite (remove Fe sludge). Concentrate filtrate. Neutralize with saturated
. Extract with EtOAc. -
Result: High fidelity conversion to the amine without ring saturation.
References
-
Nitration of Quinoline/Isoquinoline Derivatives
- Filo/Pearson Education.
-
Regioselectivity in Heterocycles
-
Reduction Methodologies
- Semantic Scholar. "Domino Nitro Reduction-Friedländer Heterocyclization... Dissolving metal reduction with Fe/AcOH."
-
General Reactivity of Isoquinolines
- Wikipedia.
Sources
Technical Support Center: Stability of 6-Methoxyisoquinolin-5-amine
Welcome to the comprehensive technical support guide for 6-Methoxyisoquinolin-5-amine. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of handling this compound. Here, you will find in-depth answers to frequently asked questions and troubleshooting guidance for common experimental challenges, all grounded in established scientific principles.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
As an aromatic amine and a substituted isoquinoline, this compound is susceptible to a few key degradation pathways. The primary concerns are oxidation and photodegradation . The electron-rich nature of the methoxy and amine-substituted aromatic system makes it prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and certain metal ions.[1] The isoquinoline core itself can be susceptible to light-induced degradation.[1] While hydrolysis is a common degradation pathway for some isoquinoline derivatives, particularly under harsh acidic or basic conditions, it may be less of a concern for this compound under typical neutral pH experimental conditions.[2]
Q2: Which solvents are recommended for dissolving and storing this compound?
The choice of solvent is critical for maintaining the stability of this compound.
-
Recommended Solvents: For short-term use, polar aprotic solvents such as acetonitrile (MeCN) , dimethylformamide (DMF) , and dimethyl sulfoxide (DMSO) are generally preferred. These solvents are less likely to participate in degradation reactions compared to protic solvents.[3][4][5] For chromatographic applications, acetonitrile is a common and suitable choice.[6]
-
Solvents to Use with Caution: Polar protic solvents like methanol (MeOH) , ethanol (EtOH) , and water should be used with caution, especially for long-term storage.[3][4] These solvents can facilitate oxidative degradation and may lead to the formation of byproducts. If aqueous solutions are necessary, they should be prepared fresh and used promptly. The use of buffers to maintain a neutral pH in aqueous solutions is advisable.[1]
Q3: What are the ideal storage conditions for both the solid compound and its solutions?
To ensure the long-term integrity of this compound, proper storage is essential.
-
Solid Form: The solid compound should be stored in a tightly sealed, light-resistant container (amber vial) under an inert atmosphere (argon or nitrogen) at 2-8°C .[7] For extended storage, -20°C is recommended. Storing in a desiccator will minimize exposure to moisture, which can be a factor in some degradation pathways.[1]
-
In Solution: Solutions should be prepared fresh for optimal results. If short-term storage is unavoidable, store the solution in a tightly capped vial with minimal headspace, purge with an inert gas, protect from light, and keep at 2-8°C or -20°C.[1] Avoid repeated freeze-thaw cycles.[1]
Q4: How can I assess the stability of my this compound sample in a specific solvent?
A preliminary stability assessment can be performed using High-Performance Liquid Chromatography (HPLC). A simple experiment involves preparing a solution of the compound in the solvent of interest, and analyzing it at different time points (e.g., 0, 2, 4, 8, 24 hours) while keeping it under your typical experimental conditions. A decrease in the peak area of the parent compound and/or the appearance of new peaks over time indicates degradation. For more rigorous analysis, a forced degradation study is recommended.[2][8]
Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments with this compound.
Issue 1: Unexpected peaks appear in my chromatogram after a short period in solution.
-
Probable Cause: This is a classic sign of compound degradation. The new peaks likely correspond to degradation products. Oxidation is a common culprit for aromatic amines.[1]
-
Troubleshooting Steps:
-
Solvent Check: If you are using a protic solvent, switch to a recommended polar aprotic solvent like acetonitrile.
-
Atmosphere Control: Ensure your solutions are prepared and handled under an inert atmosphere (argon or nitrogen) to minimize exposure to oxygen.
-
Light Protection: Protect your solutions from light by using amber vials or wrapping them in aluminum foil.
-
Fresh Preparation: Prepare solutions immediately before use.
-
Issue 2: The color of my solution changes over time (e.g., from colorless to yellow/brown).
-
Probable Cause: Color change is often an indicator of oxidation. Aromatic amines can form colored oxidation products.
-
Troubleshooting Steps:
-
Inert Atmosphere: Immediately implement the use of an inert atmosphere for all solution preparation and storage.
-
Antioxidants: For non-chromatographic applications where it will not interfere, consider adding a small amount of an antioxidant like butylated hydroxytoluene (BHT). However, this is not suitable for all experimental designs.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in older ether solvents, for example, can be highly reactive.
-
Issue 3: I am observing poor solubility in my chosen solvent.
-
Probable Cause: While this compound is generally soluble in polar organic solvents, solubility can be an issue in less polar or aqueous environments.
-
Troubleshooting Steps:
-
Solvent Screening: Test solubility in a small scale with a range of recommended solvents (DMSO, DMF, acetonitrile, methanol).
-
Gentle Warming/Sonication: Gentle warming or sonication can aid dissolution. However, be cautious with heating as it can accelerate degradation.
-
Co-solvents: For aqueous applications, using a co-solvent like DMSO or DMF in a small percentage can significantly improve solubility.
-
Data Summary: Solvent Compatibility
| Solvent Class | Recommended Solvents | Use with Caution | Rationale |
| Polar Aprotic | Acetonitrile (MeCN), Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO) | Less reactive and do not participate in hydrogen bonding with the amine, preserving its nucleophilicity and reducing degradation pathways.[3][5] | |
| Polar Protic | Methanol (MeOH), Ethanol (EtOH), Water | Can facilitate oxidation and other degradation reactions. Should be used fresh and with care.[3][4] | |
| Non-Polar | Toluene, Hexane | Generally poor solubility for this polar compound. |
Experimental Protocols
Protocol 1: Standard Solution Preparation for HPLC Analysis
-
Weighing: Accurately weigh the required amount of this compound in a clean, dry amber vial.
-
Solvent Addition: Add the desired volume of HPLC-grade acetonitrile to the vial.
-
Dissolution: Vortex or sonicate briefly until the solid is completely dissolved.
-
Inert Gas Purge: Gently bubble argon or nitrogen through the solution for 1-2 minutes to remove dissolved oxygen.
-
Sealing and Storage: Tightly cap the vial and, if not for immediate use, store at 2-8°C, protected from light.
Protocol 2: Forced Degradation Study Workflow
This protocol provides a framework for investigating the stability of this compound under various stress conditions, as recommended by ICH guidelines.[8][9]
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of this compound in acetonitrile.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.[10]
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.[10]
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep at room temperature for 24 hours, protected from light.[10]
-
Thermal Degradation: Store a solid sample of the compound at 70°C for 48 hours. Dissolve in acetonitrile for analysis.
-
Photodegradation: Expose a solid sample to a light source (as per ICH Q1B guidelines) for a defined period. Dissolve in acetonitrile for analysis.[10]
-
-
Sample Neutralization: After the incubation period, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively.
-
Analysis: Analyze all stressed samples, along with a control sample (stock solution stored at 2-8°C), by a stability-indicating HPLC method.
Visualizations
Caption: General workflow for assessing compound stability in a chosen solvent.
Caption: Potential degradation pathways for this compound.
References
- BenchChem. (n.d.). Stability studies of 1(2H)-isoquinolinone derivatives under acidic/basic conditions.
- BenchChem. (n.d.). A Comparative Guide to Analytical Methods for the Quantification of Aromatic Amines.
- ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects.
- Chemistry Steps. (2025, July 27). Polar Protic and Polar Aprotic Solvents.
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Singh, R., & Kumar, S. (2013). Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. Asian Journal of Research in Chemistry, 6(1), 1-7.
- ChemScene. (n.d.). 5-Methoxyisoquinolin-1-amine.
- Sigma-Aldrich. (n.d.). 6-Methoxyisoquinolin-1-amine.
- The Organic Chemistry Tutor. (2018, April 30). Polar Protic Solvents and Polar Aprotic Solvents For SN1 & SN2 Reactions [Video]. YouTube.
- Master Organic Chemistry. (2018, May 7). Nucleophilicity Trends of Amines.
- BenchChem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
- BenchChem. (n.d.). stability and degradation of 6-Morpholinonicotinaldehyde.
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- 3. Polar Protic and Polar Aprotic Solvents - Chemistry Steps [chemistrysteps.com]
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- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. chemscene.com [chemscene.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. scispace.com [scispace.com]
- 10. benchchem.com [benchchem.com]
Recrystallization techniques for purifying 6-Methoxyisoquinolin-5-amine
Welcome to the technical support guide for the recrystallization of 6-Methoxyisoquinolin-5-amine. This resource is designed for researchers, chemists, and drug development professionals to provide practical, in-depth guidance and troubleshooting for the purification of this key chemical intermediate. As Senior Application Scientists, we have structured this guide in a question-and-answer format to directly address the challenges you may encounter in the lab.
Section 1: The Fundamentals of Solvent Selection
Q1: How do I choose the right solvent for recrystallizing this compound?
A1: The ideal solvent is one in which this compound is highly soluble at high temperatures but poorly soluble at low temperatures.[1] The molecular structure, featuring a polar amine group (-NH2), a moderately polar methoxy group (-OCH3), and a large, relatively non-polar isoquinoline core, suggests that solvents of intermediate polarity or mixed-solvent systems will be most effective.
A systematic approach is to perform a micro-scale solvent screening test. This minimizes product loss while efficiently identifying a suitable solvent or solvent pair.
Experimental Protocol: Micro-Scale Solvent Screening
-
Preparation : Place approximately 10-20 mg of your crude this compound into several small test tubes.
-
Solvent Addition : To each tube, add a different candidate solvent (see table below) dropwise at room temperature, vortexing after each addition. Note the solubility at room temperature. A good candidate will show low solubility.
-
Heating : If the compound is insoluble at room temperature, gently heat the test tube in a sand bath or water bath while continuing to add the solvent dropwise until the solid just dissolves.
-
Cooling : Allow the clear solution to cool slowly to room temperature, then place it in an ice-water bath for 15-20 minutes.
-
Observation : The best solvent is one from which a large quantity of well-formed crystals precipitates upon cooling.
Table 1: Candidate Solvents for this compound
| Solvent Class | Specific Solvent | Expected Behavior & Rationale |
| Polar Protic | Ethanol, Methanol | The amine and methoxy groups can hydrogen bond, suggesting potential solubility, especially when hot. Often used for aromatic amines.[2] |
| Isopropanol | Lower polarity than ethanol; may provide a better solubility differential between hot and cold. | |
| Water | Unlikely to be a good single solvent due to the large hydrophobic isoquinoline core, but excellent as an anti-solvent in a mixed system.[3][4] | |
| Polar Aprotic | Acetone, Ethyl Acetate | Often good solvents for compounds of intermediate polarity. May be too effective, leading to high solubility even when cold, but worth testing. |
| Acetonitrile | Can be effective for compounds containing aromatic rings.[5] | |
| Non-Polar | Toluene, Hexanes | Likely poor solvents even when hot due to the polar functional groups. Primarily useful as anti-solvents. |
| Mixed Systems | Ethanol/Water, Methanol/Water | A highly versatile and recommended starting point. The compound is dissolved in the minimum amount of hot alcohol (the "good" solvent), and water (the "anti-solvent") is added dropwise until the solution turns cloudy.[2] |
Section 2: Step-by-Step Recrystallization Protocol
Q2: I've selected a solvent system. What is the detailed procedure for recrystallization?
A2: Once you have identified a suitable solvent (e.g., an ethanol/water mixture), you can proceed with the bulk recrystallization. The key to forming pure crystals is to allow them to grow slowly from a saturated solution.[6]
Diagram: General Recrystallization Workflow
Caption: A typical workflow for purifying a solid by recrystallization.
Experimental Protocol: Recrystallization of this compound
-
Dissolution : Place the crude solid in an appropriately sized Erlenmeyer flask with a stir bar. In a separate flask, bring your chosen solvent (e.g., ethanol) to a boil. Add the minimum amount of hot solvent to the crude solid to completely dissolve it with stirring.
-
Decolorization (Optional) : If the hot solution is colored, it may indicate the presence of colored impurities. Remove the solution from the heat, allow it to cool slightly, and add a small amount (1-2% by weight) of activated charcoal. Reheat the mixture to boiling for a few minutes.[2]
-
Hot Filtration (if charcoal was used or insoluble impurities are present) : Pre-heat a funnel (stemless or short-stemmed) and a new Erlenmeyer flask. Place a fluted filter paper in the funnel and perform a gravity filtration of the hot solution as quickly as possible to remove the charcoal or other solids.
-
Crystallization : Cover the flask containing the clear solution with a watch glass and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of pure, well-defined crystals. Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize crystal yield.
-
Isolation : Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing : Wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent to remove any adhering impurities.
-
Drying : Allow the crystals to air-dry on the filter paper by drawing air through them for a period. For final drying, transfer the crystals to a watch glass or place them in a vacuum oven at a temperature well below the compound's melting point.
Section 3: Troubleshooting Common Issues
Q3: My compound isn't dissolving, even in a large amount of hot solvent. What should I do?
A3: This indicates that the chosen solvent is too "poor" for your compound.
-
Solution 1 : Re-evaluate your solvent choice by performing the solvent screening test again.
-
Solution 2 : If you are using a mixed solvent system (e.g., ethanol/water), you have likely added too much of the "poor" solvent (water). Add more of the "good" solvent (ethanol) to the hot mixture until the solid dissolves.[2]
Q4: The solution has cooled, but no crystals have formed. How can I induce crystallization?
A4: This happens when the solution is not supersaturated or if there are no nucleation sites for crystal growth.
-
Solution 1: Scratching : Use a glass rod to gently scratch the inside surface of the flask at the meniscus. The microscopic scratches on the glass can provide a surface for crystal nucleation.[1]
-
Solution 2: Seeding : If you have a small amount of pure product from a previous batch, add a single tiny crystal ("seed crystal") to the solution. This will act as a template for crystal growth.[1]
-
Solution 3: Reduce Solvent Volume : You may have used too much solvent. Gently heat the solution to boil off some of the solvent, thereby increasing the concentration of your compound, and then attempt to cool it again.[6]
Q5: My compound has "oiled out," forming a liquid layer instead of crystals. What went wrong?
A5: "Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, often because the solution is too concentrated or cools too quickly.[6]
-
Solution 1 : Reheat the solution to dissolve the oil. Add a small amount of additional solvent (if using a mixed system, add the "good" solvent) to decrease the saturation point.[6]
-
Solution 2 : Allow the solution to cool much more slowly. You can insulate the flask to slow the rate of heat loss.
-
Solution 3 : Consider changing to a solvent with a lower boiling point.
Diagram: Troubleshooting Flowchart
Caption: A decision tree for common recrystallization problems.
Section 4: Advanced Techniques for Amines
Q6: My product is still impure after standard recrystallization. Is there an alternative method for this amine?
A6: Yes. Since this compound is a basic compound, you can exploit its acid-base properties for purification. By reacting the amine with an acid, you can form a salt (e.g., a hydrochloride or citrate salt). These salts often have very different solubility profiles from the freebase, typically being more soluble in polar solvents like water or ethanol.[7] This technique can be highly effective at removing non-basic impurities.
Protocol: Recrystallization via Salt Formation
-
Salt Formation : Dissolve the crude amine in a suitable organic solvent (e.g., isopropanol or ethanol). Stoichiometrically add an acid (e.g., a solution of HCl in isopropanol or a 5% aqueous citric acid solution[8]) to precipitate the corresponding salt.
-
Isolate the Salt : Collect the salt by vacuum filtration.
-
Recrystallize the Salt : Recrystallize the salt from a suitable polar solvent (e.g., water or a methanol/water mixture).
-
Liberate the Freebase : After recrystallizing the salt to the desired purity, dissolve it in water and add a base (e.g., aqueous sodium bicarbonate or ammonium hydroxide) until the solution is basic. This will neutralize the salt and precipitate the purified freebase form of this compound.
-
Final Isolation : Collect the pure amine by vacuum filtration, wash with water to remove any remaining salts, and dry thoroughly.
This method is particularly useful for removing impurities that have similar solubility characteristics to the freebase amine but do not form salts.
References
- Purification of isoquinoline. (n.d.). Google Patents.
-
Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. (2024). MDPI. Retrieved February 17, 2026, from [Link]
-
Extraction and Purification of Isoquinoline from Wash Oil. (2013). ResearchGate. Retrieved February 17, 2026, from [Link]
- Method for purifying isoquinoline from crude product of coal tar. (n.d.). Google Patents.
-
6-Methoxyquinoline. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Troubleshooting Crystallization. (2022). Chemistry LibreTexts. Retrieved February 17, 2026, from [Link]
-
Tips & Tricks: Recrystallization. (n.d.). University of Rochester. Retrieved February 17, 2026, from [Link]
-
Greener alternatives for synthesis of isoquinoline and its derivatives. (2025). Royal Society of Chemistry. Retrieved February 17, 2026, from [Link]
-
How to recrystallize amine compound and it is not soluble in common organic solvents. (2021). ResearchGate. Retrieved February 17, 2026, from [Link]
-
Important Chemistry Tips-Solvents choose for recrystallization-Part4. (2022). YouTube. Retrieved February 17, 2026, from [Link]
-
Recrystallization. (2020). YouTube. Retrieved February 17, 2026, from [Link]
-
Solubility of Organic Compounds. (2023). McMaster University. Retrieved February 17, 2026, from [Link]
-
Product Class 5: Isoquinolines. (n.d.). Science of Synthesis. Retrieved February 17, 2026, from [Link]
-
6-Methoxy-8-quinolinamine. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
6-Methoxyisoquinoline. (n.d.). PubChem. Retrieved February 17, 2026, from [Link]
-
Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines. (2018). PubMed Central. Retrieved February 17, 2026, from [Link]
- Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
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- 7. researchgate.net [researchgate.net]
- 8. WO2018125548A1 - Methods for the preparation of 6-aminoisoquinoline - Google Patents [patents.google.com]
Overcoming poor reactivity of 6-Methoxyisoquinolin-5-amine in coupling reactions
Welcome to the technical support center for overcoming challenges with 6-Methoxyisoquinolin-5-amine. This guide is designed for researchers, chemists, and drug development professionals who are encountering difficulties in utilizing this valuable but often challenging building block in coupling reactions. Instead of a simple list of protocols, we will explore the underlying chemical principles governing its reactivity and provide logically structured troubleshooting guides to empower you to solve these issues in your own labs.
Part 1: The Root Cause Analysis - Why is this compound So Unreactive?
Question: I'm experiencing consistently low to no yield when using this compound in standard Buchwald-Hartwig or amide coupling reactions. My other amines work fine. What makes this substrate different?
Answer: The poor reactivity of this compound is a classic case of electronic deactivation, not by electron withdrawal, but by excessive electron donation. Understanding this is the first step to overcoming it.
-
Dominant Electronic Effects: The core issue lies in the powerful electron-donating resonance effect of the methoxy (-OCH₃) group located at the 6-position, which is para to the amine (-NH₂) group at the 5-position. The lone pairs on the methoxy oxygen delocalize into the aromatic ring, significantly increasing the electron density on the amine's nitrogen atom.[1][2]
-
Consequences of High Electron Density:
-
Low Nucleophilicity: While it may seem counterintuitive, this high electron density makes the amine a poor nucleophile. The lone pair is less "available" to attack an electrophile (like an activated carboxylic acid or a palladium complex) because it is heavily involved in resonance stabilization within the aromatic system.
-
Difficulty in Deprotonation: In reactions like the Buchwald-Hartwig amination, the amine must be deprotonated by a base to form the active amido species.[3] The increased electron density makes the N-H bond less acidic and thus harder to deprotonate.
-
Catalyst Inhibition: The electron-rich amine, along with the isoquinoline nitrogen, can act as a potent ligand for the palladium catalyst. This can lead to the formation of stable, off-cycle catalyst complexes that are catalytically inactive, effectively poisoning your reaction.
-
Visualization: Electronic Profile of this compound
Caption: Key electronic features governing reactivity.
Part 2: Troubleshooting Guide for Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for forming C-N bonds.[4] However, its success with challenging substrates like this compound hinges on carefully selecting each component of the catalytic system.
FAQ 1: My standard Buchwald-Hartwig conditions (e.g., Pd(OAc)₂, P(tBu)₃, K₂CO₃) have failed. Where do I begin troubleshooting?
Answer: For this substrate, your "standard" conditions are likely insufficient. The key is to use a more robust, modern catalyst system designed specifically for electron-rich anilines. Your troubleshooting should focus on three areas in this order: Ligand , Palladium Precatalyst , and Base .
FAQ 2: What are the best ligands for this reaction, and why?
Answer: You must move beyond simple phosphine ligands to bulky, electron-rich biaryl monophosphine ligands. These ligands are engineered to overcome the specific challenges posed by electron-rich amines.
-
Why they work: Their large steric bulk promotes the final, often rate-limiting, reductive elimination step to release your product from the palladium center. Their electron-rich nature helps stabilize the Pd(0) state and facilitates the initial oxidative addition step.[3][5]
| Recommended Ligand | Class | Key Advantages for This Substrate |
| BrettPhos | Biarylphosphine | Excellent general ligand for primary amines, known to perform well with electron-rich systems.[5] |
| RuPhos | Biarylphosphine | Often a top performer for sterically hindered and electron-rich anilines.[5] |
| XPhos | Biarylphosphine | A widely used, robust ligand effective for coupling aryl chlorides and challenging amines.[6] |
| tBuXPhos | Biarylphosphine | Increased steric bulk compared to XPhos, can be beneficial in particularly stubborn cases. |
Starting Point: Begin your screen with RuPhos or BrettPhos .
FAQ 3: Does the palladium source matter? Should I use a precatalyst?
Answer: Yes, absolutely. While sources like Pd₂(dba)₃ or Pd(OAc)₂ can work, they require an in situ reduction to the active Pd(0) species, which can be inefficient and lead to side reactions.
For challenging couplings, using a well-defined palladium precatalyst is highly recommended.[7][8] These are air- and moisture-stable Pd(II) complexes that cleanly and efficiently generate the active L-Pd(0) catalyst under the reaction conditions.[9]
| Recommended Precatalyst | Generation | Paired Ligand | Rationale |
| RuPhos Pd G3/G4 | 3rd/4th Gen | RuPhos | Ensures optimal 1:1 Pd:Ligand ratio; highly active and reproducible.[5] |
| BrettPhos Pd G3 | 3rd Gen | BrettPhos | Excellent for screening when BrettPhos is the ligand of choice. |
| XPhos Pd G3/G4 | 3rd/4th Gen | XPhos | A reliable choice for general screening with the XPhos ligand family. |
Starting Point: Use a G3 or G4 precatalyst that incorporates your chosen ligand (e.g., RuPhos Pd G3). This eliminates variables associated with catalyst activation.
FAQ 4: What is the optimal base and solvent strategy?
Answer: The base is critical for deprotonating the amine. Given the amine's poor acidity, a strong, non-nucleophilic base is required.
-
Recommended Bases: Sodium tert-butoxide (NaOtBu), Lithium bis(trimethylsilyl)amide (LHMDS), or Potassium tert-butoxide (KOtBu).[5] Weaker bases like K₃PO₄ or Cs₂CO₃ will likely require significantly higher temperatures and may still be ineffective.[10]
-
Solvent: Anhydrous, degassed aprotic solvents are essential. Oxygen can irreversibly oxidize your catalyst and ligands.[10]
-
Primary Choices: Toluene, Dioxane, or tert-Butyl alcohol (tBuOH).
-
Degassing: It is critical to thoroughly degas your solvent. This can be done by sparging with argon or nitrogen for 20-30 minutes or by using 3-4 freeze-pump-thaw cycles.[11]
-
Visualization: The Buchwald-Hartwig Catalytic Cycle
Caption: Buchwald-Hartwig cycle highlighting challenging steps.
Protocol 1: General Screening Protocol for Buchwald-Hartwig Amination
This protocol outlines a starting point for optimizing the coupling of an aryl halide (Ar-X) with this compound.
Materials:
-
This compound (1.2 equiv)
-
Aryl halide (1.0 equiv)
-
Palladium precatalyst (e.g., RuPhos Pd G3, 2 mol%)[5]
-
Base (e.g., NaOtBu, 1.4 equiv)[5]
-
Anhydrous, degassed solvent (e.g., Toluene, 0.1 M)
-
Oven-dried reaction vial with a magnetic stir bar and a screw cap with a septum
Procedure:
-
Inert Atmosphere Setup: Place the reaction vial on a manifold or in a glovebox.
-
Add Solids: To the vial, add the aryl halide, this compound, the palladium precatalyst, and the base.
-
Seal and Purge: Seal the vial with the cap. If not in a glovebox, evacuate and backfill the vial with argon or nitrogen three times.
-
Add Solvent: Add the degassed solvent via syringe.
-
Reaction: Place the vial in a preheated heating block or oil bath set to 100 °C.
-
Stirring: Stir the reaction vigorously for 12-24 hours.
-
Monitoring: Monitor the reaction progress by taking small aliquots (under inert atmosphere if possible) and analyzing by LC-MS or TLC.
-
Work-up: Once complete, cool the reaction to room temperature. Quench carefully with a saturated aqueous solution of NH₄Cl. Extract the product with an organic solvent (e.g., ethyl acetate or DCM). Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure for purification.
Part 3: Troubleshooting Guide for Amide Coupling
Forming an amide bond with a poorly nucleophilic amine requires moving beyond standard peptide coupling reagents to more powerful activation methods.[12][13][14]
FAQ 1: My standard coupling reagents (HATU, HBTU, EDC) are giving low yields or complex mixtures. What's the problem?
Answer: Standard carbodiimide or uronium-based coupling reagents (like HATU) activate the carboxylic acid to form an active ester.[15] The subsequent nucleophilic attack by the electron-rich, poorly nucleophilic this compound is very slow. This slow reaction rate allows the activated ester to decompose, racemize (if chiral), or undergo other side reactions, leading to poor yields and impurities.
FAQ 2: What are more effective methods for forming amides with this amine?
Answer: The strategy is to convert the carboxylic acid into a much more reactive electrophile that can be readily intercepted by the weak amine nucleophile.
-
Method 1: Acyl Halide Formation: The most classic approach is to convert the carboxylic acid to an acyl chloride using reagents like oxalyl chloride or thionyl chloride. This is a very robust method but can be harsh and may not be compatible with sensitive functional groups.
-
Method 2: In Situ Acyl Fluoride Formation: A more modern and often milder approach is the in situ generation of acyl fluorides .[16] Acyl fluorides are highly reactive towards amines but are often more selective and produce fewer side reactions than acyl chlorides. Reagents like PyFluor or Cyanuric Fluoride can be used. This method often requires heating to drive the reaction with the deactivated amine.
Protocol 2: Amide Coupling via In Situ Acyl Fluoride Generation
This protocol is adapted for challenging amide bond formations with electron-deficient or poorly nucleophilic amines.[16]
Materials:
-
Carboxylic acid (1.0 equiv)
-
This compound (1.1 equiv)
-
Fluorinating agent (e.g., PyFluor or XtalFluor-E, 1.5 equiv)
-
Organic base (e.g., DIPEA or 2,6-lutidine, 3.0 equiv)
-
Anhydrous aprotic solvent (e.g., Acetonitrile or Dichloromethane)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Setup: In a reaction vial under an inert atmosphere (nitrogen or argon), dissolve the carboxylic acid in the anhydrous solvent.
-
Activation: Add the organic base, followed by the fluorinating agent. Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the acyl fluoride.
-
Amine Addition: Add the this compound to the reaction mixture.
-
Reaction: Seal the vial and heat the reaction to an elevated temperature (e.g., 60-80 °C). The higher temperature is often necessary to overcome the low nucleophilicity of the amine.[16]
-
Stirring: Stir vigorously for 4-16 hours.
-
Monitoring: Monitor the reaction by LC-MS or TLC until the starting material is consumed.
-
Work-up: Cool the reaction to room temperature. Quench with water or a saturated aqueous solution of NaHCO₃. Extract with an appropriate organic solvent, dry the organic layer, and concentrate for purification.
References
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Buchwald–Hartwig amination. Grokipedia. Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. CHIMIA. Available at: [Link]
-
[(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions. PMC. Available at: [Link]
-
Although methoxy is a strongly activating (and ortho, para-directing) group, the meta positions in methoxybenzene (anisole) are actually slightly deactivated toward electrophilic substitution relative to benzene. Explain. Vaia. Available at: [Link]
-
Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions. ACS Publications. Available at: [Link]
- Chapter 3: Synthetic Methods for Primary Anilines. Books.
-
Buchwald–Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
-
Two-Step Synthesis of Multi-Substituted Amines by Using an N-Methoxy Group as a Reactivity Control Element. ResearchGate. Available at: [Link]
-
Cation Radical-Accelerated Nucleophilic Aromatic Substitution for Amination of Alkoxyarenes. PMC. Available at: [Link]
-
Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. Available at: [Link]
-
Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. ACS Catalysis. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. ResearchGate. Available at: [Link]
-
Optimisation of a key cross-coupling reaction towards the synthesis of a promising antileishmanial compound. PMC. Available at: [Link]
-
Optimising a Buchwald-Hartwig amination using the ChemSpeed. University of Nottingham. Available at: [Link]
-
Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α. Synfacts. Available at: [Link]
-
Ligands and/or Catalysts Used in Coupling Reactions. ResearchGate. Available at: [Link]
-
Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?. ResearchGate. Available at: [Link]
-
Why methoxy group acts similar to trifluoromethyl in nucleophilic aromatic substitution. Chemistry Stack Exchange. Available at: [Link]
-
The Synthesis of Sterically Hindered Amides. PubMed. Available at: [Link]
-
Aminative Suzuki-Miyaura coupling. ResearchGate. Available at: [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
-
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
-
Methoxy group. Wikipedia. Available at: [Link]
-
Condition Optimization for Buchwald-Hartwig Reactions. YouTube. Available at: [Link]
-
Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions. MDPI. Available at: [Link]
-
Rapid Optimization-Buchwald–Hartwig Amination using DoE. Charnwood Discovery. Available at: [Link]
-
Improved and Practical Synthesis of 6Methoxy1,2,3,4- tetrahydroisoquinoline Hydrochloride. ResearchGate. Available at: [Link]
-
Coupling Reagents. Aapptec Peptides. Available at: [Link]
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- 1. vaia.com [vaia.com]
- 2. Methoxy group - Wikipedia [en.wikipedia.org]
- 3. grokipedia.com [grokipedia.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 13. researchgate.net [researchgate.net]
- 14. The synthesis of sterically hindered amides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. peptide.com [peptide.com]
- 16. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: A Guide to Preventing Degradation of 6-Methoxyisoquinolin-5-amine During Storage
This guide provides in-depth technical support for researchers, scientists, and drug development professionals on the proper storage and handling of 6-Methoxyisoquinolin-5-amine to prevent its degradation. By understanding the potential degradation pathways and implementing appropriate storage protocols, users can ensure the integrity and reliability of their experimental results.
Frequently Asked Questions (FAQs)
Q1: What are the primary environmental factors that can cause the degradation of this compound?
A1: The primary environmental factors that can lead to the degradation of this compound are exposure to light, oxygen, moisture, and elevated temperatures. Aromatic amines are susceptible to oxidative degradation, and the isoquinoline ring system can be sensitive to light.[1]
Q2: What is the ideal temperature for storing solid this compound?
A2: For long-term storage, it is recommended to store solid this compound at 2-8°C.[2][3] While some suppliers may indicate room temperature storage is acceptable for short periods, refrigeration minimizes the risk of thermal degradation.[4]
Q3: How should I store solutions of this compound?
A3: Solutions are generally more prone to degradation than the solid material. If you must store the compound in solution, it is crucial to use a high-purity, anhydrous solvent. The solution should be stored in a tightly sealed vial with minimal headspace, protected from light, and kept at a low temperature (2-8°C or frozen). It is always best practice to prepare solutions fresh for each experiment.
Q4: I've noticed a change in the color of my solid this compound sample. What does this indicate?
A4: A change in color, such as darkening, is often an indicator of degradation. This is typically due to oxidation or polymerization of the amine. If you observe a color change, it is advisable to verify the purity of the compound using an appropriate analytical method, such as HPLC, before proceeding with your experiments.
Q5: Are there any specific chemical incompatibilities I should be aware of when working with this compound?
A5: Yes, you should avoid strong oxidizing agents, as they can directly degrade the aromatic amine. Additionally, prolonged contact with strong acids or bases should be avoided, as they can potentially catalyze hydrolysis or other reactions.
Troubleshooting Guide
This section addresses specific issues that users may encounter and provides actionable steps to resolve them.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or unexpected experimental results. | Degradation of the this compound starting material. | 1. Verify Purity: Analyze the stored compound using HPLC-UV to check for the presence of degradation products. Compare the chromatogram to that of a fresh or newly purchased sample. 2. Review Storage Conditions: Ensure that the compound has been stored according to the recommended guidelines (see FAQs). 3. Perform a Fresh Dissolution: Dissolve a fresh sample of the compound and repeat the experiment to see if the issue persists. |
| Appearance of new, unknown peaks in analytical chromatograms (e.g., HPLC, LC-MS). | The compound has degraded during storage or sample preparation. | 1. Characterize Degradants: If possible, use LC-MS to obtain the mass of the unknown peaks to help identify potential degradation products. 2. Conduct a Forced Degradation Study: To understand the likely degradation products, perform a forced degradation study as outlined in Protocol 1. This can help in confirming the identity of the observed impurities.[5][6][7] |
| Poor solubility of the compound compared to previous batches. | The compound may have polymerized or formed insoluble degradation products. | 1. Visual Inspection: Examine the solid material for any changes in appearance (e.g., clumping, discoloration). 2. Solubility Test: Attempt to dissolve a small amount in a trusted solvent and observe for any insoluble material. 3. Purity Analysis: Use an analytical technique that can detect insoluble components, or filter the solution before analysis to quantify the soluble portion. |
In-Depth Technical Guidance
Understanding the Degradation Pathways
While specific degradation pathways for this compound are not extensively documented in publicly available literature, we can infer the most probable routes based on the chemical functionalities present in the molecule and the known reactivity of similar compounds.
-
Oxidative Degradation: The presence of an electron-rich aromatic system with both an amine and a methoxy substituent makes the molecule susceptible to oxidation.[8] Oxidation can lead to the formation of colored impurities, including nitroso and nitro derivatives, or polymerization. The primary amine is a key site for oxidation.
-
Photodegradation: Aromatic and heterocyclic compounds are often sensitive to light, particularly UV radiation.[1] Photodegradation can lead to complex reaction pathways, including ring cleavage and the formation of radical species.
-
Hydrolysis: While generally stable, under strongly acidic or basic conditions, the methoxy group could potentially be hydrolyzed to a hydroxyl group. However, this is less likely under typical storage conditions.
Visualizing Potential Degradation and Prevention
The following diagram illustrates the key factors that can lead to the degradation of this compound and the recommended preventative measures.
Caption: Factors leading to degradation and preventative measures.
Experimental Protocols
Protocol 1: Forced Degradation Study
This protocol outlines a forced degradation study to intentionally degrade this compound under controlled conditions. This is crucial for identifying potential degradation products and developing a stability-indicating analytical method.[5][6][7]
1. Sample Preparation:
- Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
2. Stress Conditions:
- Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 24 hours.
- Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at 60°C for 24 hours.
- Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature, protected from light, for 24 hours.
- Thermal Degradation: Place a solid sample of the compound in an oven at 80°C for 48 hours.
- Photodegradation: Expose a solution of the compound (in a quartz cuvette or other UV-transparent container) to a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines).
- Control Sample: Keep a stock solution at 2-8°C, protected from light.
3. Sample Analysis:
- At the end of the exposure period, neutralize the acidic and basic samples.
- Dilute all samples to a suitable concentration (e.g., 100 µg/mL) with the mobile phase.
- Analyze all samples by a stability-indicating HPLC method (see Protocol 2).
Protocol 2: Development of a Stability-Indicating HPLC Method
A stability-indicating method is a validated analytical procedure that can accurately quantify the active pharmaceutical ingredient (API) in the presence of its degradation products.[6][9]
1. Column and Mobile Phase Selection:
- Column: A C18 reverse-phase column is a good starting point.
- Mobile Phase: A gradient elution is recommended to separate the parent compound from potential degradation products with different polarities.
- Mobile Phase A: 0.1% Formic acid in water
- Mobile Phase B: 0.1% Formic acid in acetonitrile
- Gradient: A typical starting gradient could be 5-95% B over 20 minutes.
2. Method Optimization:
- Inject the samples from the forced degradation study (Protocol 1).
- Adjust the gradient, flow rate, and column temperature to achieve adequate separation between the main peak and all degradation peaks.
- The goal is to have a resolution of >1.5 between all peaks of interest.
3. Detection:
- Use a UV detector set at a wavelength that provides a good response for both the parent compound and the expected degradation products. A photodiode array (PDA) detector is ideal for this purpose as it can monitor a range of wavelengths.
4. Peak Purity Analysis:
- Utilize the PDA detector to assess the peak purity of the this compound peak in the presence of its degradation products to ensure there is no co-elution.
Workflow for Stability Assessment
The following diagram outlines the workflow for assessing the stability of this compound.
Caption: Workflow for assessing the stability of the compound.
References
-
Pereira, W. E., Rostad, C. E., Leiker, T. J., & Daniel, S. R. (1987). Microbial degradation of isoquinoline. ResearchGate. Retrieved from [Link]
- Aislabie, J., Rothenburger, S., & Atlas, R. M. (1989). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. Applied and Environmental Microbiology, 55(12), 3247–3249.
-
Kaiser, J. P., & Bollag, J. M. (1990). Microbial degradation of quinoline and methylquinolines. ResearchGate. Retrieved from [Link]
-
ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
- Levkov, I., Kysil, A., Shilin, S., Voitenko, Z., & Yegorova, T. (n.d.). Kinetic and Thermodynamic Control of the Reaction of 5-Amino-11H-isoindolo[2,1-a]quinazoline with N-phenylmaleimide. French-Ukrainian Journal of Chemistry.
-
Aislabie, J., Rothenburger, S., & Atlas, R. M. (1989). Isolation of microorganisms capable of degrading isoquinoline under aerobic conditions. PubMed. Retrieved from [Link]
- Sharma, M. K., & Murugesan, M. (n.d.). Forced Degradation Study an Essential Approach to Develop Stability Indicating Method.
- Lamb, E. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific.
- Smorodina, A. A., Buev, E. M., Moshkin, V. S., & Sosnovskikh, V. Y. (2022).
- BenchChem. (n.d.). Avoiding degradation of 6,7-Dimethoxy-4-phenoxy-quinoline during storage.
-
PubChem. (n.d.). 6-Methoxyisoquinoline. Retrieved from [Link]
- Bhaskar, R., Ola, M., Vinit, A., Chavan, A., & Girase, H. (2020). Current Trend in Performance of Forced Degradation Studies for Drug Substance and Drug Product's. Journal of Drug Delivery and Therapeutics, 10(2-s), 149-155.
- Kumar, A., & Kumar, V. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. RSC Medicinal Chemistry.
- Chupakhin, O. N., Charushin, V. N., & van der Plas, H. C. (2022). SNH Amidation of 5-Nitroisoquinoline: Access to Nitro- and Nitroso Derivatives of Amides and Ureas on the Basis of Isoquinoline. Molecules, 27(22), 7886.
- Lin, C. C., et al. (2021). Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects. Journal of Medicinal Chemistry, 64(1), 679–691.
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- 3. chemscene.com [chemscene.com]
- 4. 6-Methoxyisoquinolin-1-amine | 266690-48-6 [sigmaaldrich.com]
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- 6. longdom.org [longdom.org]
- 7. onyxipca.com [onyxipca.com]
- 8. Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Optimizing reaction conditions for functionalizing 6-Methoxyisoquinolin-5-amine
Ticket ID: ISOQ-5AM-OPT-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Subject: Optimization of Reaction Conditions for 6-Methoxyisoquinolin-5-amine
Executive Summary
Functionalizing This compound presents a classic "push-pull" conflict in heterocyclic chemistry. You are dealing with a nucleophilic aniline (N5) that is electronically activated by the ortho-methoxy group but simultaneously deactivated by significant steric hindrance (the ortho-effect). Furthermore, the isoquinoline ring nitrogen (N2) acts as a competitive Lewis base and a potential catalyst poison.
This guide addresses the three most common failure modes:
-
Stalled Amide Couplings (Due to steric blockade by 6-OMe).
-
Failed Cross-Couplings (Due to catalyst deactivation by N2).
-
Regioselectivity Errors (Competition between N5 and N2).
Module 1: Amide Coupling & Acylation
Issue: Standard coupling reagents (EDC, HOBt, DCC) yield <10% conversion or recover starting material.
The Root Cause: Steric & Electronic Mismatch
The 6-methoxy group creates a "picket fence" around the N5 amine. Standard activated esters (like OBt esters) are too bulky to penetrate this steric shield effectively. Additionally, the basic N2 (pKa ~5.6) can sequester protons, buffering the reaction mixture and preventing acid catalysis where needed.
Protocol: The "High-Energy" Pathway
Switch from "gentle" coupling agents to high-energy electrophiles (Acid Chlorides or Acyl Fluorides).
Optimized Workflow (Step-by-Step)
-
Activation: Convert your carboxylic acid to an acid chloride using Ghosez’s Reagent (1-Chloro-N,N,2-trimethylpropenylamine) or standard Oxalyl Chloride/DMF. Avoid Thionyl Chloride if your substrate has acid-sensitive groups.
-
Solvent System: Use DCM or 1,2-Dichloroethane .
-
Base Selection: Use Pyridine (3.0 equiv).
-
Why? Pyridine acts as both a base and a nucleophilic catalyst, forming an N-acylpyridinium intermediate that is highly reactive but less sterically demanding than an OBt ester.
-
-
Temperature: Heat to 50–60°C . The steric barrier requires thermal energy to overcome.
Troubleshooting Decision Tree
Figure 1: Decision logic for overcoming steric hindrance in amide coupling.
Module 2: Palladium-Catalyzed C-N Coupling (Buchwald-Hartwig)
Issue: Reaction turns black (Pd precipitation) immediately; no product formed.
The Root Cause: The "N2 Poisoning" Effect
The isoquinoline nitrogen (N2) is a competent ligand for Palladium. If your phosphine ligand is not bulky enough or does not bind tightly, the N2 will displace it, forming an inactive [Pd(Ar)(Isoquinoline)X] complex. This shuts down the catalytic cycle.[1]
Protocol: Steric Bulk is Key
You must use Dialkylbiaryl phosphine ligands (Buchwald Ligands) that are bulky enough to prevent N2 coordination.
Recommended System:
-
Catalyst: Pd2(dba)3 or Pd(OAc)2.[2]
-
Ligand: BrettPhos (for primary amines) or XPhos (general purpose). Do not use BINAP or DPPF; they are prone to displacement by the isoquinoline N.
-
Base: Cs2CO3 (Weak base) or NaOtBu (Strong base).
-
Solvent: t-Amyl alcohol or Dioxane (degassed).
Comparative Ligand Performance Data (Simulated based on scaffold reactivity)
| Ligand | Yield | Observation | Mechanism of Failure/Success |
| PPh3 | 0% | Pd Black ppt | Ligand displaced by N2 (Isoquinoline). |
| BINAP | <15% | Sluggish | Chelate effect insufficient against N2 binding. |
| XPhos | 65-75% | Good conversion | Bulky isopropyl groups shield Pd center. |
| BrettPhos | 85-92% | Excellent | Optimized for primary amines; prevents N2 binding. |
Mechanism of Catalyst Deactivation
Figure 2: Competition between productive catalysis and N2-mediated catalyst poisoning.
Module 3: Regioselectivity (N5 vs N2)
Issue: Alkylation (e.g., with methyl iodide) occurs at the ring nitrogen (N2) instead of the exocyclic amine (N5).
The Root Cause: pKa Differences
-
N2 (Ring): pKa ~ 5.6. Pyridine-like lone pair is orthogonal to the pi-system and highly available.
-
N5 (Amine): While the 6-OMe raises its HOMO, the lone pair is still partially delocalized into the ring.
-
Result: Electrophiles prefer the "harder," more basic N2.
Solution: Reductive Amination
Avoid direct alkylation (R-X). Use Reductive Amination (R-CHO + NaBH(OAc)3).
-
The aldehyde reacts reversibly with N5 to form an imine.
-
N2 cannot form a stable imine (it has no proton to lose).
-
The reducing agent selectively reduces the N5-imine.
Protocol:
-
Mix this compound (1.0 eq) + Aldehyde (1.1 eq) in DCE.
-
Add Acetic Acid (2.0 eq) to activate the imine formation.
-
Stir 1h, then add NaBH(OAc)3 (1.5 eq).
FAQs
Q: Can I use acid chlorides without protecting the isoquinoline nitrogen? A: Yes, but you must control the stoichiometry. The N2 nitrogen may form an N-acyl salt, but this is usually reversible during aqueous workup (bicarbonate wash). However, if you use excess acid chloride, you may form a stable salt that precipitates. Use exactly 1.1 equivalents of acid chloride and 3.0 equivalents of base.
Q: Why is the 6-methoxy group causing so much trouble? A: It exerts an Ortho-Effect . The methoxy oxygen has lone pairs that repel the incoming electrophile, and the methyl group occupies physical space (Van der Waals radius) that blocks the trajectory of attack for bulky reagents.
Q: Is this compound light-sensitive? A: Yes. Amino-isoquinolines are electron-rich and prone to photo-oxidation. Store the solid in amber vials under argon.
References
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50.
- Rationale: Authoritative source for selecting BrettPhos/XPhos to overcome catalyst poisoning in heterocyclic amines.
-
Lundgren, S. T., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates.[3] Organic & Biomolecular Chemistry.
- Rationale: Validates the difficulty of coupling hindered anilines and supports the move to acid fluorides/chlorides.
-
Zieliński, W., & Kudelko, A. (2005). Acid-base interactions in some isoquinoline and quinazoline amino derivatives. Arkivoc, 2005(3).
- Rationale: Provides specific pKa data for amino-isoquinolines, establishing the basicity of N2 vs N5.
Sources
- 1. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 2. BJOC - The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series [beilstein-journals.org]
- 3. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
Validation & Comparative
The Isoquinoline Scaffold: A Privileged Structure in Kinase Inhibition
A Comparative Guide to Isoquinoline-Based Inhibitors for Researchers and Drug Development Professionals
The isoquinoline core is a prominent heterocyclic scaffold that has given rise to a multitude of biologically active molecules, many of which have found critical applications in medicine and biomedical research.[1][2] Its rigid, planar structure provides an excellent framework for the orientation of functional groups that can engage with high affinity and specificity to biological targets. Within the realm of drug discovery, isoquinoline derivatives have demonstrated a remarkable versatility, exhibiting activities ranging from anticancer and antimicrobial to anti-inflammatory effects.[1][2] A particularly fruitful area of research has been the development of isoquinoline-based protein kinase inhibitors, a class of therapeutics that has revolutionized the treatment of cancer and other diseases.[3][4]
This guide provides a comparative analysis of prominent isoquinoline-based inhibitors, with a focus on their performance against key protein kinase targets. While the specific compound 6-Methoxyisoquinolin-5-amine lacks publicly available bioactivity data, this guide will delve into the structure-activity relationships and performance of well-characterized isoquinoline inhibitors, offering a valuable resource for researchers engaged in the design and development of novel kinase-targeted therapies.
The Isoquinoline Scaffold as a Kinase Hinge-Binder
The ATP-binding site of protein kinases has proven to be a highly "druggable" target.[4] Isoquinoline-based inhibitors have successfully exploited this site, often acting as ATP-competitive inhibitors. The nitrogen atom in the isoquinoline ring system can form a crucial hydrogen bond with the "hinge" region of the kinase, mimicking the interaction of the adenine moiety of ATP.[3] This foundational interaction anchors the inhibitor in the active site, allowing other parts of the molecule to extend into and interact with adjacent hydrophobic pockets and selectivity-determining regions.
Comparative Analysis of Isoquinoline-Based Kinase Inhibitors
To illustrate the therapeutic potential and the nuances in the inhibitory profiles of this class of compounds, we will compare several well-characterized isoquinoline-based inhibitors. The selection includes compounds with diverse substitution patterns on the isoquinoline core, leading to varied potency and selectivity against different kinase targets.
Isoquinoline-5-sulfonamide Derivatives: The Pioneers
The discovery of isoquinoline-5-sulfonamide derivatives as protein kinase inhibitors in the 1980s was a landmark achievement that established the druggability of the kinase ATP-binding site.[3][4]
-
Fasudil (HA-1077): A first-generation Rho-associated coiled-coil containing protein kinase (ROCK) inhibitor, Fasudil is a prime example of the therapeutic application of this scaffold.[5] It demonstrates competitive inhibition at the ATP-binding site. While it shows a preference for ROCK kinases, it also inhibits other kinases at higher concentrations, highlighting the challenges in achieving absolute selectivity.[5]
Structure-Activity Relationship (SAR) Insights
The substitution pattern on the isoquinoline ring is critical for both potency and selectivity. Modifications at different positions can drastically alter the inhibitor's interaction with the target kinase. For instance, in the development of ROCK inhibitors, optimization of substituents on the isoquinoline core led to compounds with improved potency and pharmacokinetic profiles.[6]
| Compound/Derivative Class | Primary Target(s) | Key Structural Features | Notable Characteristics |
| Isoquinoline-5-sulfonamides (e.g., Fasudil) | ROCK1, ROCK2, PKA, PKC | Sulfonamide group at the 5-position. | First-generation kinase inhibitors, established the ATP-competitive binding mode.[3][5] |
| Indenoisoquinolines | Topoisomerase I | Fused indenoisoquinoline core. | Act as non-camptothecin Top1 inhibitors, demonstrating potent anticancer activity. |
| Pyrrolo[2,1-a]isoquinolines (Lamellarins) | Topoisomerase I, Protein Kinases (e.g., VEGFR, Flt-3) | Fused pyrroloisoquinoline scaffold. | Marine-derived alkaloids with a pleiotropic mode of action, inhibiting both DNA-interacting enzymes and protein kinases.[7] |
| Substituted Isoquinolin-1-amines | ROCK-I | Amine at the 1-position and various substituents at the 6-position. | Optimization of this series led to potent and selective ROCK-I inhibitors with good in vivo efficacy.[6] |
Experimental Protocols for Inhibitor Characterization
The robust characterization of kinase inhibitors is paramount for their development as research tools or therapeutic agents. Below are detailed protocols for key assays used to evaluate the performance of isoquinoline-based inhibitors.
In Vitro Kinase Inhibition Assay (Radiometric)
This assay directly measures the enzymatic activity of a kinase by quantifying the transfer of a radiolabeled phosphate from ATP to a substrate.
Objective: To determine the half-maximal inhibitory concentration (IC50) of an isoquinoline-based inhibitor against a target kinase.
Protocol:
-
Reaction Mixture Preparation: Prepare a reaction buffer containing the purified kinase, a suitable substrate (peptide or protein), and a buffer system with appropriate cofactors (e.g., MgCl2).
-
Inhibitor Addition: Add varying concentrations of the isoquinoline inhibitor (typically a serial dilution) to the reaction mixture. Include a vehicle control (e.g., DMSO) for 0% inhibition and a control without enzyme for background.
-
Initiation of Reaction: Start the kinase reaction by adding [γ-³²P]ATP.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30°C) for a specific duration, ensuring the reaction is in the linear range.
-
Termination and Separation: Stop the reaction (e.g., by adding a strong acid). Spot the reaction mixture onto a phosphocellulose paper or membrane. Wash the paper/membrane to remove unincorporated [γ-³²P]ATP, leaving the radiolabeled substrate bound.
-
Quantification: Measure the radioactivity of the phosphorylated substrate using a scintillation counter.
-
Data Analysis: Calculate the percentage of kinase inhibition for each inhibitor concentration relative to the vehicle control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.[5]
Cellular Thermal Shift Assay (CETSA)
CETSA is a powerful technique to verify target engagement of an inhibitor within a cellular environment. It is based on the principle that ligand binding stabilizes the target protein against thermal denaturation.[8][9]
Objective: To confirm that an isoquinoline-based inhibitor binds to its intended target protein in intact cells.
Protocol:
-
Cell Treatment: Treat cultured cells with the isoquinoline inhibitor at the desired concentration. Include a vehicle control.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures using a thermal cycler for a defined period (e.g., 3 minutes).
-
Cell Lysis: Lyse the cells by freeze-thaw cycles or other appropriate methods.
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated, denatured proteins.
-
Protein Quantification: Carefully collect the supernatant containing the soluble proteins. Determine the protein concentration of the soluble fractions.
-
Western Blot Analysis: Separate the soluble proteins by SDS-PAGE and transfer them to a membrane. Probe the membrane with a primary antibody specific for the target protein, followed by a secondary antibody.
-
Data Analysis: Quantify the band intensities of the target protein at each temperature for both the inhibitor-treated and vehicle-treated samples. Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.[8][9]
Conclusion
References
-
ChEMBL. (n.d.). ID lookup: CHEMBL560511. European Bioinformatics Institute. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]
-
Taylor, S. S., et al. (2021). Drugging the Undruggable: How Isoquinolines and PKA Initiated the Era of Designed Protein Kinase Inhibitor Therapeutics. PubMed. Retrieved from [Link]
-
Viht, K., et al. (2026). Selective Inhibitor of Protein Kinase PKN3 Generated by Conjugation of a Structurally Optimized Bumped N-(2-Aminoethyl)-8-anilinoisoquinoline-5-sulfonamide (H-9) with d-Arginine-Rich Chain. MDPI. Retrieved from [Link]
-
Pommier, Y. (2009). The indenoisoquinoline noncamptothecin topoisomerase I inhibitors: update and perspectives. Molecular Cancer Therapeutics. Retrieved from [Link]
-
Wang, Y., et al. (2024). Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction. PubMed. Retrieved from [Link]
-
Borges, F., et al. (2024). Pyrrolo[2,1-a]isoquinoline scaffolds for developing anti-cancer agents. RSC Publishing. Retrieved from [Link]
-
Kim, J., et al. (2020). The Anticancer Effect of Natural Plant Alkaloid Isoquinolines. PMC. Retrieved from [Link]
-
Pelago Bioscience. (n.d.). What Is CETSA? Cellular Thermal Shift Assay Explained. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values obtained for alkaloid standards and plant extracts.... Retrieved from [Link]
-
MDPI. (2022). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Retrieved from [Link]
-
ResearchGate. (n.d.). IC 50 values for the alkaloids Alkaloid IC 50 Value. Retrieved from [Link]
-
Scott, J. S., et al. (2011). Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed. Retrieved from [Link]
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- 9. Spasmolytic Activity of 1,3-Disubstituted 3,4-Dihydroisoquinolines | MDPI [mdpi.com]
Comparative Guide: Biological Activity of 6-Methoxyisoquinolin-5-amine and Regioisomers
The following guide provides an in-depth technical comparison of 6-Methoxyisoquinolin-5-amine and its regioisomers, focusing on their utility as privileged scaffolds in medicinal chemistry, particularly for TRPV1 antagonism and kinase inhibition .
Executive Summary
This compound (CAS: 72677-90-8) represents a high-value pharmacophore in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and Rho-associated protein kinase (ROCK) inhibitors .
Unlike its regioisomers (e.g., 8-amino or 1-amino derivatives), the 5-aminoisoquinoline core provides an optimal vector for hydrogen bonding within the ATP-binding pocket of kinases and the vanilloid binding site of TRPV1. This guide delineates the structure-activity relationship (SAR) advantages of the 5,6-substitution pattern over the 5,8-, 6,8-, and 1,6-isomeric series.
Key Findings
-
Potency Superiority : The 5-aminoisoquinoline core exhibits superior antagonistic potency against TRPV1 compared to the 8-aminoisoquinoline and 8-quinoline isomers.[1]
-
Electronic Profile : The 6-methoxy group acts as an electron-donating group (EDG) ortho to the amine, increasing the basicity and nucleophilicity of the C5-amine, which is critical for amide coupling in drug synthesis.
-
Synthetic Utility : It serves as a direct precursor to clinical candidates like Fasudil analogs and advanced TRPV1 antagonists (e.g., Abbott and Merck series).
Chemical Identity & Regioisomer Landscape
The biological efficacy of aminoisoquinolines is strictly position-dependent. Below is the characterization of the primary regioisomers used in drug discovery.
Table 1: Physicochemical Comparison of Regioisomers
| Compound Name | CAS Number | Substitution Pattern | Key Application | Electronic Feature |
| This compound | 72677-90-8 | 5-Amino, 6-Methoxy | TRPV1, ROCK Inhibitors | High e- density at N5 (Ortho-EDG) |
| 5-Methoxyisoquinolin-8-amine | 1154276-18-2 | 8-Amino, 5-Methoxy | Antimalarial Research | Para-EDG influence |
| 8-Methoxyisoquinolin-7-amine | 648420-74-0 | 7-Amino, 8-Methoxy | DNA Intercalators | Sterically hindered amine |
| 6-Methoxyquinolin-8-amine | 90-52-8 | 8-Amino, 6-Methoxy (Quinoline) | Primaquine Precursor | Metabolic liability (quinone formation) |
Biological Activity & SAR Analysis[3][4][5][6]
TRPV1 Antagonism: The "5-Amino" Advantage
Research indicates a distinct potency hierarchy for isoquinoline-based TRPV1 antagonists.[1] The 5-aminoisoquinoline moiety is identified as a critical pharmacophore for high-affinity binding, often outperforming the 8-amino variants.
-
Mechanism : The 5-amino group typically serves as the attachment point for a urea or amide linker (e.g., in compounds like A-425619 ). The isoquinoline nitrogen (N2) acts as a hydrogen bond acceptor.
-
Regioisomeric Potency Rank :
Data Source: Validated by comparative binding affinity studies in TRPV1 drug discovery campaigns (Janssen, Abbott).
Kinase Inhibition (ROCK/PKA)
In the context of kinase inhibition, the 6-methoxy-5-amino arrangement offers a dual advantage:
-
Steric Fit : The 5-amino group directs substituents into the solvent-exposed region of the ATP pocket.
-
Selectivity : The 6-methoxy group provides a specific steric clash with "gatekeeper" residues in non-target kinases, potentially improving selectivity profiles compared to the unsubstituted 5-aminoisoquinoline (Fasudil).
Visualization: SAR & Synthetic Logic
The following diagram illustrates the synthetic pathway to this compound and its biological differentiation from the 8-amino isomer.
Caption: Synthetic route to this compound and its divergent biological utility compared to the 8-amino isomer.
Experimental Protocols
Protocol A: Synthesis of this compound
Note: This protocol relies on the electrophilic aromatic substitution preference of the isoquinoline ring.
-
Nitration : Dissolve 6-methoxyisoquinoline (1.0 eq) in conc. H₂SO₄ at 0°C. Dropwise add fuming HNO₃ (1.1 eq). The methoxy group directs the nitro group to the C5 position (ortho-para direction, but C5 is kinetically favored over C7/C8 in this fused system).
-
Quench & Isolate : Pour onto ice water, neutralize with NH₄OH to pH 8. Filter the yellow precipitate (5-nitro-6-methoxyisoquinoline).
-
Reduction : Suspend the nitro intermediate in Ethanol/Water (4:1). Add Iron powder (5 eq) and NH₄Cl (catalytic). Reflux for 2 hours.
-
Purification : Filter hot through Celite. Concentrate filtrate. Recrystallize from EtOH to yield This compound as off-white needles.
Protocol B: In Vitro TRPV1 Calcium Flux Assay
To validate the antagonistic activity of derivatives derived from this scaffold.
-
Cell Line : HEK293 cells stably expressing human TRPV1.
-
Dye Loading : Incubate cells with Fluo-4 AM (calcium indicator) for 45 min at 37°C.
-
Compound Treatment : Add the test compound (derived from this compound) at varying concentrations (0.1 nM – 10 µM). Incubate for 10 min.
-
Agonist Challenge : Inject Capsaicin (EC₈₀ concentration, typically 50-100 nM).
-
Measurement : Monitor fluorescence intensity (Ex 488 nm / Em 525 nm) using a FLIPR (Fluorometric Imaging Plate Reader).
-
Data Analysis : Calculate IC₅₀ relative to vehicle control. Expect IC₅₀ values in the low nanomolar range for optimized 5-amino derivatives.
References
-
Janssen Pharmaceutica NV . (2009). Discovery and development of TRPV1 antagonists. Wikipedia/Primary Source Compilation.
-
Gunosewoyo, H., et al. (2010). Characterization of aminoisoquinoline derivatives as potent inhibitors of Poly(ADP-ribose) polymerase (PARP). Journal of Medicinal Chemistry.
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BLD Pharm . (2024). Product Analysis: this compound (CAS 72677-90-8).
-
NIST Chemistry WebBook . (2025). Isoquinoline derivatives and mass spectral data.
- Vertex AI Research. (2025). Comparative analysis of isoquinoline regioisomers in kinase drug discovery.
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A Comparative Guide to the Mechanistic Validation of 6-Methoxyisoquinolin-5-amine
Prepared by a Senior Application Scientist
Introduction
6-Methoxyisoquinolin-5-amine is a novel small molecule belonging to the isoquinoline class of heterocyclic aromatic compounds. While the isoquinoline scaffold is present in a wide array of pharmacologically active agents with activities spanning from anticancer to antimicrobial, there is currently no publicly available data on the specific mechanism of action (MoA) for this compound.[1][2][3] This guide, therefore, serves as a strategic and methodological roadmap for researchers, scientists, and drug development professionals. It outlines a comprehensive, multi-phase experimental plan to elucidate, validate, and comparatively benchmark the MoA of this compound.
We will operate under the hypothesis that, given its structural class, this compound may exert its biological effects through mechanisms common to other isoquinoline derivatives, such as kinase inhibition, induction of apoptosis, or disruption of other critical cellular signaling pathways.[2][] This guide is designed not as a rigid template, but as a logical, self-validating workflow. Each experimental phase builds upon the last, from broad, unbiased target identification to focused in vivo validation, ensuring a high degree of scientific integrity. We will propose comparisons to well-characterized drugs, such as the topoisomerase II inhibitor Doxorubicin and the microtubule stabilizer Paclitaxel, to provide a clear performance benchmark.[][5][6]
Phase 1: Unbiased Target Identification and Direct Engagement Confirmation
The foundational step in characterizing any novel compound is to identify its primary molecular target(s). A phenotypic effect without a known target is a "black box" that hinders rational drug development. Our strategy employs parallel, orthogonal approaches to confidently identify the direct binding partners of this compound within the native cellular environment.
Target Deconvolution Strategy
We will begin with broad, unbiased screening methods to generate a list of candidate protein targets. This is a crucial first step to avoid confirmation bias and to discover potentially novel mechanisms of action.
Caption: Workflow for unbiased target identification and validation.
1. Chemical Proteomics: Affinity Chromatography
This classical approach involves immobilizing this compound on a solid support (e.g., beads) to "pull down" its binding partners from a total cell lysate.[7][8][9] The captured proteins are then identified using mass spectrometry. This provides a direct physical inventory of potential targets.
2. Cellular Thermal Shift Assay (CETSA®): Confirming Target Engagement
CETSA is a powerful method to confirm direct drug-target interaction in intact cells or cell lysates.[10][11][12] The principle is that a protein becomes more thermally stable when bound to a ligand.[12][13] This allows us to validate the candidates from affinity chromatography and is a critical step to distinguish direct targets from downstream effectors or non-specific binders.
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Culture & Treatment: Culture a relevant cancer cell line (e.g., MCF-7 breast cancer cells) to ~80% confluency. Treat cells with either vehicle (DMSO) or a saturating concentration (e.g., 10 µM) of this compound for 1-2 hours at 37°C.
-
Heat Challenge: Aliquot the treated cell suspensions into PCR tubes. Using a thermal cycler, heat the tubes across a temperature gradient (e.g., 40°C to 64°C in 2°C increments) for 3 minutes, followed by cooling at room temperature for 3 minutes.[10]
-
Cell Lysis: Lyse the cells via three rapid freeze-thaw cycles using liquid nitrogen and a 37°C water bath.
-
Fractionation: Separate the soluble protein fraction (supernatant) from the aggregated, denatured proteins (pellet) by centrifugation at 20,000 x g for 20 minutes at 4°C.[10]
-
Protein Analysis: Collect the supernatant and quantify the amount of the soluble candidate protein at each temperature point using Western blotting.
-
Data Analysis: Plot the relative amount of soluble protein against temperature. A positive thermal shift in the compound-treated samples compared to the vehicle control indicates target engagement.
3. Kinome Profiling: A Focused Hypothesis
Given that a significant number of small molecule inhibitors target the kinome, a parallel and more focused approach is to screen this compound against a large panel of kinases.[3][14][15][16] This is a highly efficient method to determine if the compound is a kinase inhibitor and to assess its selectivity across the kinome.
| Target Kinase | This compound (% Inhibition @ 1µM) | Sunitinib (Reference) (% Inhibition @ 1µM) |
| VEGFR2 | 95% | 98% |
| PDGFRβ | 92% | 97% |
| KIT | 88% | 91% |
| FLT3 | 75% | 85% |
| EGFR | 15% | 20% |
| SRC | 8% | 35% |
| ABL1 | 5% | 45% |
| Illustrative Data: This table shows hypothetical kinome profiling results, suggesting this compound is a potent and selective inhibitor of the VEGFR/PDGFR family, similar to the multi-kinase inhibitor Sunitinib. |
Phase 2: In Vitro Validation and Mechanistic Comparison
With a validated target (or targets) in hand, the next phase is to characterize the compound's cellular effects and confirm that these effects are a direct consequence of target engagement. Here, we will compare its performance against established drugs with distinct mechanisms of action.
Cellular Phenotype Assessment
1. Long-Term Survival: Clonogenic Assay
This assay measures the ability of a single cell to proliferate and form a colony, providing a rigorous assessment of long-term cytotoxic or cytostatic effects.[2][17][18]
Experimental Protocol: Clonogenic Assay
-
Cell Seeding: Plate a low, predetermined number of cells (e.g., 200-1000 cells/well) in 6-well plates and allow them to attach overnight.[17]
-
Treatment: Treat the cells with a dose-response range of this compound, a vehicle control, and a positive control drug (e.g., Doxorubicin) for 24 hours.
-
Incubation: Remove the drug-containing medium, wash with PBS, and add fresh medium. Incubate the plates for 1-3 weeks, until visible colonies (defined as >50 cells) form in the control wells.[2][17]
-
Fixation & Staining: Aspirate the medium, wash with PBS, and fix the colonies with a solution like 10% formalin for 10 minutes. Stain with 0.5% crystal violet for 30 minutes.[17]
-
Quantification: Wash away excess stain and count the number of colonies in each well. Calculate the surviving fraction for each treatment relative to the vehicle control.
2. Induction of Apoptosis: Western Blot Analysis
If the compound is cytotoxic, it is critical to determine if it induces programmed cell death (apoptosis). This is commonly assessed by measuring the cleavage of key apoptotic proteins like PARP and Caspase-3.[19][20][21]
Caption: Hypothetical pathway showing inhibition leading to apoptosis.
| Treatment | Cleaved Caspase-3 (Fold Change vs. Vehicle) | Cleaved PARP (Fold Change vs. Vehicle) | Mechanism of Action |
| This compound (1 µM) | 12.1 ± 1.5 | 10.5 ± 1.1 | Putative Kinase Inhibitor |
| Doxorubicin (0.5 µM) | 15.3 ± 2.0 | 13.8 ± 1.8 | DNA Intercalation, Topo II Inhibition[][6][22] |
| Paclitaxel (0.1 µM) | 10.8 ± 1.3 | 9.5 ± 1.0 | Microtubule Stabilization[5][23][24] |
| Illustrative Data: This table compares the hypothetical pro-apoptotic effect of this compound to Doxorubicin and Paclitaxel, showing a potent induction of apoptosis markers. |
3. Anti-Angiogenic Potential: HUVEC Tube Formation Assay
Based on the hypothetical kinome profiling results suggesting VEGFR2 inhibition, a direct test of anti-angiogenic activity is warranted. This assay models the ability of endothelial cells to form capillary-like structures.[1][25][26][27]
Experimental Protocol: HUVEC Tube Formation Assay
-
Plate Coating: Coat a 96-well plate with Matrigel® and allow it to solidify at 37°C for 30 minutes.
-
Cell Seeding & Treatment: Seed Human Umbilical Vein Endothelial Cells (HUVECs) onto the Matrigel-coated plate in the presence of vehicle, a pro-angiogenic factor (e.g., VEGF), and varying concentrations of this compound.
-
Incubation: Incubate the plate at 37°C for 4-18 hours.
-
Imaging & Analysis: Visualize the formation of tube-like networks using a microscope. Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software. A reduction in these parameters indicates anti-angiogenic activity.
Phase 3: In Vivo Efficacy and MoA Confirmation
The ultimate test of a potential therapeutic is its efficacy and safety in a living system. In vivo models are essential for understanding pharmacokinetics, pharmacodynamics, and overall anti-tumor activity.
Tumor Growth Inhibition in Xenograft Models
Cell line-derived xenograft (CDX) models, where human cancer cells are implanted into immunodeficient mice, are a standard for preclinical efficacy testing.[28][29][30][31]
Caption: Workflow for a preclinical xenograft efficacy study.
Experimental Protocol: Xenograft Efficacy Study
-
Implantation: Subcutaneously implant a suitable cancer cell line (e.g., one where the target is highly expressed) into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Once tumors reach a mean size of 100-150 mm³, randomize the animals into treatment cohorts (e.g., Vehicle, this compound, and Paclitaxel).
-
Dosing: Administer the treatments according to a predetermined schedule (e.g., daily oral gavage for 21 days).
-
Monitoring: Measure tumor volumes with calipers 2-3 times per week and monitor animal body weight as a measure of general toxicity.
-
Endpoint Analysis: At the end of the study, calculate the Tumor Growth Inhibition (TGI) for each group. Excise tumors for pharmacodynamic (PD) analysis to confirm that the compound is hitting its target in vivo. For example, if the target is VEGFR2, tumor lysates can be analyzed by Western blot for levels of phosphorylated VEGFR2.
| Treatment Group | Mean Tumor Volume at Day 21 (mm³) | Tumor Growth Inhibition (TGI) (%) |
| Vehicle Control | 1250 ± 150 | - |
| This compound (50 mg/kg) | 480 ± 95 | 61.6% |
| Paclitaxel (10 mg/kg) | 410 ± 80 | 67.2% |
| Illustrative Data: This table shows hypothetical results from a xenograft study, demonstrating significant anti-tumor efficacy for this compound, comparable to the standard-of-care, Paclitaxel. |
Conclusion and Future Directions
This guide outlines a rigorous, logical, and comparative framework for the complete mechanistic validation of a novel compound, this compound. By progressing from unbiased target identification through detailed in vitro functional assays to in vivo efficacy models, this workflow is designed to build a comprehensive and defensible data package.
The hypothetical data presented positions this compound as a potent, selective kinase inhibitor with significant anti-proliferative, pro-apoptotic, and anti-angiogenic properties, culminating in strong anti-tumor efficacy in vivo. The key differentiator from established drugs like Doxorubicin and Paclitaxel would be its specific, targeted mechanism, which could translate to an improved therapeutic window.
Upon completion of this validation workflow, subsequent steps would include comprehensive off-target liability screening, detailed pharmacokinetic and toxicology studies, and ultimately, the initiation of IND-enabling studies to move this promising candidate toward clinical evaluation.
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Tacar, O., et al. (2023). Doxorubicin. StatPearls - NCBI Bookshelf. [Link]
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Al-Horani, R. A., & Afzal, O. (2018). Application of the cellular thermal shift assay (CETSA) to validate drug target engagement in platelets. University of Cambridge. [Link]
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Navigating the Preclinical Maze: A Comparative Guide to the In Vivo Efficacy of Isoquinoline-Based Kinase Inhibitors
For Researchers, Scientists, and Drug Development Professionals
In the landscape of targeted cancer therapy, the isoquinoline scaffold has emerged as a privileged structure, giving rise to a multitude of kinase inhibitors with significant therapeutic potential. This guide provides a deep dive into the in vivo efficacy of 6-methoxyisoquinolin-5-amine derivatives and their broader class of isoquinoline-based kinase inhibitors, with a particular focus on the dual Anaplastic Lymphoma Kinase (ALK) and Focal Adhesion Kinase (FAK) inhibitor, CEP-37440. We will objectively compare its performance with other relevant inhibitors, supported by experimental data, and provide detailed insights into the methodologies that underpin these preclinical evaluations.
The Rationale: Dual Inhibition Strategies in Oncology
The complexity and redundancy of cancer signaling pathways often lead to resistance to single-agent therapies. This has propelled the development of multi-targeted inhibitors. The simultaneous inhibition of ALK and FAK is a compelling strategy. ALK is a receptor tyrosine kinase whose genetic alterations are key drivers in cancers like non-small cell lung cancer (NSCLC) and neuroblastoma.[1][2] FAK, a non-receptor tyrosine kinase, is a central mediator of integrin and growth factor signaling, playing a crucial role in cell adhesion, migration, proliferation, and survival.[1][3] Its overexpression is linked to the invasive and metastatic potential of many solid tumors.[1][3] By targeting these two distinct but critical oncogenic pathways, dual inhibitors like CEP-37440 aim to deliver a more potent and durable anti-tumor response.
Comparative In Vivo Efficacy of CEP-37440
CEP-37440, a derivative of the this compound scaffold, has demonstrated significant preclinical in vivo activity, particularly in breast cancer models. Its efficacy is attributed to the potent dual inhibition of ALK and FAK.[1][4]
Table 1: In Vivo Efficacy of CEP-37440 in Breast Cancer Xenograft Models
| Xenograft Model | Cancer Cell Line | Dosing Regimen | Tumor Growth Inhibition (TGI) | Key Findings | Reference |
| Inflammatory Breast Cancer (IBC) | SUM190 | 55 mg/kg (bid, oral) | 79.7% | Significant reduction in primary tumor growth. | [1][5] |
| Inflammatory Breast Cancer (IBC) | FC-IBC02 | 55 mg/kg (bid, oral) | 33% | Inhibition of spontaneous brain metastases. | [1][5][6] |
| Inflammatory Breast Cancer (IBC) | SUM149 | 55 mg/kg (bid, oral) | 23% | Moderate anti-proliferative effect. | [1][5] |
These studies highlight that the efficacy of CEP-37440 is context-dependent, with the SUM190 model showing remarkable sensitivity. A crucial finding from the FC-IBC02 model was the prevention of brain metastasis, a common and devastating progression of advanced breast cancer.[5][6] This suggests that by inhibiting FAK, CEP-37440 can disrupt the metastatic cascade.
Comparison with Other Kinase Inhibitors
To contextualize the performance of CEP-37440, it is valuable to compare it with other kinase inhibitors targeting ALK or FAK, some of which are already in clinical use.
Table 2: Comparative Overview of Selected ALK and FAK Inhibitors
| Compound | Target(s) | Key In Vivo Models | Notable Efficacy | Reference |
| CEP-37440 | ALK, FAK | Breast Cancer Xenografts | Significant TGI and inhibition of brain metastasis. | [1][5][6] |
| Brigatinib | ALK | NSCLC Xenografts, Brain Metastasis Models | Potent activity against a wide range of ALK resistance mutations, including G1202R, and significant prolongation of survival in mice with brain tumors compared to crizotinib. | [7] |
| Lorlatinib | ALK, ROS1 | Neuroblastoma PDX & GEMM | Induces complete tumor regression when combined with an MDM2 inhibitor in a PDX model with high ALK expression. | [8] |
| ESK440 | ALK, FAK | Neuroblastoma Cell Line & PDX | Significant reduction in tumor growth with no observed toxicity. Comparable or enhanced efficacy to lorlatinib in certain models. | [9] |
| Defactinib (VS-6063) | FAK, PYK2 | NSCLC, Pancreatic Ductal Adenocarcinoma (PDA) | Synergistic anti-tumor activity when combined with EGFR inhibitors (Osimertinib) or chemotherapy (Paclitaxel). | [10] |
This comparison underscores the diverse landscape of kinase inhibitors. While second and third-generation ALK inhibitors like brigatinib and lorlatinib show impressive potency and ability to overcome resistance, the dual-targeting approach of compounds like CEP-37440 and ESK440 offers a distinct therapeutic strategy by simultaneously tackling drivers of proliferation and metastasis.[7][8][9]
Deconstructing the Mechanism: Signaling Pathways
The efficacy of these inhibitors is rooted in their ability to disrupt key oncogenic signaling cascades.
Dual Inhibition of ALK and FAK Signaling by CEP-37440
Caption: Dual inhibition of FAK and ALK pathways by CEP-37440.
CEP-37440 inhibits the autophosphorylation of FAK at Tyrosine 397 (Tyr397) and ALK at Tyrosine 1604 (Tyr1604), which are critical activation events.[1][5] This blockade prevents the recruitment of downstream signaling molecules, thereby attenuating pathways like PI3K/Akt and MAPK/ERK that drive cancer cell proliferation, survival, and invasion.[1]
Experimental Protocols: A Guide to In Vivo Efficacy Studies
The integrity of in vivo data hinges on a meticulously designed and executed experimental protocol. Below is a representative workflow for evaluating a compound like CEP-37440 in a xenograft model.
Experimental Workflow: Xenograft Model for Efficacy Studies
Caption: Standard workflow for in vivo xenograft efficacy studies.
Step-by-Step Methodology
-
Cell Line Preparation: The selected human cancer cell lines (e.g., SUM190, FC-IBC02 for IBC studies) are cultured under standard conditions to ensure they are in the logarithmic growth phase for implantation.[5]
-
Animal Models: Immunocompromised mice (e.g., nude or SCID) are typically used for xenograft studies to prevent rejection of the human tumor cells.[11] Animals are acclimatized to the facility for a minimum of one week before any procedures.
-
Tumor Implantation: A specific number of cancer cells (e.g., 1-10 million) are suspended in a suitable medium (like Matrigel) and injected subcutaneously into the flank or orthotopically into the relevant organ (e.g., mammary fat pad for breast cancer models).
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable, measurable size (e.g., 100-200 mm³). Mice are then randomly assigned to different treatment groups (vehicle control, different doses of the test compound) to minimize bias.
-
Drug Administration: The compound (e.g., CEP-37440) is formulated in an appropriate vehicle and administered to the animals according to the planned schedule (e.g., orally, twice daily).[1]
-
Efficacy Endpoints:
-
Tumor Volume: Measured regularly (e.g., 2-3 times per week) using calipers. The formula (Length x Width²) / 2 is commonly used.
-
Body Weight: Monitored to assess the general health and toxicity of the treatment.
-
Tumor Growth Inhibition (TGI): Calculated at the end of the study to quantify the effectiveness of the treatment compared to the vehicle control.
-
-
Data Analysis: Statistical analysis is performed to determine the significance of the observed differences in tumor growth between the treatment and control groups.
Conclusion and Future Directions
The in vivo studies of this compound derivatives, exemplified by CEP-37440, demonstrate the power of a dual-inhibition strategy targeting both ALK and FAK. The preclinical data show not only a significant reduction in primary tumor growth but also a promising ability to control metastasis.[1][5][6] When compared to highly potent, single-pathway inhibitors like brigatinib or lorlatinib, the dual-targeting approach offers a potentially broader mechanism to combat tumor progression and the emergence of resistance.
Future research should focus on identifying predictive biomarkers to select patient populations most likely to benefit from this dual-inhibition strategy. Furthermore, exploring combination therapies, such as pairing these inhibitors with chemotherapy or immunotherapy, could unlock even greater therapeutic potential.[8][10] The rigorous preclinical evaluation detailed in this guide is the foundational step in translating these promising molecules from the laboratory to the clinic.
References
-
The Effects of CEP-37440, an Inhibitor of Focal Adhesion Kinase, in Vitro and in Vivo on Inflammatory Breast Cancer Cells. PubMed, Breast Cancer Research and Treatment, March 24, 2016. [Link]
-
New preclinical data on novel TKI brigantinib for ALK lung cancer. ecancer, October 27, 2016. [Link]
-
Therapeutic benefit of the dual ALK/FAK inhibitor ESK440 in ALK-driven neuroblastoma. ScienceDirect. [Link]
-
Abstract 3232: CEP-37440, a highly selective and potent dual inhibitor of ALK and FAK1 inhibits the proliferation of inflammatory breast cancer cells. AACR Journals, August 01, 2015. [Link]
-
Combination Therapies Targeting ALK-aberrant Neuroblastoma in Preclinical Models. AACR Journals, April 03, 2023. [Link]
-
Tackling ALK in non-small cell lung cancer: the role of novel inhibitors. Annals of Translational Medicine. [Link]
-
Pre-Clinical Research Sets the Stage for Clinical Trials. ALK Positive, September 29, 2022. [Link]
-
ALK Inhibitors: Moving Rapidly From Discovery to Clinical Approval and Beyond. OncLive, August 27, 2012. [Link]
-
Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). ResearchGate. [Link]
-
Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK). PubMed, Journal of Medicinal Chemistry, August 25, 2016. [Link]
-
Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents. European Journal of Medicinal Chemistry. [Link]
-
Ex Vivo and In Vivo Study of Some Isoquinoline Precursors. MDPI, June 13, 2022. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. PMC, Molecules, January 2, 2023. [Link]
-
Insight into the Interactions between Novel Isoquinolin-1,3-Dione Derivatives and Cyclin-Dependent Kinase 4 Combining QSAR and Molecular Docking. PMC, PLOS ONE, December 11, 2013. [Link]
-
Novel 4-Acrylamido-Quinoline Derivatives as Potent PI3K/mTOR Dual Inhibitors: The Design, Synthesis, and in vitro and in vivo Biological Evaluation. Frontiers in Chemistry, April 23, 2019. [Link]
-
ALK inhibitor. Wikipedia. [Link]
-
Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design. MDPI, December 12, 2025. [Link]
-
Synthesis and Cytotoxic Activity on Human Cancer Cells of Novel Isoquinolinequinone–Amino Acid Derivatives. PMC, Molecules, August 26, 2015. [Link]
-
Roles and inhibitors of FAK in cancer: current advances and future directions. Frontiers in Pharmacology, February 11, 2024. [Link]
-
Optimisation of 6-substituted isoquinolin-1-amine based ROCK-I inhibitors. PubMed, Bioorganic & Medicinal Chemistry Letters, February 15, 2011. [Link]
-
Pyrido[2′,1′:2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. PMC, Pharmaceuticals, July 30, 2021. [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. Recent Patents on Biotechnology. [Link]
-
Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma. I.R.I.S., July 30, 2021. [Link]
-
Synthesis and cytotoxicity studies of some new amino isoquinolin-5,8-dione and quinolin-5,8-dione derivatives. ResearchGate. [Link]
-
Novel N-(3-ethynyl Phenyl)-6,7-bis(2-methoxyethoxy)Quinazoline-4-amine Derivatives: Synthesis, Characterization, Anti-cancer Activity, In-silico and DFT Studies. PubMed, January 29, 2024. [Link]
-
Biological Activities of Tetrahydroisoquinolines Derivatives. Journal of Organic and Pharmaceutical Chemistry, February 26, 2023. [Link]
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- 3. Recent advances in focal adhesion kinase (FAK)-targeting antitumor agents - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01880C [pubs.rsc.org]
- 4. Discovery of Clinical Candidate CEP-37440, a Selective Inhibitor of Focal Adhesion Kinase (FAK) and Anaplastic Lymphoma Kinase (ALK) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 7. New preclinical data on novel TKI brigantinib for ALK lung cancer - ecancer [ecancer.org]
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- 11. alkpositive.org [alkpositive.org]
Cross-Reactivity Profiling of 6-Methoxyisoquinolin-5-amine: A Strategic Guide
Executive Summary & Molecule Profile
6-Methoxyisoquinolin-5-amine (CAS: 72677-90-8) represents a critical chemical scaffold within the isoquinoline class of small molecules. While often utilized as a high-purity building block for the synthesis of advanced kinase inhibitors (e.g., ROCK, PKA, and CDK inhibitors) and fluorescent probes, its intrinsic biological activity necessitates rigorous cross-reactivity profiling.
As a Senior Application Scientist, I advise treating this molecule not merely as an intermediate, but as a bioactive pharmacophore with potential dual-targeting capabilities (Kinase vs. PARP) and fluorescence interference risks . This guide outlines the strategic profiling required to validate its selectivity, comparing it against established gold standards like Fasudil (HA-1077) and 5-Aminoisoquinoline (5-AI) .
Core Chemical & Biological Identity
| Feature | Specification |
| Chemical Structure | Isoquinoline core with a 5-amino (primary amine) and 6-methoxy substitution.[1] |
| Primary Target Class | Ser/Thr Kinases (ROCK, PKA, PKG) & Poly(ADP-ribose) polymerases (PARP). |
| Mechanism of Action | ATP-competitive inhibition (Kinases); NAD+ mimicry (PARP). |
| Key Liability | Fluorescence Interference: The 5-aminoisoquinoline core is fluorogenic, potentially generating false positives in fluorescence-based binding assays. |
Mechanism of Action & Cross-Reactivity Landscape
The 5-aminoisoquinoline scaffold mimics the adenine ring of ATP, allowing it to dock into the ATP-binding pocket of various enzymes. The addition of the 6-methoxy group is a critical structural modification intended to alter solubility and electronic properties, often enhancing selectivity for specific kinase isoforms (e.g., ROCK1/2) over broad-spectrum targets like PKA.
The "Selectivity Paradox"
While the 6-methoxy group refines the molecule's fit, the core scaffold retains affinity for a conserved "kinome" and "PARPome" subset. Profiling must address three distinct layers of cross-reactivity:
-
Kinase Selectivity (The AGC Family):
-
Primary Targets: Rho-associated Protein Kinase (ROCK1/2).
-
Major Off-Targets: Protein Kinase A (PKA), Protein Kinase G (PKG), Myosin Light Chain Kinase (MLCK).
-
Risk: Inhibition of PKA can lead to unintended vasodilation and cardiac effects, confounding ROCK-specific phenotypes.
-
-
Enzymatic Cross-Class Activity (PARP):
-
Target: PARP-1/2.
-
Risk: The 5-aminoisoquinoline motif is the classic pharmacophore for PARP inhibition. Without the 6-methoxy modification, 5-AI is a potent PARP inhibitor (
). Profiling must confirm if the 6-methoxy group effectively "clashes" with the PARP active site to abolish this activity.
-
-
Assay Interference (Fluorescence):
-
Risk: 5-aminoisoquinolines are pH-sensitive fluorophores. In assays using fluorescent tracers (e.g., FP, TR-FRET), this molecule may emit background signal, appearing as a "false inhibitor" or "false activator."
-
Comparative Performance Analysis
The following table contrasts the predicted and observed profiling requirements of this compound against industry-standard alternatives.
Table 1: Comparative Selectivity Profile
| Feature | This compound | Fasudil (HA-1077) | H-89 | 5-Aminoisoquinoline (5-AI) |
| Primary Class | Scaffold / Novel Inhibitor | ROCK Inhibitor (Clinical) | PKA Inhibitor (Tool) | PARP Inhibitor (Tool) |
| ROCK1/2 Potency | Moderate to High (Predicted | High ( | Low | Negligible |
| PKA Cross-Reactivity | Moderate Risk (Requires counter-screen) | High ( | Very High ( | Low |
| PARP Liability | Unknown (Must Test) | Low | Low | High ( |
| Fluorescence | High (Blue/Green emission) | Low/Moderate | Moderate | High |
| Solubility | Moderate (DMSO/Acidic H2O) | High (Water) | Moderate | Moderate |
*Note: Fasudil is a pro-drug; its metabolite Hydroxyfasudil is more potent.
Strategic Profiling Protocols
To validate this compound, you must execute a "Triad Profiling Strategy": Biochemical Kinase Assay , PARP Counter-Screen , and Fluorescence Interference Check .
Protocol A: Radiometric Kinase Profiling (Gold Standard)
Avoid fluorescence-based assays (like IMAP) initially due to the compound's intrinsic fluorescence.
Objective: Determine
-
Reagents:
-
Recombinant Human ROCK1, ROCK2, and PKA catalytic subunits.
-
Substrate: Long S6 Kinase Substrate Peptide (ROCK) / Kemptide (PKA).
-
-ATP (10
).
-
-
Workflow:
-
Prepare a 10-point dilution series of This compound in DMSO (Top conc: 100
). -
Incubate kinase, substrate, and compound in reaction buffer (20 mM MOPS pH 7.2, 25 mM
-glycerophosphate, 5 mM EGTA, 1 mM Na3VO4, 1 mM DTT) for 15 min at RT. -
Initiate reaction with
-ATP mix. Incubate 30 min at 30°C. -
Spot reaction onto P81 phosphocellulose paper. Wash 3x with 0.75% phosphoric acid.
-
Measure radioactivity via scintillation counting.
-
-
Data Analysis:
-
Plot Dose-Response Curves (DRC).
-
Calculate Selectivity Ratio:
. A ratio >10 is desired for specific ROCK inhibition.
-
Protocol B: Fluorescence Interference "Mock" Assay
Objective: Quantify intrinsic fluorescence to validate compatibility with TR-FRET or FP assays.
-
Setup: Use a standard black 384-well plate.
-
Dilution: Prepare the same dilution series as Protocol A in assay buffer (no enzyme/substrate).
-
Scan: Perform an Excitation/Emission scan (Ex: 300–500 nm; Em: 400–600 nm).
-
Criteria: If signal > 2x background at the assay's specific wavelengths (e.g., 488/520 nm for FITC), reject fluorescence-based screening methods and stick to Radiometric or mobility-shift (Caliper) assays.
Protocol C: PARP Counter-Screen (Chemiluminescent)
Objective: Confirm the 6-methoxy group blocks PARP binding.
-
Method: ELISA-based PARP inhibition assay (e.g., coating histone proteins).
-
Detection: Use a biotinylated-NAD+ substrate.
-
Readout: Chemiluminescence (HRP-Streptavidin). This avoids the fluorescence interference issue.
-
Success Criteria:
indicates "clean" kinase selectivity with no PARP liability.
Visualizations & Pathways
Figure 1: Isoquinoline Signaling & Cross-Reactivity Map
This diagram illustrates the critical signaling nodes (ROCK vs. PKA) and the "Off-Target" liability (PARP) that must be profiled.
Caption: Figure 1. Strategic cross-reactivity map showing the primary AGC kinase targets versus the structural liability of PARP inhibition inherent to the isoquinoline scaffold.
Figure 2: The "Triad" Profiling Workflow
A decision tree for validating the compound before use in biological assays.
Caption: Figure 2. The "Triad" profiling workflow ensures assay validity by prioritizing fluorescence interference checks before kinase and PARP selectivity screens.
References
-
Liao, D. F., et al. "Purification and identification of a Rho-associated kinase (ROCK) from bovine brain." Journal of Biological Chemistry 272.2 (1997): 894-902. Link
-
Banasik, M., et al. "Specific inhibitors of poly(ADP-ribose) synthetase and mono(ADP-ribosyl)transferase." Journal of Biological Chemistry 267.3 (1992): 1569-1575. Link
-
Tamura, M., et al. "Development of specific Rho-kinase inhibitors and their clinical application." Biochimica et Biophysica Acta (BBA) 1754.1-2 (2005): 245-252. Link
-
Breitenlechner, C., et al. "Protein kinase A in complex with Rho-kinase inhibitors Y-27632, Fasudil, and H-1152P: structural basis of selectivity." Structure 11.12 (2003): 1595-1607. Link
-
PubChem Compound Summary. "this compound (CAS 72677-90-8)." National Center for Biotechnology Information. Link
Sources
A Head-to-Head Comparison of Synthetic Routes to 6-Methoxyisoquinolin-5-amine: A Guide for Researchers
Introduction
6-Methoxyisoquinolin-5-amine is a key building block in medicinal chemistry and drug discovery, serving as a crucial intermediate in the synthesis of a variety of pharmacologically active compounds. The strategic placement of the methoxy and amino groups on the isoquinoline scaffold makes it a valuable synthon for developing novel therapeutics. This guide provides a comprehensive, head-to-head comparison of the primary synthetic routes to this important molecule, offering detailed experimental protocols, comparative data, and expert insights to aid researchers in selecting the most suitable method for their specific needs.
Route 1: The Predominant Pathway: Nitration and Subsequent Reduction
The most commonly employed and well-documented route to this compound proceeds via a two-step sequence involving the nitration of 6-methoxyisoquinoline followed by the reduction of the resulting 6-methoxy-5-nitroisoquinoline. This strategy is favored for its relatively straightforward execution and the commercial availability of the starting material, 6-methoxyisoquinoline.
Step 1: Electrophilic Nitration of 6-Methoxyisoquinoline
The introduction of a nitro group at the C5 position of 6-methoxyisoquinoline is achieved through an electrophilic aromatic substitution reaction. The methoxy group at C6 is an ortho-, para-directing activator, and the electron-withdrawing nature of the isoquinoline nitrogen directs the incoming electrophile to the 5- and 8-positions. Steric hindrance and the electronic influence of the methoxy group generally favor nitration at the C5 position.
dot digraph "Nitration_of_6_Methoxyisoquinoline" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Nitration of 6-Methoxyisoquinoline"
Experimental Protocol: Synthesis of 6-Methoxy-5-nitroisoquinoline
This protocol is adapted from a similar nitration of a substituted quinoline and is expected to provide the desired product.[1]
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool 10 mL of concentrated sulfuric acid to 0°C in an ice bath.
-
Addition of Starting Material: Slowly add 6-methoxyisoquinoline (1.0 equivalent) to the cooled sulfuric acid while maintaining the temperature at 0°C.
-
Nitrating Mixture: In a separate beaker, prepare a nitrating mixture by cautiously adding 1.1 equivalents of concentrated nitric acid to 5 mL of concentrated sulfuric acid, keeping the mixture cooled in an ice bath.
-
Nitration Reaction: Add the nitrating mixture dropwise to the solution of 6-methoxyisoquinoline in sulfuric acid over 30 minutes, ensuring the reaction temperature does not exceed 5°C.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. The precipitate, 6-methoxy-5-nitroisoquinoline, is then collected by vacuum filtration.
-
Purification: Wash the collected solid with cold water until the washings are neutral. The crude product can be purified by recrystallization from ethanol to afford the pure 6-methoxy-5-nitroisoquinoline.
Step 2: Reduction of 6-Methoxy-5-nitroisoquinoline
The conversion of the nitro group to a primary amine is a critical step. Several reduction methods are available, with catalytic hydrogenation and chemical reduction being the most common.
dot digraph "Reduction_of_6_Methoxy_5_nitroisoquinoline" { graph [rankdir="LR", splines=true, overlap=false, nodesep=0.5, fontname="Arial", fontsize=12, max_width=760]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} "Reduction of 6-Methoxy-5-nitroisoquinoline"
Experimental Protocol: Synthesis of this compound via Catalytic Hydrogenation
This method is generally preferred for its clean reaction profile and high yields.
-
Reaction Setup: To a solution of 6-methoxy-5-nitroisoquinoline (1.0 equivalent) in a suitable solvent such as ethanol or methanol, add a catalytic amount of 10% palladium on carbon (Pd/C) (typically 5-10 mol%).
-
Hydrogenation: The reaction mixture is placed under a hydrogen atmosphere (balloon or Parr hydrogenator) and stirred vigorously at room temperature.
-
Reaction Monitoring: The progress of the reduction is monitored by TLC until the starting material is completely consumed.
-
Work-up: Upon completion, the reaction mixture is filtered through a pad of Celite to remove the palladium catalyst.
-
Isolation: The filtrate is concentrated under reduced pressure to yield the crude this compound.
-
Purification: The product can be purified by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Experimental Protocol: Synthesis of this compound via Chemical Reduction
A common alternative to catalytic hydrogenation is the use of a metal in acidic media.
-
Reaction Setup: In a round-bottom flask, suspend 6-methoxy-5-nitroisoquinoline (1.0 equivalent) in a mixture of ethanol and concentrated hydrochloric acid.
-
Addition of Reducing Agent: Add an excess of a reducing metal, such as tin(II) chloride (SnCl₂) or iron powder (Fe), portion-wise to the stirred suspension.
-
Reaction: The reaction mixture is typically heated to reflux and stirred for several hours until the starting material is consumed, as indicated by TLC.
-
Work-up: After cooling to room temperature, the reaction mixture is made basic by the addition of a concentrated sodium hydroxide or ammonium hydroxide solution.
-
Extraction: The aqueous layer is extracted several times with an organic solvent such as ethyl acetate or dichloromethane.
-
Purification: The combined organic extracts are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography or recrystallization.
Alternative Synthetic Strategies: A Critical Evaluation
While the nitration-reduction sequence is the most prevalent, other classical isoquinoline syntheses, such as the Bischler-Napieralski and Pictet-Spengler reactions, are theoretically applicable. However, their direct application to the synthesis of this compound is not widely reported in the literature, likely due to challenges in obtaining the required substituted starting materials.
Bischler-Napieralski Reaction
The Bischler-Napieralski reaction involves the intramolecular cyclization of a β-arylethylamide using a dehydrating agent like phosphorus oxychloride (POCl₃) to form a 3,4-dihydroisoquinoline, which can then be aromatized.[2][3][4][5][6] For the synthesis of this compound, this would require a starting material such as N-(2-(3-amino-4-methoxyphenyl)ethyl)formamide. The synthesis of this specific precursor is not trivial, making this route less direct and potentially lower yielding overall compared to the nitration-reduction pathway.
Pictet-Spengler Reaction
The Pictet-Spengler reaction is another powerful method for constructing the isoquinoline core, involving the condensation of a β-arylethylamine with an aldehyde or ketone followed by an acid-catalyzed cyclization.[7][8][9][10][11] To synthesize this compound directly, one would need to start with 2-(3-amino-4-methoxyphenyl)ethanamine. Similar to the Bischler-Napieralski approach, the accessibility of this specific starting material is a significant hurdle, making this route less practical for routine synthesis.
Head-to-Head Comparison of Synthetic Routes
| Feature | Route 1: Nitration-Reduction | Alternative Routes (Bischler-Napieralski/Pictet-Spengler) |
| Starting Material Availability | 6-Methoxyisoquinoline is commercially available. | Substituted phenylethylamines are often not commercially available and require multi-step synthesis. |
| Number of Steps | Two primary steps. | Potentially more steps if the starting material needs to be synthesized. |
| Reaction Conditions | Nitration requires strong acids and careful temperature control. Reduction can be performed under mild (catalytic hydrogenation) or harsher (metal/acid) conditions. | Often requires harsh dehydrating agents (POCl₃) and/or strong acids. |
| Regioselectivity | Nitration is generally regioselective for the 5-position. | Cyclization position is dependent on the substitution pattern of the starting material. |
| Overall Yield | Typically moderate to good yields are reported for both steps. | Overall yield is highly dependent on the efficiency of the starting material synthesis. |
| Scalability | Both nitration and catalytic hydrogenation are generally scalable processes. | Scalability may be limited by the availability and cost of the starting materials. |
| Safety Considerations | Nitration with mixed acids is highly exothermic and requires careful handling. Catalytic hydrogenation involves flammable hydrogen gas. | Use of reagents like POCl₃ requires caution. |
Conclusion and Recommendations
For the synthesis of this compound, the two-step nitration and subsequent reduction of 6-methoxyisoquinoline stands out as the most practical and efficient route for most research applications. The ready availability of the starting material, coupled with well-established and generally high-yielding reactions, makes it the preferred choice.
While the Bischler-Napieralski and Pictet-Spengler reactions are powerful tools for isoquinoline synthesis, their application to this specific target is hampered by the lack of readily available, appropriately substituted starting materials. These routes may be considered for the synthesis of novel analogs where the required precursors are accessible through other synthetic pathways.
For researchers undertaking the synthesis of this compound, careful optimization of the nitration and reduction conditions is recommended to maximize yield and purity. Catalytic hydrogenation is generally the cleaner and more efficient method for the reduction of the nitro group.
References
-
Bischler, A.; Napieralski, B. Zur Kenntniss einer neuen Isochinolin-Synthese. Ber. Dtsch. Chem. Ges.1893 , 26 (2), 1903–1908. [Link]
-
Wikipedia. Bischler–Napieralski reaction. [Link]
-
Name-Reaction.com. Pictet-Spengler reaction. [Link]
-
Organic Chemistry Portal. Bischler-Napieralski Reaction. [Link]
-
Cambridge University Press. Pictet-Spengler Isoquinoline Synthesis. [Link]
-
Whaley, W. M.; Govindachari, T. R. The Pictet-Spengler Synthesis of Tetrahydroisoquinolines and Related Compounds. Org. React.1951 , 6, 151-190. [Link]
-
Melzer, B. C.; Felber, J. G.; Bracher, F. Aminomethylation/hydrogenolysis as an alternative to direct methylation of metalated isoquinolines – a novel total synthesis of the alkaloid 7-hydroxy-6-methoxy-1-methylisoquinoline. Beilstein J. Org. Chem.2018 , 14, 130–134. [Link]
- Google Patents. Method for synthetizing 6-methoxyquinoline.
-
Ohta, T.; et al. Ruthenium-Catalyzed Chemo- and Enantioselective Hydrogenation of Isoquinoline Carbocycles. Org. Lett.2018 , 20 (7), 1891–1895. [Link]
- Google Patents.
-
Cardinal Scholar. Synthesis of Quinoline Analogues. [Link]
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- 3. Bischler–Napieralski reaction - Wikipedia [en.wikipedia.org]
- 4. Bischler-Napieralski Reaction [organic-chemistry.org]
- 5. US5849917A - Process for the preparation of isoquinoline compounds - Google Patents [patents.google.com]
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- 7. pdf.benchchem.com [pdf.benchchem.com]
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Validating the target engagement of 6-Methoxyisoquinolin-5-amine in cells
Validating Cellular Target Engagement of 6-Methoxyisoquinolin-5-amine A Technical Comparison & Protocol Guide for Small Molecule Validation
Executive Summary: The Isoquinoline Scaffold Challenge
This compound represents a "privileged scaffold" in medicinal chemistry, sharing structural homology with classic Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil) and Poly(ADP-ribose) polymerase (PARP) inhibitors.[1] The presence of the electron-donating methoxy group at the C6 position, adjacent to the C5 primary amine, alters the electronic density of the isoquinoline ring, potentially enhancing selectivity or metabolic stability compared to the parent 5-aminoisoquinoline.
However, validating the target engagement (TE) of this fragment-like molecule in a complex cellular environment is non-trivial. Its low molecular weight and likely moderate affinity (µM range) mean that traditional biochemical assays often fail to predict intracellular occupancy due to ATP competition (for kinases) or high intracellular concentrations of NAD+ (for PARP).[1]
This guide compares three distinct methodologies to validate the cellular target engagement of this compound: Cellular Thermal Shift Assay (CETSA) , NanoBRET™ Target Engagement , and Functional Phospho-Signaling Analysis .[1]
Comparative Analysis of Validation Methodologies
The following table contrasts the three primary approaches for validating this compound.
| Feature | CETSA (Cellular Thermal Shift) | NanoBRET™ Target Engagement | Functional Proxies (Phospho-Western) |
| Principle | Ligand binding stabilizes the target protein, shifting its melting temperature ( | BRET signal between a luciferase-fused target and a fluorescent tracer is displaced by the drug.[1] | Measures downstream effects (e.g., reduced p-MYPT1 for ROCK inhibition).[1] |
| Labeling | Label-Free (Native protein).[1] | Requires Transfection (Nluc-fusion) + Tracer.[1] | Label-Free (Endogenous substrates).[1] |
| Cellular Context | Live cells or Lysate.[1] | Live cells (Real-time).[1] | Live cells (Endpoint).[1] |
| Sensitivity | Moderate (Requires significant stabilization).[1] | High (Sensitive to weak binders).[1] | High (Amplified signal).[1] |
| Causality | Direct: Proves physical binding.[1][2] | Direct: Proves physical binding.[1][2] | Indirect: Proves pathway modulation (risk of off-target effects).[1] |
| Suitability for 6-Methoxy... | High. Ideal for confirming the scaffold stabilizes the hinge region.[1] | Medium. Requires a known tracer that competes with the isoquinoline site.[1] | Medium. Good for phenotypic confirmation but doesn't prove direct binding.[1] |
Strategic Recommendation: The "CETSA-First" Approach
For this compound, CETSA is the recommended primary validation tool. Reasoning: Unlike NanoBRET, which requires cloning a specific target (assuming you know it is ROCK or PARP) and buying a competitive tracer, CETSA allows you to use antibodies against potential targets to screen which protein is actually stabilized.[1] It is the only self-validating system that confirms the compound enters the cell and binds the target in its native state without genetic manipulation.
Detailed Protocol: Isothermal Dose-Response CETSA (ITDR)
This protocol is designed to validate the engagement of this compound with a putative target (e.g., ROCK1) in HEK293 cells.[1]
Phase 1: Determining the Aggregation Temperature ( )
Before testing the drug, you must find the temperature where the target protein naturally unfolds.
-
Harvest Cells: Collect
HEK293 cells; wash with PBS. -
Resuspend: Resuspend in PBS with protease inhibitors.
-
Aliquot: Distribute 50 µL into 10 PCR tubes.
-
Thermal Gradient: Heat tubes for 3 minutes at a gradient: 37°C, 40°C, 43°C... up to 67°C.
-
Cool: Incubate at RT for 3 min.
-
Lysis: Add 0.4% NP-40, freeze-thaw (x3).
-
Clarify: Centrifuge at 20,000 x g for 20 min at 4°C.
-
Western Blot: Analyze supernatant for the target (e.g., ROCK1).[1]
-
Select
: Choose the temperature where ~30-50% of the protein remains soluble (typically 52-58°C for kinases).[1]
Phase 2: Isothermal Dose-Response (ITDR)
Validating this compound binding.
-
Treatment: Treat live cells with the compound at varying concentrations (0, 0.1, 1, 10, 50, 100 µM) for 1 hour at 37°C. Include a DMSO control.[1]
-
Heat Shock: Heat all samples at the determined
(e.g., 54°C) for 3 minutes. -
Lysis & Separation: Lyse cells (freeze-thaw), centrifuge to pellet denatured aggregates.
-
Detection: Run soluble fractions on SDS-PAGE.[1]
-
Quantification: Plot band intensity vs. concentration.
-
Success Criterion: A sigmoidal increase in soluble protein indicates the compound stabilized the target against thermal denaturation.[1]
-
Mechanistic Visualization
The following diagrams illustrate the logic flow for validating this specific scaffold.
Figure 1: CETSA Workflow for Isoquinoline Validation
Caption: Logic flow of CETSA. This compound binding prevents thermal aggregation, resulting in soluble protein detection.
Figure 2: NanoBRET Competitive Binding Principle
Caption: In NanoBRET, the compound displaces a tracer. A decrease in BRET signal confirms target engagement.[1]
Data Interpretation & Troubleshooting
When analyzing data for this compound, consider these specific scaffold properties:
-
Solubility Issues: The 6-methoxy group increases lipophilicity.[1] Ensure the compound does not precipitate in media at >50 µM, which would cause false negatives in CETSA (drug not available) or false positives in light-scattering assays.
-
Biphasic Curves: If observing a "hook effect" or biphasic stabilization in CETSA, it may indicate the compound binds multiple domains or induces protein precipitation at high concentrations.[1]
-
Comparison Data:
References
-
Jafari, R. et al. (2014).[1] The cellular thermal shift assay for evaluating drug target interactions in cells.[1][2][3][4] Nature Protocols, 9(9), 2100–2122.[1] Link[1]
-
Robers, M. B. et al. (2015).[1] Target engagement and drug residence time can be observed in living cells with BRET.[1] Nature Communications, 6, 10091.[1] Link[1]
-
Liao, J. et al. (2007).[1] Rho-associated kinase (ROCK) inhibitors.[1] Journal of Cardiovascular Pharmacology, 50(1), 17-24.[1] (Reference for Isoquinoline scaffold binding mode). Link
-
Knezevic, C. E. et al. (2015).[1] Proteome-wide profiling of clinical drug targets using cellular thermal shift assays.[1] Journal of Proteome Research, 14(3), 1279-1288.[1] Link[1]
Sources
Benchmarking the potency of 6-Methoxyisoquinolin-5-amine against standard drugs
The following technical guide benchmarks the potency of 6-Methoxyisoquinolin-5-amine (CAS 72677-90-8), treating it as a distinct chemical entity with significant structural homology to established isoquinoline-based inhibitors.
Given that this specific compound is often utilized as a high-value intermediate or a novel scaffold derivative rather than a widely marketed drug with a single trade name, this guide establishes a rigorous comparative framework . It benchmarks the compound against standard drugs in its two primary chemical lineages: PARP inhibitors (derived from the 5-aminoisoquinoline core) and AGC Kinase inhibitors (ROCK/SGK1, derived from the isoquinoline scaffold).
Executive Summary & Compound Profile
This compound represents a critical scaffold modification of the classic 5-aminoisoquinoline (5-AIQ) pharmacophore. While 5-AIQ is a validated water-soluble PARP-1 inhibitor, the introduction of a methoxy group at the C6 position alters the electronic density of the isoquinoline ring, potentially modulating binding affinity for NAD+ binding pockets (PARP) or ATP-binding pockets (Kinases).
This guide provides the experimental standards to benchmark this compound against Olaparib (PARP standard) and Fasudil/GSK650394 (Kinase standards).
Chemical Identity
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 72677-90-8 |
| Molecular Formula | C10H10N2O |
| Molecular Weight | 174.20 g/mol |
| Core Scaffold | Isoquinoline (5-amino substituted) |
| Key Structural Homologs | 5-Aminoisoquinoline (5-AIQ), Fasudil, Primaquine |
Target Hypothesis & Standard Drugs
To objectively assess potency, researchers must benchmark against the "Gold Standard" for the predicted mechanism of action.
Hypothesis A: PARP Inhibition (DNA Repair)
The 5-aminoisoquinoline core is a known mimetic of the nicotinamide moiety of NAD+, allowing it to inhibit Poly(ADP-ribose) polymerase (PARP).
-
Primary Comparator: 5-Aminoisoquinoline (5-AIQ) (Direct parent, moderate potency).
-
Clinical Standard: Olaparib (High potency, nanomolar IC50).
-
Rationale: Benchmarking against 5-AIQ determines if the 6-methoxy substitution enhances potency via electron donation, while Olaparib serves as the clinical efficacy ceiling.
Hypothesis B: Kinase Inhibition (ROCK/SGK1)
Isoquinoline derivatives are privileged scaffolds for AGC kinases, particularly Rho-associated kinase (ROCK) and Serum/Glucocorticoid-regulated kinase 1 (SGK1).
-
Primary Comparator: Fasudil (ROCK inhibitor, isoquinoline core).
-
Secondary Comparator: GSK650394 (SGK1 inhibitor, heterocyclic core).
-
Rationale: The 5-amino group can function similarly to the hinge-binding motifs in Fasudil.
Comparative Potency Analysis (In Vitro)
The following tables summarize the reference values for standard drugs. Your experimental data for this compound should be populated in the "Test Compound" column.
Table 1: Enzymatic Inhibition (IC50) Benchmarks
| Target Enzyme | Test Compound (6-Methoxy...) | Standard A (5-AIQ) | Standard B (Olaparib) | Standard C (Fasudil) |
| PARP-1 | [Experimental] | ~30 µM | ~5 nM | N/A |
| ROCK-I | [Experimental] | >100 µM | N/A | ~100 nM |
| ROCK-II | [Experimental] | >100 µM | N/A | ~100 nM |
| SGK1 | [Experimental] | N/A | N/A | >1 µM (GSK650394: ~62 nM) |
Table 2: Cellular Potency (EC50) & Toxicity
| Cell Line | Assay Type | Test Compound | 5-AIQ (Reference) | Olaparib (Reference) |
| HeLa | PARylation Inhibition (ELISA) | [Experimental] | ~200 µM | ~10 nM |
| BRCA1-/- | Clonogenic Survival | [Experimental] | N/A | ~1-10 nM |
| HUVEC | Cytoskeleton Disassembly (ROCK) | [Experimental] | Inactive | Inactive |
Experimental Protocols
Protocol A: PARP-1 Enzymatic Assay (Chemiluminescent)
Objective: Quantify the IC50 of this compound relative to 5-AIQ.
-
Reagents: Recombinant human PARP-1 enzyme, biotinylated NAD+, activated DNA, histone-coated 96-well plates.
-
Compound Prep: Dissolve this compound in DMSO to 10 mM. Serial dilute (1:3) to generate an 8-point curve (e.g., 100 µM to 0.03 µM).
-
Reaction:
-
Add 20 µL PARP-1 enzyme (0.5 U/well) to histone plate.
-
Add 5 µL compound or DMSO control. Incubate 15 min at 25°C.
-
Initiate with 25 µL PARP Cocktail (biotin-NAD+ / DNA). Incubate 60 min.
-
-
Detection: Wash plate. Add Streptavidin-HRP. Add chemiluminescent substrate. Read luminescence.
-
Calculation: Fit data to a 4-parameter logistic equation:
.
Protocol B: Kinase Selectivity Screen (ADP-Glo)
Objective: Determine if the compound targets ROCK/SGK1.
-
System: ADP-Glo Kinase Assay (Promega).
-
Setup: Incubate Kinase (ROCK1 or SGK1) + Substrate (S6 peptide) + ATP (10 µM) + Compound.
-
Reaction: Run for 60 min at Room Temp.
-
Detection: Add ADP-Glo Reagent (terminates reaction, depletes ATP). Add Kinase Detection Reagent (converts ADP to ATP -> Luciferase).
-
Benchmarking: Compare % inhibition at 10 µM fixed dose against Fasudil.
Visualizing the Benchmarking Workflow
The following diagram illustrates the decision tree for characterizing the potency of this compound based on its dual-potential scaffold.
Caption: Workflow for classifying this compound potency against PARP and Kinase standards.
Strategic Insights for Researchers
-
Structure-Activity Relationship (SAR): The 6-methoxy group is an electron-donating group (EDG). In the context of PARP inhibition, this may increase the electron density of the isoquinoline ring compared to the unsubstituted 5-AIQ. If the binding pocket contains electron-deficient residues (e.g., pi-stacking interactions), this could enhance potency .
-
Solubility & Permeability: Like 5-AIQ, the amine handle provides high water solubility (as a hydrochloride salt). This offers a significant ADME advantage over highly lipophilic inhibitors like GSK650394.
-
Selectivity Warning: Isoquinolines are "privileged structures" that bind many kinases (PKA, PKG, ROCK). A simple IC50 is insufficient; a selectivity score (Gini coefficient) across a panel of 20+ kinases is recommended if kinase activity is detected.
References
-
5-AIQ Characterization
-
SGK1 Inhibition Standards (GSK650394)
- Title: Development of a small molecule serum and glucocorticoid-regulated kinase 1 antagonist and its evaluation as a prost
- Source: Cancer Research.
-
URL:[Link]
-
Isoquinoline Kinase Inhibitors (Fasudil)
-
Compound Source Data
Sources
A Comparative Guide to the Pharmacokinetic Properties of 6-Methoxyisoquinolin-5-amine Derivatives
In the landscape of modern drug discovery, the 6-methoxyisoquinolin-5-amine scaffold has emerged as a promising framework for the development of novel therapeutics targeting a range of conditions, from neurological disorders to pain management. However, the journey from a promising lead compound to a clinically viable drug is fraught with challenges, paramount among them being the optimization of pharmacokinetic properties. This guide provides a comparative analysis of the absorption, distribution, metabolism, and excretion (ADME) profiles of key this compound derivatives, offering field-proven insights and supporting experimental data for researchers, scientists, and drug development professionals.
The Critical Role of Pharmacokinetics in Drug Development
The efficacy and safety of a drug candidate are intrinsically linked to its pharmacokinetic profile. Understanding how a compound is absorbed into the bloodstream, distributed to its target tissues, metabolized by the body's enzymatic machinery, and ultimately excreted is fundamental to predicting its clinical success. Poor pharmacokinetic properties, such as low oral bioavailability, rapid metabolism, or poor penetration of the blood-brain barrier (BBB), are leading causes of attrition in the drug development pipeline. Therefore, a thorough and early assessment of ADME parameters is not just a regulatory requirement but a critical step in designing molecules with the desired therapeutic window.
Experimental Methodologies for Assessing Pharmacokinetics
To provide a robust comparison, it is essential to understand the experimental systems used to generate the data. The following are standard in vitro and in vivo assays employed to characterize the pharmacokinetic properties of this compound derivatives.
In Vitro Assays: The Foundation of ADME Profiling
-
Metabolic Stability: This assay is a cornerstone for predicting the in vivo clearance of a compound. It typically involves incubating the test compound with liver microsomes (containing key metabolic enzymes like cytochrome P450s) and measuring the rate of its disappearance over time. The intrinsic clearance (CLint) is a key parameter derived from this assay.
-
Aqueous Solubility: A compound must be in solution to be absorbed. Thermodynamic or kinetic solubility assays are performed to determine the maximum concentration of a compound that can be dissolved in an aqueous buffer, mimicking physiological pH.
-
Plasma Protein Binding (PPB): The extent to which a drug binds to plasma proteins (like albumin) influences its distribution and availability to interact with its target. Equilibrium dialysis or ultracentrifugation methods are commonly used to determine the fraction of unbound drug.
-
Cell Permeability (e.g., Caco-2, PAMPA): These assays predict the intestinal absorption and blood-brain barrier penetration of a compound. The Caco-2 assay uses a monolayer of human colon adenocarcinoma cells that differentiate to form tight junctions, mimicking the intestinal barrier. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a higher-throughput, non-cell-based assay that assesses passive diffusion. The apparent permeability coefficient (Papp) is the primary readout. For CNS-targeted drugs, efflux ratio in cell lines like MDCK-MDR1 is crucial to identify substrates of efflux transporters like P-glycoprotein (P-gp)[1].
In Vivo Studies: The Whole-System Perspective
-
Pharmacokinetic Profiling in Rodents: Following administration (typically intravenous and oral) of the compound to rodents (e.g., rats, mice), blood samples are collected at various time points. The plasma concentrations of the parent drug and its metabolites are then measured to determine key parameters such as clearance (CL), volume of distribution (Vd), half-life (t1/2), and oral bioavailability (%F).
Comparative Pharmacokinetic Data of this compound Derivatives
The following table summarizes the in vitro ADME properties of two promising isoquinolone derivatives, Compounds 65 and 66, which feature the 6-methoxyisoquinolin core and have been investigated as LPA5 antagonists.[1]
| Parameter | Compound 65 | Compound 66 | Significance |
| Aqueous Solubility (µM) | 96.4 | - | High solubility is crucial for oral absorption. |
| Metabolic Stability (RLM, CLint, mL/min/kg) | 48.4 | 74.7 | Moderate metabolic stability suggests a reasonable in vivo half-life. |
| CNS Permeability (MDCK-MDR1, Papp(A-to-B) x 10⁻⁶ cm/s) | 22.2 | 30.4 | Excellent permeability indicates a high potential for crossing the blood-brain barrier. |
| P-glycoprotein Substrate (Efflux Ratio) | < 2.5 | < 2.5 | Not being a P-gp substrate is advantageous for CNS drugs as it avoids active removal from the brain. |
Data sourced from reference[1]. RLM: Rat Liver Microsomes.
Structure-ADME Relationships: Decoding the Molecular Blueprint
The subtle structural differences between derivatives can lead to significant variations in their pharmacokinetic profiles. The presence and position of the methoxy group on the isoquinoline ring are critical for biological activity.[1]
-
The Role of the 6-Methoxy Group: The methoxy group at the 6-position is often crucial for the desired pharmacological activity of these derivatives.[1] However, it can also be a site for metabolism, specifically O-demethylation, which can lead to the formation of less active or inactive metabolites and contribute to clearance.[2] The interplay between maintaining potency and achieving metabolic stability is a key challenge in the optimization of these compounds.
-
Impact of Substituents on Lipophilicity and Permeability: Lipophilicity, often expressed as LogP or LogD, plays a pivotal role in a compound's ability to cross biological membranes. For CNS-targeted drugs, a LogD in the range of 1.5-3.0 is often considered optimal for blood-brain barrier penetration.[3] The various substituents on the core scaffold of this compound derivatives can be modulated to fine-tune lipophilicity, thereby influencing permeability and solubility. For instance, the introduction of polar groups can enhance solubility, while carefully chosen lipophilic moieties can improve membrane permeability.
Visualizing Metabolic Pathways
The metabolic fate of a drug is a critical determinant of its efficacy and safety. The following diagram illustrates a generalized metabolic pathway for a this compound derivative, highlighting common phase I and phase II metabolic reactions.
Caption: Generalized metabolic pathways for a this compound derivative.
Expert Insights and Future Directions
The presented data on Compounds 65 and 66 highlight a favorable in vitro ADME profile for CNS-targeted applications, characterized by excellent brain permeability and moderate metabolic stability.[1] The lack of P-gp efflux is a particularly encouraging feature.[1]
Future optimization efforts for this class of compounds should focus on:
-
Balancing Potency and Metabolism: While the 6-methoxy group is often key for potency, strategies to mitigate O-demethylation without compromising activity could be explored. This might involve the introduction of metabolically more stable bioisosteres or the strategic placement of blocking groups.
-
Fine-tuning Physicochemical Properties: A systematic exploration of substituents to optimize the balance between solubility, permeability, and plasma protein binding is warranted.
-
In-depth In Vivo Characterization: Comprehensive in vivo pharmacokinetic studies in multiple species, including the identification of major metabolites, are essential to translate the promising in vitro data into a predictive understanding of human pharmacokinetics.
By integrating a deep understanding of structure-ADME relationships with robust experimental evaluation, the full therapeutic potential of this compound derivatives can be unlocked.
References
- Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - MDPI.
- Ex Vivo and In Vivo Study of Some Isoquinoline Precursors - MDPI.
- Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson's Disease with Positron Emission Tomography - PMC.
- Antioxidant activity, molecular docking, and modeling pharmacokinetics study of some benzo[f]quinoline candidates.
- (PDF) Synthesis, antimicrobial, antioxidant, and ADMET studies of quinoline derivatives.
- Medicinal Chemistry - IDAAM Publications.
- Recent Advances in Synthetic Isoquinoline-Based Derivatives in Drug Design - PMC.
- Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin.
- 5-Methoxyquinoline Derivatives as a New Class of EZH2 Inhibitors - PMC.
- Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents.
- 6-Methoxyisoquinoline | C10H9NO | CID 11040978 - PubChem - NIH.
- Six‐Membered Heterocycles: Quinoline and Isoquinoline - OUCI.
- Synthesis, spectroscopic characterization, cytotoxic activity, ADME prediction and molecular docking studies of the novel series quinoxaline.
- Improvement of Cell Permeability of Human Neuronal Nitric Oxide Synthase Inhibitors Using Potent and Selective 2-Aminopyridine-Based Scaffolds with a Fluorobenzene Linker - PMC.
- Research Progress on Neuroprotective Effects of Isoquinoline Alkaloids - MDPI.
- Pyrido[2',1':2,3]imidazo[4,5-c]isoquinolin-5-amines as Potential Cytotoxic Agents against Human Neuroblastoma - I.R.I.S.
- Physicochemical properties, pharmacokinetic studies, DFT approach, and antioxidant activity of nitro and chloro indolinone derivatives - Frontiers.
- Enhancement of Potency and Selectivity of 2-Aminoquinoline-Based Human Neuronal Nitric Oxide Synthase Inhibitors - ResearchGate.
- Synthesis, Biological Evaluation, Molecular Docking and ADME Studies of Novel Pyrrole-Based Schiff Bases as Dual Acting MAO - Semantic Scholar.
- Metabolism of methoxyphenamine in extensive and poor metabolizers of debrisoquin. | Sigma-Aldrich.
Sources
- 1. Isoquinolone Derivatives as Lysophosphatidic Acid Receptor 5 (LPA5) Antagonists: Investigation of Structure-Activity Relationships, ADME Properties and Analgesic Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Discovery of N-(6-Methoxypyridin-3-yl)quinoline-2-amine Derivatives for Imaging Aggregated α-Synuclein in Parkinson’s Disease with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
